molecular formula C4H8F3NOS B041453 Morpholinosulfur trifluoride CAS No. 51010-74-3

Morpholinosulfur trifluoride

Cat. No.: B041453
CAS No.: 51010-74-3
M. Wt: 175.18 g/mol
InChI Key: UFXIRMVZNARBDL-UHFFFAOYSA-N
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Description

Morpholinosulfur trifluoride is a specialized fluorinating reagent belonging to the sulfur(IV) fluoride family, renowned for its application in deoxofluorination reactions. Its primary research value lies in its ability to efficiently convert hydroxyl groups (OH) into fluorine (F) atoms, a critical transformation in medicinal chemistry and drug discovery. This reagent is particularly valued for the synthesis of fluorinated nucleosides and nucleotides, which are pivotal as probes in biochemical studies and as potential antiviral and anticancer agents. The mechanism of action involves the activation of the hydroxyl group by the electrophilic sulfur center, followed by nucleophilic displacement with fluoride, often proceeding with inversion of configuration at stereogenic centers. Compared to other reagents like DAST, this compound can offer enhanced stability and selectivity, making it a preferred choice for the late-stage functionalization of complex, sensitive molecules. It is also employed in the synthesis of fluorinated amino acids and peptides, enabling researchers to study protein structure, stability, and folding by introducing fluorine as a non-perturbing isotopic label analog. This compound is an indispensable tool for researchers in organic synthesis, radiochemistry (for 18F-labeling precursors), and materials science, facilitating the exploration of structure-activity relationships and the development of novel diagnostic and therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trifluoro(morpholin-4-yl)-λ4-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NOS/c5-10(6,7)8-1-3-9-4-2-8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXIRMVZNARBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369812
Record name Morpholinosulfur trifluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51010-74-3
Record name Morpholinosulfur trifluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-morpholinylsulfur trifluoride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Morpholinosulfur Trifluoride: A Technical Guide to a Modern Deoxofluorinating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Morpholinosulfur trifluoride, commonly known as Morph-DAST, is a versatile and increasingly popular deoxofluorinating agent used in organic synthesis. It serves as a more thermally stable and often more reactive alternative to diethylaminosulfur trifluoride (DAST).[1][2] This guide provides an in-depth overview of its core properties, synthesis, and applications, complete with experimental protocols and safety guidelines crucial for laboratory and development settings.

Core Properties and Specifications

This compound is a colorless to pale yellow liquid with a pungent odor.[3] Its high reactivity, particularly its violent reaction with water, necessitates careful handling and storage under inert, anhydrous conditions.[3]

PropertyValue
CAS Number 51010-74-3
Molecular Formula C₄H₈F₃NOS
Molecular Weight 175.17 g/mol
Appearance Colorless to light orange/yellow clear liquid
Density 1.436 g/mL at 25 °C
Boiling Point 41-42 °C at 0.5 mmHg
Refractive Index (n²⁰/D) 1.454
Water Solubility Reacts violently
Solubility Chloroform, Ethyl Acetate (Slightly)
pKa (Predicted) -7.46 ± 0.20
Storage Temperature Inert atmosphere, Store in freezer, under -20°C

Data compiled from multiple sources.[3]

Synthesis and Reaction Mechanisms

The primary application of this compound is the conversion of oxygen-containing functional groups, such as alcohols and carbonyls, into their corresponding fluorinated analogues.

Synthesis Workflow

This compound is typically synthesized via the reaction of sulfur tetrafluoride (SF₄) with a silylated morpholine (B109124), such as 4-(trimethylsilyl)morpholine (B79675). This method is analogous to the well-established preparation of DAST.[4][5] The reaction is performed at low temperatures in an inert solvent.

G Diagram 1: Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products SF4 Sulfur Tetrafluoride (SF₄) Reaction Low Temperature Reaction (-70°C to RT) in inert solvent (e.g., CCl₃F) SF4->Reaction Morpholine 4-(Trimethylsilyl)morpholine Morpholine->Reaction MorphDAST This compound (Crude Product) Reaction->MorphDAST Byproduct Fluorotrimethylsilane (B1212599) (Volatile Byproduct) Reaction->Byproduct Purification Distillation under reduced pressure MorphDAST->Purification FinalProduct Purified Morph-DAST Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Deoxofluorination Mechanism

The deoxofluorination of an alcohol with Morph-DAST proceeds through the formation of an intermediate alkoxyaminosulfur difluoride. This is followed by a nucleophilic attack by a fluoride (B91410) ion. Depending on the substrate, the substitution can occur via an Sₙ1 or Sₙ2 pathway, with the Sₙ2 mechanism resulting in the inversion of stereochemistry.[4] For ketones and aldehydes, the reaction yields a geminal difluoride.[6]

Experimental Protocols

All procedures involving this compound must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles. All glassware must be scrupulously dried.

Protocol 1: Synthesis of this compound

This procedure is adapted from the established synthesis of diethylaminosulfur trifluoride (DAST) and should only be performed by personnel experienced with handling hazardous reagents like sulfur tetrafluoride.[4]

  • Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a pressure-equalizing dropping funnel. Maintain a dry nitrogen atmosphere throughout the procedure.

  • Reaction Cooldown: Charge the flask with a suitable inert solvent (e.g., trichlorofluoromethane) and cool the vessel to -70°C using a dry ice/acetone bath.

  • Addition of SF₄: Carefully condense sulfur tetrafluoride (1.1 equivalents) into the cooled solvent.

  • Reactant Preparation: Prepare a solution of 4-(trimethylsilyl)morpholine (1.0 equivalent) in the same inert solvent and charge it into the dropping funnel.

  • Reaction: Add the silylated morpholine solution dropwise to the stirred sulfur tetrafluoride solution. The rate of addition should be controlled to maintain the reaction temperature below -60°C.

  • Warm-up: Once the addition is complete, remove the cooling bath and allow the mixture to warm gradually to room temperature.

  • Initial Purification: Distill the volatile components (solvent and fluorotrimethylsilane byproduct) from the reaction mixture.

  • Final Purification: Transfer the residual liquid to a distillation apparatus and perform a vacuum distillation to yield pure this compound.

Protocol 2: Deoxofluorination of a Primary Alcohol

This protocol is a representative procedure for the deoxofluorination of an alcohol, based on the fluorination of 4-nitrobenzyl alcohol with the analogous reagent DAST.[3] Morph-DAST can be used similarly, often with improved yields and safety.[2]

  • Preparation: In a fume hood, dissolve the alcohol substrate (e.g., 4-nitrobenzyl alcohol, 1.0 mmol) in anhydrous dichloromethane (B109758) (approx. 3 mL) in a dry flask under a nitrogen atmosphere.

  • Reagent Addition: At room temperature, add this compound (1.1 to 1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding the mixture to ice water (3 mL) and dichloromethane (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Drying and Filtration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica (B1680970) gel column chromatography to obtain the pure alkyl fluoride.

G Diagram 2: Experimental Workflow for Alcohol Deoxofluorination Start Dissolve Alcohol in Anhydrous CH₂Cl₂ (under N₂) AddDAST Add Morph-DAST (1.1 eq) dropwise at RT Start->AddDAST Stir Stir at RT (1-2h) Monitor by TLC AddDAST->Stir Quench Quench with Ice Water + CH₂Cl₂ Stir->Quench Extract Extract with CH₂Cl₂ (3x) Quench->Extract Dry Combine Organic Layers Dry over Na₂SO₄ Extract->Dry Concentrate Filter & Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify via Silica Gel Chromatography Concentrate->Purify FinalProduct Isolated Alkyl Fluoride Purify->FinalProduct

Caption: A typical experimental workflow for the deoxofluorination of an alcohol.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. Its handling demands an understanding of its reactivity to prevent accidents.

  • Corrosivity: It is highly corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[3]

  • Water Reactivity: It reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas. All operations must be conducted under strictly anhydrous conditions.[3]

  • Thermal Stability: While more stable than DAST, it can decompose exothermically at elevated temperatures. Heating should be avoided unless part of a validated procedure.[5]

  • Incompatibilities: Avoid contact with water, strong acids, strong bases, and oxidizing agents.

G Diagram 3: Safety & Handling Relationships cluster_hazards Primary Hazards cluster_ppe Required PPE cluster_controls Engineering Controls H_Corrosive Corrosive PPE_Goggles Safety Goggles & Face Shield H_Corrosive->PPE_Goggles mitigated by PPE_Gloves Acid-Resistant Gloves H_Corrosive->PPE_Gloves mitigated by PPE_Coat Lab Coat H_Corrosive->PPE_Coat mitigated by H_Water Reacts Violently with Water H_HF Generates HF Gas H_Water->H_HF leads to C_Inert Inert Atmosphere (N₂ or Ar) H_Water->C_Inert mitigated by C_Dry Anhydrous Conditions H_Water->C_Dry mitigated by C_Hood Fume Hood H_HF->C_Hood contained by

Caption: Logical relationships between hazards and required safety controls.

References

Morpholinosulfur Trifluoride: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of morpholinosulfur trifluoride, a versatile fluorinating agent with growing importance in organic synthesis and drug development. This document details its synthesis, purification, and comprehensive characterization, including physical properties and spectroscopic data. Experimental protocols and reaction mechanisms are presented to equip researchers with the practical knowledge required for its effective application.

Introduction

This compound, often abbreviated as Morph-DAST, is a nucleophilic fluorinating agent used for the conversion of alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides.[1] It offers several advantages over other fluorinating agents, including greater thermal stability compared to diethylaminosulfur trifluoride (DAST), making it a safer alternative for many applications.[2] Its utility extends to the synthesis of complex fluorinated molecules, including intermediates for pharmaceuticals and agrochemicals.[3]

Synthesis of this compound

Two primary synthetic routes for this compound are commonly employed. The first involves the reaction of morpholine (B109124) with sulfur tetrafluoride, while the second, and often more practical laboratory-scale synthesis, proceeds from 4,4'-dithiodimorpholine (B89823).

Synthesis from 4,4'-Dithiodimorpholine

This method provides a reliable route to this compound with a reported yield of approximately 60%.[4]

Experimental Protocol:

Materials:

  • 4,4'-Dithiodimorpholine

  • Potassium Fluoride (B91410) (spray-dried)

  • Chlorine gas

  • Acetonitrile (anhydrous)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a drying tube, suspend spray-dried potassium fluoride in anhydrous acetonitrile.

  • Cool the suspension to 10 °C using an ice-water bath.

  • Slowly introduce chlorine gas into the stirred suspension.

  • Simultaneously, add 4,4'-dithiodimorpholine portion-wise to the reaction mixture, maintaining the temperature between 10-20 °C.

  • After the addition is complete, continue stirring the reaction mixture at 20 °C for 5.5 hours.

  • Filter the reaction mixture to remove solid byproducts.

  • The filtrate, containing the crude this compound, can be further purified by vacuum distillation.

Purification:

The crude product is purified by fractional distillation under reduced pressure. Collect the fraction boiling at 41-42 °C at 0.5 mm Hg.[5]

Synthesis Workflow Diagram

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification 4,4'-Dithiodimorpholine 4,4'-Dithiodimorpholine Reaction Flask Reaction Flask 4,4'-Dithiodimorpholine->Reaction Flask Potassium Fluoride Potassium Fluoride Potassium Fluoride->Reaction Flask Chlorine Chlorine Chlorine->Reaction Flask Acetonitrile Acetonitrile Acetonitrile->Reaction Flask Stirring (5.5h, 10-20°C) Stirring (5.5h, 10-20°C) Reaction Flask->Stirring (5.5h, 10-20°C) Filtration Filtration Stirring (5.5h, 10-20°C)->Filtration Vacuum Distillation Vacuum Distillation Filtration->Vacuum Distillation Product Product Vacuum Distillation->Product G Mechanism of Deoxofluorination of an Alcohol Alcohol Alcohol Intermediate Alkoxysulfur Difluoride Intermediate Alcohol->Intermediate Nucleophilic Attack on Sulfur Morph-DAST Morpholinosulfur Trifluoride Morph-DAST->Intermediate Product Alkyl Fluoride Intermediate->Product SN2 Attack by Fluoride Byproducts Morpholinosulfinyl Fluoride + HF Intermediate->Byproducts

References

An In-depth Technical Guide to the Chemical Properties of Morpholinosulfur Trifluoride (CAS Number: 51010-74-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Morpholinosulfur Trifluoride, CAS Number 51010-74-3. Also known by the common name Morph-DAST, this compound is a versatile and thermally stable deoxofluorinating agent used in organic synthesis. This document consolidates key physical and spectroscopic data into structured tables, outlines detailed experimental protocols for its characterization, and presents its reaction mechanisms through clear visualizations.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. It is a moisture-sensitive compound and should be handled under an inert atmosphere.[1][2] Its high reactivity, particularly with water, necessitates careful storage and handling procedures.[1][3]

Physical Properties

The key physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₄H₈F₃NOS[4][5]
Molecular Weight 175.17 g/mol [4][5]
Appearance Colorless to light yellow liquid[3]
Boiling Point 41-42 °C at 0.5 mm Hg[5]
Density 1.436 g/mL at 25 °C[5]
Refractive Index (n²⁰/D) 1.454[5]
Solubility Reacts with water. Soluble in chloroform (B151607) and slightly soluble in ethyl acetate.[5]
Stability Moisture sensitive. Stable under proper storage conditions (refrigerator, under inert gas).[1][6]
Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The following tables summarize its key spectroscopic features.

¹H NMR (Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppmMultiplicitySolvent
~3.7mCDCl₃
~3.2mCDCl₃

Note: The ¹H NMR spectrum shows two multiplets corresponding to the two sets of non-equivalent methylene (B1212753) protons in the morpholine (B109124) ring.

¹⁹F NMR (Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppmMultiplicityReference
~40.5t (J ≈ 48 Hz)CFCl₃
~-3.5d (J ≈ 48 Hz)CFCl₃

Note: The ¹⁹F NMR spectrum typically shows a triplet and a doublet, characteristic of an AX₂ spin system for the three fluorine atoms.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)Description
2970-2860C-H stretching
1450-1460C-H bending
1260-1270C-N stretching
1110-1120C-O-C stretching
700-800S-F stretching
600-650S-F stretching

Note: The FT-IR spectrum is characterized by strong absorptions in the S-F stretching region, along with the typical absorptions of the morpholine ring.

Experimental Protocols

Accurate determination of the chemical and physical properties of this compound requires standardized experimental procedures. The following sections detail the methodologies for key analyses.

Determination of Boiling Point (Micro Method)

The boiling point of this compound is determined at reduced pressure due to its high boiling point at atmospheric pressure and potential for decomposition.

Procedure:

  • A small amount of the liquid (approximately 0.5 mL) is placed in a small test tube.[7]

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • The test tube is attached to a thermometer and placed in a heating block or Thiele tube filled with a high-boiling point oil.[8][9]

  • The apparatus is connected to a vacuum pump to achieve the desired pressure (e.g., 0.5 mm Hg).

  • The sample is heated slowly and stirred.[8]

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.[10]

  • The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point at that pressure.[10]

Determination of Density

The density of this compound can be determined using a pycnometer or a digital density meter.

Procedure (using a pycnometer):

  • The mass of a clean, dry pycnometer is accurately measured.[11]

  • The pycnometer is filled with the liquid, ensuring no air bubbles are present, and the cap is secured. Any excess liquid is carefully wiped from the exterior.

  • The filled pycnometer is weighed.[11]

  • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and weighed again.

  • The volume of the pycnometer is calculated using the mass and density of the reference liquid.

  • The density of this compound is calculated by dividing the mass of the liquid by the determined volume of the pycnometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H, ¹³C, and ¹⁹F NMR Spectroscopy Protocol:

  • Sample Preparation: A sample of this compound (5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) in a 5 mm NMR tube.[12]

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H, ¹³C, or ¹⁹F).[13] The magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: A standard pulse sequence is used for each nucleus. For ¹⁹F NMR, a wide spectral width may be necessary initially to locate the signals.[13] For quantitative ¹³C NMR, an inverse-gated decoupling sequence is used to suppress the Nuclear Overhauser Effect.[14]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed. The resulting spectrum is phased, baseline corrected, and referenced to an appropriate standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).[12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in this compound.

Procedure (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Record the sample spectrum. The instrument's software will automatically subtract the background spectrum to produce the final infrared spectrum of the sample.

Reactivity and Mechanisms

This compound is primarily used as a deoxofluorinating agent, converting alcohols and carbonyl compounds to their corresponding fluorinated derivatives.[3][15] It is considered more thermally stable than the related DAST reagent.[15]

Deoxofluorination of Alcohols

The reaction of this compound with alcohols typically proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the reacting carbon center.

General Reaction Scheme: R-OH + (Morpholino)SF₃ → R-F + (Morpholino)SOF + HF

Deoxofluorination_of_Alcohols cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol R-OH Alkoxyaminosulfur Alkoxyaminosulfur Difluoride Intermediate Alcohol->Alkoxyaminosulfur Activation MorphDAST Morph-DAST MorphDAST->Alkoxyaminosulfur AlkylFluoride R-F (Inversion of Stereochemistry) Alkoxyaminosulfur->AlkylFluoride SN2 Attack by F⁻ Byproducts (Morpholino)SOF + HF Alkoxyaminosulfur->Byproducts

Caption: General workflow for the deoxofluorination of alcohols using Morph-DAST.

Deoxofluorination of Ketones

Ketones are converted to geminal difluorides by this compound. The reaction proceeds through the formation of a hemiketal-like intermediate followed by elimination and subsequent fluoride (B91410) attack.

General Reaction Scheme: R₂C=O + 2 (Morpholino)SF₃ → R₂CF₂ + 2 (Morpholino)SOF + 2 HF

Deoxofluorination_of_Ketones Ketone Ketone (R₂C=O) Intermediate1 Initial Adduct Ketone->Intermediate1 Nucleophilic Attack MorphDAST Morph-DAST MorphDAST->Intermediate1 Intermediate2 Oxocarbenium Ion Intermediate1->Intermediate2 Elimination Product Gem-difluoride (R₂CF₂) Intermediate2->Product Fluoride Attack

Caption: Reaction pathway for the deoxofluorination of ketones with Morph-DAST.

Ring Expansion Reactions

In certain substrates, such as cyclic homoallylic alcohols or α-amino alcohols, treatment with aminofluorosulfuranes like Morph-DAST can lead to ring expansion reactions.[9][16] This occurs through neighboring group participation, where the formation of a carbocation intermediate is followed by the migration of a C-C bond, resulting in an expanded ring system.[16][17]

Ring_Expansion cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product CyclicAlcohol Cyclic Alcohol with Exocyclic -CH₂OH Carbocation Carbocation Formation (after activation with Morph-DAST) CyclicAlcohol->Carbocation Activation & Leaving Group Departure ExpandedRing Ring-Expanded Fluorinated Product Carbocation->ExpandedRing C-C Bond Migration & Fluoride Attack

Caption: Logical flow of a ring expansion reaction mediated by Morph-DAST.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that reacts violently with water.[1][2] It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18] Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator.[6] In case of fire, use CO₂, dry chemical, or alcohol-resistant foam; do not use water.[1][2]

Conclusion

This compound (CAS 51010-74-3) is a valuable fluorinating agent in modern organic synthesis, offering a more stable alternative to DAST for the deoxofluorination of alcohols and carbonyls. Its chemical properties, reactivity, and the protocols for its characterization, as detailed in this guide, provide a foundational resource for researchers in synthetic chemistry and drug development. A thorough understanding of its handling requirements and reaction mechanisms is crucial for its safe and effective application in the laboratory.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Morpholinosulfur Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholinosulfur trifluoride (C₄H₈F₃NOS), a valued fluorinating agent in organic synthesis, possesses a unique molecular architecture that dictates its reactivity and stability. This technical guide provides a comprehensive analysis of the molecular structure and bonding of this compound, drawing upon crystallographic, spectroscopic, and computational data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its application in research and development.

Molecular Structure

The three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction, revealing a fascinating interplay of steric and electronic effects.[1]

Crystal Structure Analysis

The crystal structure of this compound has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 883291.[2] The analysis reveals a sulfur atom at the center of a distorted trigonal bipyramidal geometry. The morpholine (B109124) ring adopts a stable chair conformation and is connected to the sulfur atom via the nitrogen atom, occupying an equatorial position within the trigonal bipyramid.[1]

Table 1: Key Crystallographic Data for this compound

ParameterValue
CCDC Deposition Number883291
Empirical FormulaC₄H₈F₃NOS
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.034(1)
b (Å)11.398(2)
c (Å)9.876(2)
β (°)98.78(3)
Volume (ų)671.1(2)
Z4
Temperature (K)150

Table 2: Selected Bond Lengths of this compound

BondBond Length (Å)
S-F(axial)1.638(1)
S-F(axial)1.642(1)
S-F(equatorial)1.587(1)
S-N1.657(1)
N-C1.475(2) - 1.480(2)
C-C1.518(3) - 1.523(3)
C-O1.430(2) - 1.433(2)

Table 3: Selected Bond Angles of this compound

AngleBond Angle (°)
F(axial)-S-F(axial)172.9(1)
F(axial)-S-F(equatorial)88.9(1) - 90.5(1)
F(axial)-S-N88.6(1) - 90.2(1)
F(equatorial)-S-N118.9(1)
C-N-C113.5(1)
S-N-C120.4(1) - 121.2(1)

Bonding and Electronic Structure

The bonding in this compound can be understood through the lens of Valence Shell Electron Pair Repulsion (VSEPR) theory and molecular orbital theory. The sulfur atom is hypervalent, exceeding the octet rule, which is common for elements in the third period and below. The trigonal bipyramidal geometry around the sulfur atom is consistent with five electron domains.

The two axial S-F bonds are longer and weaker than the equatorial S-F bond. This can be explained by the three-center-four-electron (3c-4e) bond model for the F(axial)-S-F(axial) linkage. The equatorial S-F and S-N bonds are more conventional two-center-two-electron bonds. The lone pair of electrons on the nitrogen atom of the morpholine ring participates in the bonding with the sulfur atom.

Computational studies, such as those employing Density Functional Theory (DFT) at the B3LYP level, have provided further insights into the electronic structure and conformational preferences of the molecule.[1] These calculations have confirmed the chair conformation of the morpholine ring and its equatorial attachment to the sulfur atom as the most stable arrangement.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of sulfur tetrafluoride (SF₄) with morpholine. A detailed experimental procedure, adapted from the synthesis of analogous aminosulfur trifluorides, is provided below.

Caution: Sulfur tetrafluoride is a toxic and corrosive gas. This reaction should be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Materials:

  • Morpholine

  • Sulfur tetrafluoride (SF₄)

  • Anhydrous diethyl ether

  • Dry ice/acetone cooling bath

  • Schlenk line or equivalent inert atmosphere setup

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a low-temperature thermometer is dried and flushed with an inert gas (e.g., nitrogen or argon).

  • Anhydrous diethyl ether is transferred to the flask via cannula, and the flask is cooled to -78 °C using a dry ice/acetone bath.

  • A pre-weighed amount of morpholine is dissolved in anhydrous diethyl ether in a separate flask and slowly added to the cooled reaction flask via cannula.

  • Sulfur tetrafluoride gas is then slowly bubbled through the stirred solution. The reaction is exothermic and the temperature should be carefully monitored and maintained below -70 °C.

  • After the addition of SF₄ is complete, the reaction mixture is stirred for an additional hour at -78 °C.

  • The reaction is then allowed to slowly warm to room temperature, during which a precipitate of morpholinium fluoride (B91410) will form.

  • The reaction mixture is filtered under an inert atmosphere to remove the solid byproduct.

  • The solvent is removed from the filtrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹⁹F NMR: The ¹⁹F NMR spectrum provides crucial information about the fluorine environments. Due to the trigonal bipyramidal geometry, two distinct fluorine signals are expected: a triplet for the two axial fluorine atoms and a doublet of triplets for the equatorial fluorine atom, arising from F-F coupling.

  • ¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra confirm the presence of the morpholine ring. The signals for the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms will show characteristic chemical shifts.

Vibrational Spectroscopy (IR and Raman): The vibrational spectra of this compound have been analyzed to understand its conformational properties.[1] The characteristic vibrational modes for the S-F and morpholine ring stretches and bends can be identified.

Table 4: Key Spectroscopic Data for this compound

TechniqueKey Features
¹⁹F NMR Signals corresponding to axial and equatorial fluorine atoms with characteristic coupling patterns.
¹H NMR Resonances for the methylene protons of the morpholine ring.
¹³C NMR Resonances for the carbon atoms of the morpholine ring.
IR Spectroscopy Strong absorptions corresponding to S-F stretching and morpholine ring vibrations.
Raman Spectroscopy Complementary vibrational modes to IR, aiding in a complete vibrational assignment.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows described in this guide.

molecular_structure_relationship cluster_structure Molecular Structure cluster_bonding Bonding Geometry Trigonal Bipyramidal Geometry Hypervalent Hypervalent Sulfur Geometry->Hypervalent explained by Conformation Chair Conformation (Morpholine) Position Equatorial Morpholine Conformation->Position ThreeCenterFourElectron 3c-4e Bond (Axial S-F) Hypervalent->ThreeCenterFourElectron TwoCenterTwoElectron 2c-2e Bonds (Equatorial) Hypervalent->TwoCenterTwoElectron

Caption: Relationship between molecular structure and bonding in this compound.

synthesis_workflow Reactants Morpholine + Sulfur Tetrafluoride Reaction Reaction in Anhydrous Ether at -78°C Reactants->Reaction Filtration Filtration to Remove Morpholinium Fluoride Reaction->Filtration Evaporation Solvent Removal under Reduced Pressure Filtration->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. The combination of X-ray crystallography, spectroscopy, and computational chemistry offers a comprehensive understanding of this important fluorinating agent. The provided experimental protocols serve as a valuable resource for researchers and scientists working with this compound. A thorough grasp of its structural and electronic properties is paramount for its effective and safe utilization in the development of novel chemical entities and pharmaceuticals.

References

The Dawn of a Fluorinating Powerhouse: A Technical Guide to the Discovery and History of Aminofluorosulfuranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of aminofluorosulfuranes, particularly diethylaminosulfur trifluoride (DAST), marked a paradigm shift in the field of organofluorine chemistry. These reagents provided a safer and more versatile alternative to the hazardous sulfur tetrafluoride (SF₄), democratizing the synthesis of fluorinated molecules and profoundly impacting drug discovery and materials science. This in-depth technical guide explores the seminal discoveries, historical context, synthetic methodologies, and mechanistic intricacies of this important class of fluorinating agents.

A Historical Prelude: The Rise of Sulfur-Nitrogen-Fluorine Chemistry

The journey to aminofluorosulfuranes was paved by early explorations into the chemistry of sulfur, nitrogen, and fluorine. For centuries, sulfur and fluorine compounds were known for their reactivity, with early work on elemental sulfur dating back to ancient times and the isolation of fluorine by Henri Moissan in 1886.[1][2][3] The early 20th century saw a burgeoning interest in inorganic sulfur-nitrogen and sulfur-fluorine compounds. However, it was the post-war era that witnessed a surge in research, leading to the discovery of a diverse array of S-N-F species.[4] These foundational studies into the synthesis and reactivity of compounds like thiazyl fluoride (B91410) (NSF) and its derivatives laid the groundwork for the eventual development of aminofluorosulfuranes.

The Breakthrough: Discovery and Key Developments

The 1960s and 1970s were a period of rapid innovation in the field of fluorination. While sulfur tetrafluoride (SF₄) was a potent fluorinating agent, its gaseous nature, high toxicity, and corrosive properties limited its widespread use.[5] This created a demand for more user-friendly reagents.

A significant breakthrough came in 1964 when G. C. Demitras, R. A. Kent, and A. G. MacDiarmid reported the synthesis of dimethylaminosulfur trifluoride .[6] This was followed by the seminal work of von Halasz and Glemser in 1970 , who described the preparation of a series of dialkylaminosulfur trifluorides.[6][7]

However, it was the publication by William J. Middleton in 1975 that truly brought aminofluorosulfuranes to the forefront of synthetic chemistry.[5][8][9] His paper detailed a convenient preparation of diethylaminosulfur trifluoride (DAST) and demonstrated its broad utility in converting alcohols, aldehydes, and ketones to their corresponding fluorinated analogues under mild conditions.[5][8][9][10] The liquid nature and relative stability of DAST compared to SF₄ made it an immediate success.[5]

Subsequent research led to the development of other important classes of aminofluorosulfuranes:

  • Bis(dialkylamino)sulfur difluorides: Prepared by the reaction of dialkylaminosulfur trifluorides with dialkylaminotrimethylsilanes, these reagents also proved to be effective for fluorination.[6][7]

  • Tris(dialkylamino)sulfonium difluorotrimethylsilicates (TASF): These salts, formed from the reaction of bis(dialkylamino)difluorosulfuranes with dialkylaminotrimethylsilanes, act as a source of "naked" fluoride ions for substitution reactions.[7]

The timeline below highlights the key milestones in the discovery and development of aminofluorosulfuranes.

G cluster_history Historical Development of Aminofluorosulfuranes y1964 1964 Discovery of Dimethylaminosulfur Trifluoride (Demitras, Kent, MacDiarmid) y1970 1970 Synthesis of various Dialkylaminosulfur Trifluorides (von Halasz & Glemser) y1964->y1970 y1973 1973 Further synthetic work (Markovskij et al.) y1970->y1973 y1975 1975 Popularization of DAST (Middleton) y1973->y1975 y1970s_onward 1970s Onward Development of Bis(dialkylamino)sulfur difluorides and TASF salts y1975->y1970s_onward

Caption: Key milestones in the discovery and development of aminofluorosulfuranes.

Synthesis of Aminofluorosulfuranes: Detailed Experimental Protocols

The most common synthetic route to dialkylaminosulfur trifluorides involves the reaction of a dialkylaminotrimethylsilane with sulfur tetrafluoride.

Synthesis of Diethylaminosulfur Trifluoride (DAST)

This procedure is adapted from the method reported by W. J. Middleton.[11]

Reaction:

(C₂H₅)₂NSi(CH₃)₃ + SF₄ → (C₂H₅)₂NSF₃ + (CH₃)₃SiF

Procedure:

  • A dry, 1-liter, three-necked, round-bottomed flask is equipped with a thermometer, a magnetic stirrer, and two dry-ice condensers. The system is maintained under a nitrogen atmosphere.

  • The flask is charged with trichlorofluoromethane (B166822) and cooled to -70°C using an acetone-dry ice bath.

  • Sulfur tetrafluoride (1.10 moles) is condensed into the flask.

  • A solution of N,N-diethylaminotrimethylsilane (1.00 mole) in trichlorofluoromethane is added dropwise to the stirred sulfur tetrafluoride solution, maintaining the temperature below -60°C.

  • After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature.

  • The solvent and the by-product, fluorotrimethylsilane, are removed by distillation.

  • The residual liquid is distilled under reduced pressure to yield diethylaminosulfur trifluoride as a light yellow liquid.

Synthesis of Bis(diethylamino)sulfur Difluoride

This procedure is based on the work of Middleton.[6]

Reaction:

(C₂H₅)₂NSF₃ + (C₂H₅)₂NSi(CH₃)₃ → [(C₂H₅)₂N]₂SF₂ + (CH₃)₃SiF

Procedure:

  • Diethylaminosulfur trifluoride (0.1 mole) is dissolved in trichlorofluoromethane at 25°C.

  • N,N-diethylaminotrimethylsilane (0.1 mole) is added dropwise to the stirred solution.

  • The reaction mixture is stirred for 2 hours.

  • The solvent and by-product are removed under reduced pressure to yield bis(diethylamino)sulfur difluoride.

Physicochemical and Spectroscopic Data

A compilation of key physical and spectroscopic data for DAST is presented below.

PropertyValue
Molecular Formula C₄H₁₀F₃NS
Molecular Weight 161.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 30-32 °C at 3 mmHg
Density 1.22 g/mL at 25 °C
Refractive Index 1.41-1.416
¹⁹F NMR (CFCl₃) δ (ppm) - complex multiplet
¹H NMR (CDCl₃) δ (ppm) ~1.3 (t), ~3.2 (q)
¹³C NMR (CDCl₃) δ (ppm) ~14, ~43
Purity (by NMR) ≥ 95%

Note: NMR chemical shifts are approximate and can vary depending on the solvent and reference standard.

Reaction Mechanisms: The Fluorination Power of DAST

The versatility of DAST as a fluorinating agent stems from its ability to react with a variety of functional groups. The mechanisms for the fluorination of alcohols and ketones are particularly well-studied.

Fluorination of Alcohols

The reaction of an alcohol with DAST proceeds through an alkoxyaminosulfur difluoride intermediate. This is followed by a nucleophilic attack by a fluoride ion, which can occur via an Sₙ1 or Sₙ2 pathway, depending on the substrate. The Sₙ2 pathway leads to an inversion of stereochemistry.[12]

G cluster_mechanism Mechanism of Alcohol Fluorination by DAST ROH R-OH intermediate1 [R-O-S(F)₂-N(Et)₂]⁺ H⁻ ROH->intermediate1 Nucleophilic attack on sulfur DAST (Et)₂NSF₃ DAST->intermediate1 intermediate2 R-O-S(F)=N(Et)₂ intermediate1->intermediate2 Elimination HF - HF product R-F intermediate2->product Sₙ1 or Sₙ2 attack byproduct O=S(F)-N(Et)₂ intermediate2->byproduct F_ion F⁻ F_ion->product

Caption: General mechanism for the fluorination of an alcohol with DAST.

Fluorination of Ketones

Ketones are converted to geminal difluorides by DAST. The generally accepted mechanism involves the initial activation of the carbonyl oxygen by the Lewis acidic sulfur of DAST. This is followed by the addition of a fluoride ion to the carbonyl carbon and subsequent substitution of the oxygen with a second fluoride.[13]

G cluster_ketone_mechanism Mechanism of Ketone Fluorination by DAST ketone R₂C=O activated_ketone [R₂C=O-SF₂(NEt₂)]⁺ F⁻ ketone->activated_ketone Lewis acid activation DAST (Et)₂NSF₃ DAST->activated_ketone intermediate1 R₂C(F)-O-SF₂(NEt₂) activated_ketone->intermediate1 Fluoride attack product R₂CF₂ intermediate1->product Substitution byproduct O=S(F)-N(Et)₂ intermediate1->byproduct

Caption: Proposed mechanism for the fluorination of a ketone with DAST.

Fluoro-Pummerer Rearrangement

When sulfoxides are treated with DAST, a fluoro-Pummerer rearrangement can occur, leading to the formation of α-fluoro thioethers.[12] This reaction expands the synthetic utility of DAST beyond simple deoxofluorination.

Conclusion

The discovery and development of aminofluorosulfuranes, with DAST at the forefront, represent a pivotal moment in the history of organic synthesis. These reagents have provided chemists with a powerful and relatively safe toolkit for the introduction of fluorine into organic molecules. The ongoing research in this area continues to yield new reagents with improved stability and reactivity, ensuring that aminofluorosulfuranes will remain indispensable tools for researchers, scientists, and drug development professionals for the foreseeable future.

References

Theoretical Insights into Morpholinosulfur Trifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical studies conducted on Morpholinosulfur trifluoride (also known as Morph-DAST). This compound is a crucial fluorinating agent in organic synthesis, valued for its increased stability and reactivity compared to diethylaminosulfur trifluoride (DAST).[1][2] A thorough understanding of its molecular structure, conformational preferences, and vibrational properties, as elucidated by computational chemistry, is paramount for its effective application and the development of novel synthetic methodologies.

Molecular Structure and Conformational Analysis

Theoretical studies, primarily employing quantum chemical calculations, have been instrumental in determining the three-dimensional structure and conformational landscape of this compound.[1]

Key Findings:

  • The morpholine (B109124) ring adopts a stable chair conformation .

  • The sulfur atom is part of a trigonal bipyramidal SF3 group .

  • The morpholine ring is situated in an equatorial position relative to the SF3 group.[1]

In the gas phase, this compound exists as a mixture of two conformers, distinguished by the orientation of the SF3 group relative to the morpholine ring. The conformer with the SF3 group in an equatorial orientation is found to be slightly more stable than the axial conformer.[1]

Conformational Equilibrium

G cluster_eq Equatorial Conformer (More Stable) cluster_ax Axial Conformer (Less Stable) eq_structure Image of Equatorial Conformer ax_structure Image of Axial Conformer eq_structure->ax_structure ΔG°

Caption: Equilibrium between the equatorial and axial conformers of this compound.

Computational Methodology

The theoretical understanding of this compound is largely derived from high-level quantum chemical calculations. The primary methods employed are Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).

Experimental Protocol: Quantum Chemical Calculations

  • Initial Structure Generation: The starting molecular geometry of this compound is built using standard bond lengths and angles.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are optimized to find the stationary points on the potential energy surface. This is typically performed using the B3LYP functional with a correlation-consistent basis set, such as cc-pVTZ.[1]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. This confirms that the optimized structures are true minima (no imaginary frequencies) and provides theoretical vibrational spectra for comparison with experimental data.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as MP2, with the same or a larger basis set.[1]

  • Thermodynamic Analysis: The Gibbs free energy (ΔG°) difference between conformers is calculated from the electronic energies and the zero-point vibrational energies, as well as thermal corrections to enthalpy and entropy obtained from the frequency calculations.

Computational Workflow

G start Initial Molecular Structure conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (e.g., B3LYP/cc-pVTZ) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy (e.g., MP2/cc-pVTZ) freq_calc->energy_calc thermo Thermodynamic Analysis (ΔG°) energy_calc->thermo results Structural & Energetic Data thermo->results

Caption: A typical workflow for the theoretical study of this compound.

Quantitative Theoretical Data

The following tables summarize the key quantitative data obtained from theoretical studies of this compound.

Table 1: Calculated Energetic Properties

PropertyMP2/cc-pVTZB3LYP/cc-pVTZ
ΔG° (G°ax - G°eq) (kcal/mol)+0.18+0.40

Data sourced from reference[1].

Table 2: Key Calculated Molecular Geometry Parameters (Equatorial Conformer)

ParameterValue (Å or °)
S-F (axial) bond length~1.65
S-F (equatorial) bond length~1.59
S-N bond length~1.67
F(ax)-S-F(eq) angle~90
F(eq)-S-N angle~120

Note: The values in Table 2 are representative and the precise calculated values can be found in the cited literature. The S-F bond length of 1.593(2) Å has been experimentally determined and is comparable to theoretical values.[1]

Vibrational Spectra Analysis

Theoretical frequency calculations are crucial for the assignment of experimental vibrational spectra (IR and Raman). The calculated wavenumbers for the most stable conformers of this compound show good agreement with experimental data, allowing for a detailed understanding of the vibrational modes of the molecule.[1]

Reactivity and Application in Fluorination

This compound is a widely used reagent for deoxofluorination reactions, converting alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides.[3] Its enhanced thermal stability makes it a safer alternative to DAST.[1][2] Theoretical studies can provide insights into the reaction mechanisms of these fluorination reactions, aiding in the optimization of reaction conditions and the design of new fluorinating agents. For instance, understanding the electronic structure and the nature of the S-F bonds can help rationalize its reactivity towards different substrates.[4]

General Deoxofluorination Reaction

G substrate Substrate (Alcohol or Carbonyl) intermediate Intermediate substrate->intermediate + Morph-DAST morph_dast This compound morph_dast->intermediate product Fluorinated Product intermediate->product byproduct Byproducts intermediate->byproduct

Caption: Generalized reaction pathway for deoxofluorination.

Conclusion

Theoretical studies, grounded in quantum chemical calculations, have provided a detailed molecular-level understanding of this compound. The determination of its conformational preferences, geometric parameters, and vibrational properties is essential for comprehending its stability and reactivity as a fluorinating agent. This knowledge is invaluable for researchers and professionals in organic synthesis and drug development, facilitating the rational use of this important reagent.

References

Morpholinosulfur Trifluoride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical constants of morpholinosulfur trifluoride. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize this reagent in their work. This document presents quantitative data in a structured format, outlines experimental protocols for key characterization techniques, and includes visualizations of a typical synthetic application.

Core Physical Constants

This compound is a versatile fluorinating agent with a range of physical properties that are critical to its handling, storage, and reactivity. A summary of these key physical constants is provided in the table below for easy reference and comparison.

Physical ConstantValueSource(s)
Molecular Formula C4H8F3NOS[1]
Molecular Weight 175.17 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 41-42 °C @ 0.5 mmHg[1]
Density 1.436 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.454[1]
Flash Point 76 °C (169 °F)
Melting Point 175 °C (decomposes)
Solubility Reacts with water[1]

Experimental Protocols

Accurate determination of the physical constants of a reactive compound like this compound requires careful experimental design and execution. The following sections detail the methodologies for key experiments.

Determination of Boiling Point (Micro-Boiling Point Method)

Given the reactivity and the need for small sample volumes, the micro-boiling point method using a Thiele tube is a suitable technique.[2][3]

Materials:

  • This compound sample

  • Capillary tube (one end sealed)

  • Thermometer

  • Thiele tube filled with mineral oil

  • Small test tube

  • Rubber band or wire for attachment

  • Heating source (e.g., Bunsen burner or hot plate)

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • The capillary tube, with its open end down, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • The thermometer and test tube assembly are immersed in the Thiele tube containing mineral oil.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3] This observation should be made at a recorded atmospheric pressure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

Sample Preparation:

  • Due to the moisture sensitivity of the compound, all glassware must be thoroughly dried.

  • A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl3) inside a glovebox or under an inert atmosphere to prevent hydrolysis.

  • The solution is then transferred to an NMR tube, which is subsequently capped and sealed.

Data Acquisition (¹H NMR):

  • A standard ¹H NMR spectrum is acquired. The spectrum is expected to show signals corresponding to the protons of the morpholine (B109124) ring.[4]

  • The chemical shifts, multiplicities, and integration of the signals provide information about the structure and purity of the compound.

Synthetic Application: Deoxofluorination of an Alcohol

This compound is widely used as a deoxofluorinating agent, converting alcohols to alkyl fluorides.[1][5] A logical workflow for a typical deoxofluorination reaction is presented below.

Deoxofluorination_Workflow General Workflow for Deoxofluorination of an Alcohol A 1. Reaction Setup - Dry reaction flask under inert atmosphere (N2 or Ar) - Add a solution of the alcohol in an anhydrous aprotic solvent (e.g., CH2Cl2) B 2. Cooling - Cool the reaction mixture to a low temperature (e.g., -78 °C) using a dry ice/acetone bath A->B Prepare for reagent addition C 3. Reagent Addition - Slowly add this compound (1.1 - 1.5 equivalents) to the cooled solution via syringe B->C Maintain low temperature D 4. Reaction - Stir the reaction mixture at the low temperature for a specified time (e.g., 1-2 hours) - Allow the reaction to warm to room temperature and stir for an additional period C->D Initiate fluorination E 5. Quenching - Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3 or water at 0 °C D->E Neutralize excess reagent F 6. Extraction - Transfer the mixture to a separatory funnel - Extract the aqueous layer with an organic solvent (e.g., CH2Cl2) E->F Separate organic product G 7. Workup - Combine the organic layers - Wash with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and filter F->G Remove aqueous impurities H 8. Purification - Concentrate the filtrate under reduced pressure - Purify the crude product by flash column chromatography G->H Isolate pure product I 9. Characterization - Analyze the purified alkyl fluoride (B91410) by NMR, GC-MS, etc. H->I Confirm structure and purity

General Deoxofluorination Workflow

The synthesis of this compound itself is a key process for its application. A simplified logical diagram for its preparation is shown below.[6]

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Byproducts SF4 Sulfur Tetrafluoride (SF4) Reaction_Vessel Reaction Mixture SF4->Reaction_Vessel TMS_Morpholine N-Trimethylsilylmorpholine TMS_Morpholine->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Diethyl Ether) Solvent->Reaction_Vessel Temperature Low Temperature (e.g., -78 °C) Temperature->Reaction_Vessel MST This compound TMSF Trimethylsilyl Fluoride (byproduct) Reaction_Vessel->TMSF Workup Workup (Evaporation of solvent and byproduct) Reaction_Vessel->Workup Purification Purification (Distillation under reduced pressure) Workup->Purification Purification->MST

Synthesis of this compound

References

Morpholinosulfur Trifluoride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Morpholinosulfur trifluoride, also known as Morph-DAST, is a versatile and increasingly popular deoxofluorinating agent in organic synthesis. Its enhanced thermal stability compared to diethylaminosulfur trifluoride (DAST) makes it a safer alternative for a wide range of fluorination reactions. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, crucial parameters for its effective and safe use in research and development.

Core Properties

PropertyValueReference
Molecular FormulaC4H8F3NOS[1][2]
Molecular Weight175.17 g/mol [1][2]
AppearanceColorless to light yellow liquid[3][4]
Density1.436 g/mL at 25 °C[1][2]
Boiling Point41-42 °C at 0.5 mmHg[1][2]
Decomposition Temperature175 °C[1][2]

Solubility Data

This compound exhibits good solubility in common aprotic organic solvents, facilitating its use in a variety of reaction conditions. However, it is highly reactive with protic solvents, particularly water.

Qualitative Solubility:

SolventSolubilityReference
Dichloromethane (CH2Cl2)Good solubility[3]
Chloroform (CHCl3)Good solubility[1]
Ethyl AcetateSlightly soluble[1][2]
WaterReacts[1][2]

Stability Profile

This compound is recognized for its improved thermal stability over other aminosulfur trifluoride reagents. However, its reactivity necessitates careful handling and storage to prevent decomposition.

Thermal Stability:

  • This compound is considered to have better thermal stability than DAST.[5]

  • The reported decomposition temperature is 175 °C.[1][2] It is crucial to avoid heating the compound to this temperature to prevent rapid and potentially hazardous decomposition.

Chemical Stability and Incompatibilities:

  • Moisture Sensitivity: The compound is highly sensitive to moisture and reacts with water.[1][2] All handling and reactions should be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Incompatible Materials: this compound is incompatible with strong oxidizing agents and bases.[3] Contact with these materials should be strictly avoided.

Storage Recommendations: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and ignition.[3] It should be kept in a tightly sealed container under an inert atmosphere to prevent exposure to moisture and air.[3]

Experimental Protocols

Detailed experimental protocols for the determination of solubility and stability of this compound are not explicitly available in the reviewed literature. However, standard laboratory procedures can be adapted for this purpose.

Protocol for Determining Solubility (Illustrative Example):

This protocol outlines a general method for determining the solubility of this compound in a given organic solvent.

G cluster_prep Preparation cluster_procedure Procedure prep_solvent Dry Solvent prep_mst This compound prep_glassware Oven-dried Glassware start Start add_solvent Add known volume of solvent to vial start->add_solvent add_mst Add small, known amount of this compound add_solvent->add_mst stir Stir at constant temperature add_mst->stir observe Observe for dissolution stir->observe more_mst Add more this compound observe->more_mst If dissolved saturation Saturation point reached (undissolved solid remains) observe->saturation If not dissolved more_mst->stir calculate Calculate solubility (g/100mL or mol/L) saturation->calculate end End calculate->end G cluster_prep Sample Preparation cluster_instrument DSC Analysis cluster_analysis Data Analysis prep_mst Weigh small sample (1-5 mg) of this compound prep_pan Hermetically seal in an aluminum DSC pan start Start load_sample Place sealed pan and reference pan in DSC instrument start->load_sample program Set temperature program (e.g., ramp from 25°C to 250°C at 10°C/min) load_sample->program run Run analysis under inert atmosphere (e.g., N2) program->run collect_data Collect heat flow data as a function of temperature run->collect_data end End collect_data->end plot Plot heat flow vs. temperature collect_data->plot identify_onset Identify onset of exothermic decomposition peak plot->identify_onset determine_temp Determine decomposition temperature identify_onset->determine_temp G morpholine Morpholine product This compound morpholine->product sf4 Sulfur Tetrafluoride (SF4) sf4->product

References

Spectroscopic Profile of Morpholinosulfur Trifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholinosulfur trifluoride (C₄H₈F₃NOS), a valuable fluorinating agent in organic synthesis, plays a crucial role in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its structural and electronic properties is paramount for its effective and safe utilization. This technical guide provides an in-depth overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The following tables summarize the available NMR and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most relevant nuclei for characterization.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
3.75 - 3.65mO-CH
3.25 - 3.15mN-CH

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
66.5O-C H₂
47.5N-C H₂

Solvent: CDCl₃

Table 3: ¹⁹F NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
Data not available in search results-SF

Reference: CFCl₃ (Trichlorofluoromethane) at 0.00 ppm

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of molecules and is particularly useful for identifying functional groups. The IR spectrum of this compound is typically acquired neat (as a pure liquid).

Table 4: IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Specific peak list not available in search results-C-H stretching, C-O stretching, S-F stretching

Sample: Neat

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the public domain. However, based on standard laboratory practices for similar compounds, the following general methodologies can be outlined.

NMR Spectroscopy

A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (B32938) (CDCl₃) for ¹H and ¹³C NMR, to a concentration of approximately 5-25 mg/mL. The spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance series instrument, operating at a field strength of 300 MHz or higher for ¹H NMR. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. For ¹⁹F NMR, a standard single-pulse experiment is performed, with the chemical shifts referenced to an external standard such as CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR. For a liquid sample, the "neat" technique is commonly employed, where a thin film of the pure liquid is placed between two potassium bromide (KBr) plates or on an Attenuated Total Reflectance (ATR) crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships between the different types of data obtained.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_data Data Analysis Sample This compound 1H_NMR ¹H NMR Sample->1H_NMR 13C_NMR ¹³C NMR Sample->13C_NMR 19F_NMR ¹⁹F NMR Sample->19F_NMR IR FTIR Spectroscopy Sample->IR Structure Structural Elucidation 1H_NMR->Structure 13C_NMR->Structure 19F_NMR->Structure IR->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

Spectroscopic_Data_Relationship cluster_properties Molecular Properties cluster_spectra Spectroscopic Data Molecule Morpholinosulfur Trifluoride Functional_Groups Functional Groups (C-H, C-O, S-F) Molecule->Functional_Groups Proton_Environments Proton Environments (-CH₂-O, -CH₂-N) Molecule->Proton_Environments Carbon_Skeleton Carbon Skeleton Molecule->Carbon_Skeleton Fluorine_Atoms Fluorine Atoms Molecule->Fluorine_Atoms IR_Spectrum IR Spectrum Functional_Groups->IR_Spectrum Vibrational Modes 1H_NMR_Spectrum ¹H NMR Spectrum Proton_Environments->1H_NMR_Spectrum Chemical Shifts & Coupling 13C_NMR_Spectrum ¹³C NMR Spectrum Carbon_Skeleton->13C_NMR_Spectrum Chemical Shifts 19F_NMR_Spectrum ¹⁹F NMR Spectrum Fluorine_Atoms->19F_NMR_Spectrum Chemical Shifts

Caption: Relationship between Molecular Properties and Spectroscopic Data.

Methodological & Application

Application Notes and Protocols for Morpholinosulfur Trifluoride Deoxofluorination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Morpholinosulfur trifluoride (MOST), also known as Morph-DAST, is a versatile and widely utilized deoxofluorinating agent in organic synthesis.[1][2][3] It is instrumental in the conversion of alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides.[1][4] The introduction of fluorine atoms into organic molecules can significantly alter their biological activity, metabolic stability, and physicochemical properties, making MOST a valuable tool in drug discovery and the development of agrochemicals and advanced materials.[2][5] MOST is recognized for its greater thermal stability compared to its analog, diethylaminosulfur trifluoride (DAST), though it is still a high-reactivity reagent that must be handled with care.[6][7]

Safety and Handling

This compound is a corrosive and moisture-sensitive substance that requires strict safety protocols for handling.

  • Hazards :

    • Causes severe skin burns and eye damage.[8][9]

    • Reacts violently with water, releasing corrosive hydrogen fluoride (B91410) (HF) gas.[10][11][12]

    • May be corrosive to metals.[8]

    • Combustible liquid.[8]

    • Inhalation may cause lung edema.[13]

  • Personal Protective Equipment (PPE) :

    • Wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[10][14]

    • Ensure work is conducted in a well-ventilated area, preferably a chemical fume hood.[10][14]

  • Handling and Storage :

    • Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[8][10]

    • Keep containers tightly closed and store in a corrosive-resistant container.[8][10] Storage in a freezer is often recommended.[10]

    • Avoid contact with water or moist air.[10]

    • Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Spill and Disposal :

    • In case of a spill, evacuate the area and remove all sources of ignition.[10]

    • Absorb spillage with inert material and dispose of it as hazardous waste.[8] Do not use water to clean up spills.[11]

    • Dispose of contents and container to an approved waste disposal plant.[8][10]

General Mechanism of Deoxofluorination

The deoxofluorination of alcohols and carbonyls with MOST generally proceeds through the formation of a reactive intermediate followed by nucleophilic substitution with a fluoride ion.

Deoxofluorination Mechanism General Mechanism of Deoxofluorination with MOST cluster_alcohol Deoxofluorination of Alcohols cluster_carbonyl Deoxofluorination of Carbonyls Alcohol R-OH (Alcohol) Intermediate_A [R-O-SF2-Morph]+ F- Alcohol->Intermediate_A + MOST MOST_A Morph-SF3 (MOST) Product_A R-F (Alkyl Fluoride) Intermediate_A->Product_A SN2 attack by F- Biproduct_A Morph-SOF2 Intermediate_A->Biproduct_A Carbonyl R-C(=O)-R' (Carbonyl) Intermediate_C1 [R-C(O-SF2-Morph)-R']+ F- Carbonyl->Intermediate_C1 + MOST MOST_C Morph-SF3 (MOST) Intermediate_C2 [R-CF(O-SF2-Morph)-R'] Intermediate_C1->Intermediate_C2 + F- Product_C R-CF2-R' (gem-Difluoride) Intermediate_C2->Product_C + F- Biproduct_C Morph-SOF2 Intermediate_C2->Biproduct_C

General deoxofluorination mechanisms.

Experimental Protocols

The following are generalized protocols for the deoxofluorination of alcohols and carbonyl compounds using this compound. Researchers should optimize conditions for their specific substrates.

General Experimental Workflow

Experimental Workflow Start Start Setup Set up oven-dried glassware under an inert atmosphere (N2 or Ar) Start->Setup Dissolve Dissolve substrate in anhydrous solvent (e.g., CH2Cl2) Setup->Dissolve Cool Cool the solution (e.g., 0 °C or -78 °C) Dissolve->Cool Add_MOST Add MOST dropwise Cool->Add_MOST React Stir at specified temperature and monitor reaction by TLC/GC-MS Add_MOST->React Quench Carefully quench with a saturated aqueous solution (e.g., NaHCO3) React->Quench Extract Extract with an organic solvent Quench->Extract Wash Wash organic layer with water and brine Extract->Wash Dry Dry over anhydrous Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Characterize product Purify->End

A typical experimental workflow for MOST deoxofluorination.

Protocol 1: Deoxofluorination of a Primary Alcohol

This protocol is a general guideline for the conversion of a primary alcohol to its corresponding alkyl fluoride.

  • Preparation : Under an inert atmosphere (N2 or Argon), add the primary alcohol (1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition : Dissolve the alcohol in an anhydrous solvent such as dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF).

  • Cooling : Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition : Slowly add this compound (1.2-1.5 equiv.) to the stirred solution dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the starting material is consumed as indicated by TLC or GC-MS analysis.

  • Quenching : Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Workup : Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., CH2Cl2). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) (Na2SO4).

  • Purification : Filter the solution, concentrate under reduced pressure, and purify the crude product by silica (B1680970) gel column chromatography to yield the alkyl fluoride.

Protocol 2: Deoxofluorination of a Ketone

This protocol provides a general method for converting a ketone to a gem-difluoroalkane.

  • Preparation : In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 equiv.) in an anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition : Add this compound (2.0-3.0 equiv.) to the solution at room temperature. For less reactive ketones, the addition of a catalytic amount of a Lewis acid or heating may be necessary.

  • Reaction : Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.

  • Quenching : Upon completion, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of NaHCO3.

  • Workup : Extract the product with an organic solvent. Wash the combined organic phases with water and brine, and subsequently dry over anhydrous Na2SO4.

  • Purification : After filtration and concentration, purify the residue by column chromatography to obtain the gem-difluoro compound.

Substrate Scope and Reaction Conditions

This compound is effective for the deoxofluorination of a variety of substrates. The table below summarizes typical reaction conditions and reported yields for different functional groups.

Substrate TypeProductReagent EquivalentsSolventTemperature (°C)Time (h)Yield (%)
Primary AlcoholsAlkyl Fluorides1.2 - 1.5CH2Cl20 to RT1 - 4Good to High
Secondary AlcoholsAlkyl Fluorides1.2 - 1.5CH2Cl2, THF0 to RT2 - 8Moderate to High
Tertiary AlcoholsAlkyl Fluorides1.5 - 2.0CH2Cl2RT4 - 12Variable
Aldehydesgem-Difluorides2.0 - 2.5CH2Cl2RT2 - 6Good to High
Ketonesgem-Difluorides2.0 - 3.0CH2Cl2RT to Reflux4 - 24Good to High
Carboxylic AcidsAcyl Fluorides1.1 - 1.3CH2Cl20 to RT1 - 3High
β-Keto Estersα-Fluoro-α-sulfenamides1.5CH2Cl2RT1 - 2Good to High[1]
Malonatesα-Fluoro-α-sulfenamides1.5CH2Cl2RT1 - 2Good to High[1]
1,3-Diketonesα-Fluoro-α-sulfenamides1.5CH2Cl2RT1 - 2Good to High[1]

Note: Reaction conditions and yields are general and can vary significantly depending on the specific substrate.

Applications in Complex Molecule Synthesis

MOST has been successfully employed in the synthesis of complex and biologically active molecules. For instance, it has been used in the preparation of fluorinated proline analogs and difluoropiperidines.[15] Its ability to fluorinate substrates with various functional groups makes it a powerful tool in late-stage fluorination strategies for drug development.[2] For example, N-Boc protected amino alcohols can be converted to fluoromethylated or difluoromethylated pyrrolidines using MOST.[1]

Advantages and Considerations

  • Enhanced Stability : MOST is more thermally stable than DAST, making it a safer alternative for deoxofluorination reactions.[6]

  • Versatility : It can be used to fluorinate a wide range of substrates including alcohols, aldehydes, ketones, and carboxylic acids.[1][16]

  • Reactivity : Due to its high reactivity, reactions often proceed with good yields under mild conditions.[7]

  • Handling Precautions : Despite its advantages, MOST is a hazardous chemical that requires careful handling in a controlled laboratory environment. Its reactivity with water is a significant safety concern.[10][11]

  • Side Reactions : As with other deoxofluorinating agents, elimination reactions can be a competing pathway, especially with secondary and tertiary alcohols. Rearrangements can also occur in certain substrates.[1]

References

Application Notes and Protocols for Synthesizing Fluorinated Compounds with Morpholinosulfur Trifluoride (Morph-DAST)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholinosulfur trifluoride, commonly known as Morph-DAST, is a versatile and highly effective deoxofluorinating agent used in organic synthesis. It serves as a valuable tool for the introduction of fluorine atoms into organic molecules, a critical strategy in medicinal chemistry and drug development for modulating the biological activity, metabolic stability, and pharmacokinetic properties of compounds. Morph-DAST is recognized for its greater thermal stability and higher reactivity compared to its predecessor, diethylaminosulfur trifluoride (DAST), particularly for sterically hindered substrates.[1] This document provides detailed application notes and experimental protocols for the use of Morph-DAST in the synthesis of fluorinated compounds from alcohols and carbonyls.

Safety Precautions

This compound is a corrosive and moisture-sensitive reagent that can react violently with water. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Applications of this compound

Morph-DAST is a preferred reagent for the deoxofluorination of a wide range of substrates, including primary, secondary, and tertiary alcohols, as well as aldehydes and ketones.[2]

Deoxofluorination of Alcohols

The conversion of alcohols to alkyl fluorides is a fundamental transformation in organofluorine chemistry. Morph-DAST facilitates this reaction, often with high efficiency. The reactivity of alcohols towards Morph-DAST generally follows the order: tertiary > secondary > primary.

General Reaction Scheme:

Table 1: Deoxofluorination of Various Alcohols with Fluorinating Agents

Substrate (Alcohol Type)ReagentProductYield (%)Reaction Conditions
Tertiary AlcoholsVariousTertiary Alkyl Fluorides42-90%Varies
Homochiral Secondary AlcoholVariousHomochiral Secondary Alkyl Fluoride82%25 °C, 24 h
Homochiral Tertiary AlcoholVariousEnantioenriched Tertiary Alkyl Fluoride68%25 °C, 24 h
Primary AlcoholsVariousPrimary Alkyl Fluorides41-50%Heating to 50 °C required
4-Nitrobenzyl Alcohol (Primary)DAST4-Nitrobenzyl Fluoride72%CH₂Cl₂, RT, 1h

Note: While these examples utilize various fluorinating agents, they provide a general indication of expected yields and reactivity trends applicable to Morph-DAST.

Deoxofluorination of Aldehydes and Ketones

Morph-DAST effectively converts aldehydes and ketones to the corresponding geminal difluorides. This transformation is particularly valuable for the synthesis of difluoromethyl and difluoromethylene-containing compounds.

General Reaction Scheme:

Table 2: Deoxofluorination of Carbonyl Compounds with Morph-DAST

SubstrateProductYield (%)
Aryl GlyoxylatesDiazolyl α,α-difluoroacetates73-96%
Cyclic α,α-Dialkoxy Ketones1,2-Dialkoxy-1,2-difluorinated CompoundsModerate

Experimental Protocols

Protocol 1: General Procedure for the Deoxofluorination of an Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alcohol substrate (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol substrate in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add this compound dropwise to the stirred solution.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Synthesis of a gem-Difluoride from a Ketone

This protocol provides a general method for the conversion of ketones to gem-difluorides.

Materials:

  • Ketone substrate (1.0 eq)

  • This compound (2.0 - 3.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the ketone substrate and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or GC-MS.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Visualizations

General Workflow for Deoxofluorination of Alcohols

G cluster_prep Reaction Setup cluster_reaction Fluorination cluster_workup Workup cluster_purification Purification A Dissolve Alcohol in Anhydrous DCM B Cool to -78 °C A->B C Add Morph-DAST B->C D Stir and Warm to Room Temp. C->D E Quench with NaHCO₃ D->E F Extract with DCM E->F G Dry and Concentrate F->G H Column Chromatography G->H I I H->I Fluorinated Product

Caption: Experimental workflow for alcohol deoxofluorination.

Logical Relationship in Deoxofluorination of Carbonyls

G carbonyl Carbonyl Compound (Aldehyde or Ketone) intermediate Intermediate (Oxy)sulfonium Ion carbonyl->intermediate Attack by Reagent reagent Morpholinosulfur Trifluoride reagent->intermediate product gem-Difluoroalkane intermediate->product Fluoride Transfer

Caption: Key steps in carbonyl deoxofluorination.

References

Application Notes and Protocols: Deoxofluorination of Primary Alcohols using Morpholinosulfur Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholinosulfur trifluoride, commonly known as Morph-DAST, is a deoxofluorinating agent used for the conversion of alcohols to alkyl fluorides.[1] It serves as a more thermally stable and often more reactive alternative to diethylaminosulfur trifluoride (DAST).[2][3] The introduction of fluorine into organic molecules is a critical strategy in drug development, as it can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4][5] This document provides detailed application notes and protocols for the reaction of this compound with primary alcohols.

Reaction and Mechanism

The reaction of a primary alcohol with this compound proceeds via a deoxofluorination process. The alcohol's hydroxyl group is converted into a good leaving group, which is subsequently displaced by a fluoride (B91410) ion. The reaction typically proceeds through an SN2 mechanism, resulting in an inversion of stereochemistry at the carbon center, although this is not relevant for unsubstituted primary alcohols.[6]

The generally accepted mechanism involves the initial reaction of the alcohol with this compound to form an alkoxyaminosulfur difluoride intermediate. This is followed by an intramolecular or intermolecular nucleophilic attack by the fluoride ion, leading to the formation of the corresponding alkyl fluoride and morpholino-sulfur oxide difluoride byproduct.

reaction_mechanism RCH2OH R-CH₂-OH (Primary Alcohol) Intermediate [R-CH₂-O-S(F)₂(Morph)] (Alkoxyaminosulfur difluoride intermediate) RCH2OH->Intermediate + Morph-S(F)₃ MorphDAST Morph-S(F)₃ (this compound) RCH2F R-CH₂-F (Alkyl Fluoride) Intermediate->RCH2F SN2 displacement Byproduct Morph-S(O)F₂ + HF Intermediate->Byproduct

Caption: Generalized reaction mechanism for the deoxofluorination of a primary alcohol.

Applications in Drug Development

The conversion of primary alcohols to alkyl fluorides is a key transformation in medicinal chemistry. The resulting monofluoromethyl group can act as a bioisostere for a hydroxyl or methyl group, often leading to improved pharmacological properties. The increased stability of the C-F bond compared to a C-H or C-O bond can block metabolic oxidation at that position, prolonging the half-life of a drug candidate.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the deoxofluorination of various primary alcohols using aminofluorosulfuranes like Morph-DAST. Yields are typically good to excellent, though reaction conditions may need to be optimized for specific substrates.

Substrate (Primary Alcohol)Reagent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
4-Nitrobenzyl alcoholDAST (1.1)CH₂Cl₂Room Temp172[7]
1-OctanolDAST (1.2)CH₂Cl₂-78 to RT2~85[8] (Typical)
2-PhenylethanolMorph-DAST (1.2)CH₂Cl₂-78 to RT3~90[2] (Expected)
3-Phenyl-1-propanolDeoxo-Fluor (1.5)CH₂Cl₂0 to RT1288[4] (Comparative)
GeraniolDAST (1.1)CH₂Cl₂-780.565[4] (Comparative)

Experimental Protocols

General Protocol for Deoxofluorination of a Primary Alcohol

This protocol is adapted from a standard procedure for deoxofluorination using DAST and is applicable to Morph-DAST with minor modifications.[4][7]

Materials:

  • Primary alcohol (1.0 mmol)

  • This compound (Morph-DAST) (1.1 - 1.2 mmol, 1.1 - 1.2 equiv.)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (0.2 - 0.5 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet.

Procedure:

  • In a fume hood, dissolve the primary alcohol (1.0 mmol) in anhydrous dichloromethane.

  • Place the reaction flask in an appropriate cooling bath (e.g., dry ice/acetone, -78 °C).

  • Under a nitrogen atmosphere, add this compound (1.1 - 1.2 equiv.) dropwise to the stirred solution over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Safety Precautions:

  • This compound is corrosive, moisture-sensitive, and can release toxic hydrogen fluoride (HF) upon contact with water.[7]

  • All manipulations must be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, must be worn at all times.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve primary alcohol in anhydrous CH₂Cl₂ cool Cool solution to -78 °C dissolve->cool add_reagent Add Morph-DAST dropwise under N₂ atmosphere cool->add_reagent warm Warm to room temperature add_reagent->warm stir Stir for 1-3 hours warm->stir monitor Monitor by TLC stir->monitor quench Quench with sat. NaHCO₃ (aq) monitor->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with H₂O and brine extract->wash dry Dry over Na₂SO₄ and filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Step-by-step experimental workflow for the deoxofluorination of primary alcohols.

Conclusion

This compound is an effective and relatively stable reagent for the deoxofluorination of primary alcohols, providing a reliable method for the synthesis of primary alkyl fluorides. This transformation is of significant importance in the field of drug discovery and development. By following the outlined protocols and safety precautions, researchers can effectively utilize this reagent to synthesize valuable fluorinated molecules.

References

Application Notes and Protocols: Fluorination of Hindered Secondary Alcohols with Morpholinosulfur Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and development. Fluorination can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. The deoxofluorination of alcohols, converting a hydroxyl group to a fluorine atom, is a fundamental transformation in this context. For sterically hindered secondary alcohols, this reaction presents a significant challenge due to decreased reactivity and increased propensity for side reactions such as elimination.

Morpholinosulfur trifluoride, commonly known as Morph-DAST, has emerged as a superior reagent for the deoxofluorination of challenging substrates, including hindered secondary alcohols.[1] It offers higher reactivity and thermal stability compared to the traditional reagent, diethylaminosulfur trifluoride (DAST).[1] This increased stability makes it a safer alternative for laboratory and potential scale-up operations. These application notes provide detailed protocols and data for the effective use of Morph-DAST in the fluorination of hindered secondary alcohols.

Reagent Properties and Handling

This compound (Morph-DAST)

PropertyValue
CAS Number 51010-74-3
Molecular Formula C₄H₈F₃NOS
Molecular Weight 175.17 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 41-42 °C at 0.5 mmHg

Safety and Handling Precautions:

This compound is a corrosive and moisture-sensitive reagent that requires careful handling in a well-ventilated fume hood.

  • Corrosive: Causes severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Moisture-Sensitive: Reacts violently with water, releasing toxic and corrosive hydrogen fluoride (B91410) (HF) gas. All reactions must be conducted under anhydrous conditions using dry solvents and glassware.

  • Inhalation Hazard: Vapors are harmful if inhaled. Avoid breathing fumes.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Reaction Mechanism

The fluorination of a hindered secondary alcohol with Morph-DAST generally proceeds through a nucleophilic substitution pathway. The exact mechanism, whether S(_N)1 or S(_N)2, is substrate-dependent and influenced by steric hindrance and the stability of a potential carbocation intermediate.[2]

For a hindered secondary alcohol, an S(_N)1-like mechanism is often proposed. The hydroxyl group of the alcohol attacks the sulfur atom of Morph-DAST, forming an intermediate alkoxyaminosulfur difluoride. This is followed by the departure of the leaving group to form a carbocation, which is then attacked by a fluoride ion. Due to the steric hindrance around the reaction center, the fluoride ion may attack from either face of the carbocation, potentially leading to a mixture of stereoisomers. However, in many cases, the reaction can proceed with a degree of stereoselectivity depending on the substrate's conformational biases.

A concerted S(_N)2 mechanism, involving backside attack of the fluoride ion with inversion of stereochemistry, is also possible, particularly for less hindered secondary alcohols.

Diagram of the Proposed S(_N)1-like Mechanism

G cluster_0 Activation of Alcohol cluster_1 Carbocation Formation cluster_2 Fluoride Attack A Hindered Secondary Alcohol (R₂CHOH) C Alkoxyaminosulfur Difluoride Intermediate A->C Attack on Sulfur B Morph-DAST B->C D Carbocation (R₂CH⁺) C->D Loss of Leaving Group E Leaving Group C->E F Fluorinated Product (R₂CHF) D->F Nucleophilic Attack G Fluoride Ion (F⁻) G->F

Caption: Proposed S(_N)1-like mechanism for the fluorination of a hindered secondary alcohol.

Experimental Protocols

General Protocol for the Fluorination of a Hindered Secondary Alcohol

This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Materials:

  • Hindered secondary alcohol

  • This compound (Morph-DAST)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent (e.g., THF, 1,2-dichloroethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar and a septum

  • Syringes and needles

  • Ice bath or dry ice/acetone bath

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add the hindered secondary alcohol (1.0 equiv).

  • Solvent Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. For less reactive substrates, a higher temperature (e.g., 0 °C or room temperature) may be necessary, but starting at low temperature is recommended to control the reaction exotherm and minimize side reactions.

  • Reagent Addition: Slowly add this compound (1.1-1.5 equiv) dropwise to the stirred solution via syringe. The addition should be done over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from 1 to 24 hours depending on the substrate. If no reaction is observed at -78 °C, the reaction mixture can be allowed to slowly warm to 0 °C or room temperature.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C. Be cautious as gas evolution will occur.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add more DCM if necessary. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired fluorinated product.

Experimental Workflow

G A Dissolve Hindered Secondary Alcohol in Anhydrous DCM B Cool to -78 °C A->B C Add Morph-DAST Dropwise B->C D Stir and Monitor Reaction (TLC/LC-MS) C->D E Quench with Saturated NaHCO₃ D->E F Aqueous Workup E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: General workflow for the fluorination of a hindered secondary alcohol.

Data Presentation

Table 1: Representative Deoxofluorination of Hindered/Complex Secondary Alcohols

Substrate (Alcohol)ReagentConditionsProduct (Fluoride)Yield (%)Reference
20-hydroxyecdysone derivativeDASTCH₂Cl₂, -78 °C to rt20-fluoro derivativeNot specified[3]
Substituted CyclobutanolDASTNot specifiedFluorocyclobutane / (Fluoromethyl)cyclopropaneNot specified[4]
N-Boc protected amino alcoholMorph-DASTNot specifiedFluoromethylated pyrrolidineGood[5]
Cyclic α,α-dialkoxy ketone derived alcoholMorph-DASTNot specified1,2-dialkoxy-1,2-difluorinated compoundModerate[5]

Note: Specific yields and diastereoselectivities are highly substrate-dependent and require empirical optimization.

Factors Influencing Reaction Outcome

The success of the fluorination of hindered secondary alcohols with Morph-DAST is influenced by several factors. Understanding these can aid in optimizing the reaction for a specific substrate.

Logical Relationship of Reaction Factors

G A Reaction Outcome (Yield, Selectivity) B Substrate Structure (Steric Hindrance) B->A C Reaction Temperature C->A D Solvent Polarity D->A E Stoichiometry of Morph-DAST E->A

Caption: Key factors influencing the outcome of the fluorination reaction.

  • Substrate Structure: The degree of steric hindrance around the hydroxyl group is the most critical factor. Highly hindered alcohols may require longer reaction times, higher temperatures, or an increased amount of Morph-DAST. The electronic nature of the substrate can also influence the reaction rate.

  • Reaction Temperature: A low starting temperature (-78 °C) is generally recommended to control the reaction and minimize side products. For unreactive substrates, gradually warming the reaction to 0 °C or room temperature may be necessary.

  • Solvent: Dichloromethane is a common solvent, but other aprotic solvents like tetrahydrofuran (B95107) (THF) or 1,2-dichloroethane (B1671644) can also be used. The polarity of the solvent can influence the reaction rate and selectivity.

  • Stoichiometry: Typically, a slight excess of Morph-DAST (1.1 to 1.5 equivalents) is used to ensure complete conversion of the starting material. For particularly challenging substrates, a larger excess may be required.

Conclusion

This compound is a powerful and relatively stable reagent for the deoxofluorination of hindered secondary alcohols, a challenging but important transformation in medicinal chemistry and drug development. Its enhanced reactivity over DAST allows for the successful fluorination of sterically demanding substrates. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and selectivities. The protocols and information provided in these application notes serve as a valuable starting point for researchers aiming to incorporate fluorine into complex molecules.

References

Application Notes and Protocols for Geminal Difluorination of Ketones using Morpholinosulfur Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geminal difluorides are crucial structural motifs in medicinal chemistry and drug development, often imparting desirable properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity. Morpholinosulfur trifluoride, also known as Morph-DAST, has emerged as a superior reagent for the deoxofluorination of ketones to their corresponding geminal difluorides. Compared to the more traditional diethylaminosulfur trifluoride (DAST), Morph-DAST offers enhanced thermal stability and higher reactivity, making it particularly effective for the fluorination of sterically hindered ketones.[1] This document provides detailed application notes, experimental protocols, and safety information for the use of this compound in the geminal difluorination of ketones.

Advantages of this compound (Morph-DAST)

  • Higher Reactivity: Morph-DAST often provides better yields and is effective for less reactive or sterically hindered ketone substrates.[1]

  • Greater Thermal Stability: It is more thermally stable than DAST, reducing the risk of decomposition and enhancing safety during reactions that may require heating.[1]

  • Versatility: It is a versatile reagent capable of fluorinating a wide range of ketones under relatively mild conditions.

Reaction and Mechanism

The geminal difluorination of ketones with this compound proceeds via a deoxofluorination reaction. The generally accepted mechanism, analogous to that of DAST, involves the initial activation of the ketone's carbonyl group by the electrophilic sulfur atom of Morph-DAST.[2][3] This is followed by nucleophilic attack of a fluoride (B91410) ion. A second fluoride transfer and elimination of byproducts yield the geminal difluoride.

Data Presentation

Table 1: Substrate Scope and Yields for Geminal Difluorination of Ketones with Morph-DAST
EntryKetone SubstrateProductReagent Equiv.ConditionsYield (%)
11-(Benzyloxy)-4-penten-2-one4-(Benzyloxy)-1,1-difluoro-4-pentene2.2CH₂Cl₂, 0 °C to rt, overnight91
21-(4-Bromobenzyloxy)-4-pentan-2-one1-(4-Bromobenzyloxy)-4,4-difluoropentane2.2CH₂Cl₂, 0 °C to rt, overnight85
33-(tert-Butoxy)cyclobutanone1-(tert-Butoxy)-3,3-difluorocyclobutaneN/ADichloromethane (B109758)N/A
43-(Benzyloxy)cyclobutanone1-(Benzyloxy)-3,3-difluorocyclobutaneN/ADichloromethaneN/A
5Cyclic α,α-dialkoxy ketones1,2-Dialkoxy-1,2-difluorinated compoundsN/AN/AModerate

Yields are based on isolated product. N/A: Not available in the searched literature.

Experimental Protocols

General Protocol for the Geminal Difluorination of a Ketone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Ketone substrate

  • This compound (Morph-DAST)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe or dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the ketone (1.0 equiv) in anhydrous dichloromethane to a concentration of approximately 0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add this compound (2.2 equiv) to the stirred solution via syringe or a dropping funnel.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Quenching: Upon completion, dilute the reaction mixture with additional dichloromethane. Carefully and slowly pour the diluted mixture into a stirred mixture of saturated aqueous sodium bicarbonate solution and ice. Caution: Quenching can be exothermic and may release gases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volumes).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary, to obtain the pure geminal difluoride.

Visualizations

Reaction Mechanism

Reaction_Mechanism Proposed Mechanism for Geminal Difluorination of Ketones with Morph-DAST cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cluster_byproduct Byproduct Ketone R(C=O)R' ActivatedComplex [R(C=O⁺-S⁻F₃-Morph)R'] Ketone->ActivatedComplex Activation MorphDAST Morph-SF₃ MorphDAST->ActivatedComplex Oxyfluorosulfurane R(C(F)-O-SF₂-Morph)R' ActivatedComplex->Oxyfluorosulfurane Fluoride attack Carbocation [R(C⁺F)R'] Oxyfluorosulfurane->Carbocation Loss of Morph-S(O)F Byproduct Morph-S(O)F Oxyfluorosulfurane->Byproduct Difluoride R(CF₂)R' Carbocation->Difluoride Fluoride attack

Caption: Proposed mechanism for ketone difluorination.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Geminal Difluorination Setup 1. Reaction Setup - Dissolve ketone in CH₂Cl₂ - Inert atmosphere Cooling 2. Cooling - Cool to 0 °C Setup->Cooling Addition 3. Reagent Addition - Add Morph-DAST slowly Cooling->Addition Reaction 4. Reaction - Warm to RT, stir overnight Addition->Reaction Quench 5. Quenching - Add to NaHCO₃/ice Reaction->Quench Extraction 6. Extraction - Separate layers - Extract with CH₂Cl₂ Quench->Extraction WashDry 7. Washing & Drying - Wash with H₂O, brine - Dry over Na₂SO₄ Extraction->WashDry Concentration 8. Solvent Removal - Rotary evaporation WashDry->Concentration Purification 9. Purification - Column chromatography Concentration->Purification Product Pure Geminal Difluoride Purification->Product

Caption: Step-by-step experimental workflow.

Safety and Handling

This compound is a corrosive and moisture-sensitive reagent that should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][5][6][7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.[5]

  • Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors.[5] Handle under an inert atmosphere to prevent reaction with moisture.[6]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from water and sources of ignition.[5][6]

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Do not use water to clean up spills.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough literature review and risk assessment prior to conducting any chemical synthesis. Always consult the Safety Data Sheet (SDS) for this compound before use.

References

Application Notes and Protocols: Morpholinosulfur Trifluoride in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholinosulfur trifluoride, commonly known as Morpho-DAST, is a versatile and increasingly popular deoxyfluorination reagent in modern organic synthesis. As a more reactive and thermally stable analogue of diethylaminosulfur trifluoride (DAST), Morpho-DAST offers significant advantages in the synthesis of complex molecules, particularly in the late-stage fluorination of natural products.[1][2] The introduction of fluorine atoms into natural product scaffolds can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity, making Morpho-DAST a valuable tool in drug discovery and development.[3]

These application notes provide a comprehensive overview of the use of this compound in the synthesis of fluorinated natural products, with a focus on the semi-synthesis of ecdysteroid derivatives. Detailed protocols, quantitative data, and mechanistic diagrams are presented to guide researchers in the effective application of this powerful reagent.

Key Applications in Natural Product Synthesis

This compound is highly effective for the deoxyfluorination of a wide range of functional groups, including primary, secondary, and tertiary alcohols, as well as ketones.[4] Its enhanced reactivity makes it particularly suitable for hindered substrates often encountered in the intricate structures of natural products.[2]

A significant application of aminosulfur trifluorides like DAST and its analogues is in the diversity-oriented synthesis of natural product derivatives. For instance, the treatment of ecdysteroids, a class of polyhydroxylated steroids, with DAST leads to a variety of structurally diverse products, including fluorinated analogues, dehydrated compounds, and unique rearranged skeletons.[3][5] Given that Morpho-DAST is a more reactive variant, similar transformations can be expected, often with improved yields and milder reaction conditions.

Case Study: Semi-synthesis of Fluorinated Ecdysteroid Derivatives

Ecdysteroids, isolated from sources like Cyanotis arachnoidea, are a class of natural products with interesting biological activities.[6][7] The strategic introduction of fluorine can modulate these activities, leading to the development of new therapeutic candidates. The following sections detail the application of a DAST-mediated protocol, adaptable for Morpho-DAST, in the semi-synthesis of fluorinated ecdysteroids.[3][8]

Data Presentation

The following table summarizes the results of the DAST-catalyzed transformation of various ecdysteroid substrates. Given Morpho-DAST's higher reactivity, similar or improved yields can be anticipated under optimized conditions.

SubstrateProduct(s)Transformation TypeYield (%)Reference
Calonysterone 2-acetate (B119210) 20,22-acetonide14-fluoro and Δ¹⁴⁻¹⁵ derivativesDeoxyfluorination and EliminationNot specified[3]
PoststeroneCyclic sulfite (B76179) estersRearrangementNot specified[5]
20-hydroxyecdysone (B1671079) 2,3;20,22-diacetonide14- and/or 25-fluorinated and Δ¹⁴⁻¹⁵ analogsDeoxyfluorination and EliminationNot specified[3][8]
Cholesterol3-fluoro-cholesterolDeoxyfluorinationNot specified[5][9]

Experimental Protocols

The following is a general protocol for the deoxyfluorination of ecdysteroids using an aminosulfur trifluoride reagent like DAST, which can be adapted for Morpho-DAST.

General Protocol for Deoxyfluorination of Ecdysteroids

Materials:

  • Ecdysteroid substrate (e.g., 20-hydroxyecdysone derivative)

  • This compound (Morpho-DAST) (1.5 equivalents)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the ecdysteroid substrate in anhydrous dichloromethane to a concentration of 10 mg/mL in a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Morpho-DAST (1.5 equivalents) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a 5% aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired fluorinated product(s).[3][9]

Safety Precautions: this compound is a moisture-sensitive and corrosive reagent that should be handled with care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Reactions should be conducted under an inert atmosphere to prevent decomposition of the reagent.

Mandatory Visualizations

Deoxyfluorination of an Alcohol using this compound

Deoxyfluorination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol R-OH Alkoxysulfur_difluoride R-O-SF₂(Morph) Alcohol->Alkoxysulfur_difluoride - HF MorphoDAST Morph-SF₃ MorphoDAST->Alkoxysulfur_difluoride Carbocation R⁺ Alkoxysulfur_difluoride->Carbocation - [Morph-SOF]⁻ Alkyl_fluoride R-F Carbocation->Alkyl_fluoride + F⁻ Byproduct Morph-S(O)F + HF

Caption: Proposed SN1-like mechanism for the deoxyfluorination of an alcohol.

Experimental Workflow for Fluorinated Ecdysteroid Synthesis

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Ecdysteroid Substrate Reaction Dissolve in CH₂Cl₂ Cool to -78°C Start->Reaction Addition Add Morpho-DAST Reaction->Addition Stirring Warm to RT Stir for 1-4h Addition->Stirring Quench Quench with NaHCO₃ Stirring->Quench Extraction Extract with CH₂Cl₂ Quench->Extraction Drying Dry and Concentrate Extraction->Drying Purification Silica Gel Chromatography Drying->Purification Analysis NMR, MS Analysis Purification->Analysis Final_Product Fluorinated Ecdysteroid Analysis->Final_Product

Caption: General workflow for the synthesis and purification of fluorinated ecdysteroids.

References

Application Notes and Protocols for Chemoselective Fluorination with Morpholinosulfur Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholinosulfur trifluoride, commonly known as Morph-DAST, is a versatile and highly effective deoxofluorinating agent used in organic synthesis. As an analogue of diethylaminosulfur trifluoride (DAST), Morph-DAST offers enhanced thermal stability and reactivity, making it a preferred reagent for the chemoselective conversion of alcohols and carbonyl compounds to their corresponding fluorinated derivatives.[1] Its increased reactivity is particularly advantageous for the fluorination of sterically hindered substrates.[1] This document provides detailed application notes, experimental protocols, and mechanistic insights for the use of this compound in modern synthetic chemistry, with a focus on applications relevant to drug discovery and development.

Applications in Chemoselective Fluorination

This compound is primarily employed for the deoxofluorination of a wide range of substrates, including primary, secondary, and tertiary alcohols, as well as aldehydes and ketones. It demonstrates high chemoselectivity, allowing for the fluorination of hydroxyl and carbonyl groups in the presence of other sensitive functionalities.

Deoxofluorination of Alcohols

The conversion of alcohols to alkyl fluorides is a fundamental transformation in medicinal chemistry, as the introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Morph-DAST efficiently fluorinates primary, secondary, and tertiary alcohols. The reaction generally proceeds with an inversion of stereochemistry, suggesting an S(_N)2-type mechanism, although S(_N)1 pathways can be involved with substrates that form stable carbocations.[2]

Deoxofluorination of Carbonyl Compounds

Morph-DAST is also a potent reagent for the gem-difluorination of aldehydes and ketones. This transformation is of significant interest in drug design as the gem-difluoro group is a valuable bioisostere for a carbonyl group or a single fluorine atom. The reaction involves the initial activation of the carbonyl oxygen followed by nucleophilic fluoride (B91410) delivery.

Reactions with Other Functional Groups

Beyond simple alcohols and ketones, this compound has been successfully used for the fluorination of more complex substrates such as β-keto esters, malonates, and 1,3-diketones, often leading to α-fluoro derivatives.[3] It is important to note that rearrangements and ring-expansion reactions have been observed in certain substrates, such as cyclic α,α-dialkoxy ketones and some N-containing heterocyclic alcohols.[4]

Quantitative Data

The following tables summarize the reported yields for the deoxofluorination of various substrates with this compound.

Table 1: Deoxofluorination of Alcohols with this compound

Substrate (Alcohol)ProductYield (%)Reference
N-Boc protected amino alcoholfluoromethylated pyrrolidineGood to High[3]
rel-(2S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-2-pyrrolidinecarboxylic acidrel-(2S,5S)-5-(fluoromethyl)-1-(phenylmethyl)-proline, methyl esterMixture with rearranged product[3]
Isomeric 3-hydroxy-4-(Boc-amino)piperidinesN-Boc protected 3-amino-4-fluoropiperidines74-77%[5]

Table 2: Deoxofluorination of Ketones with this compound

Substrate (Ketone)ProductYield (%)Reference
3-(tert-butoxy)cyclobutanone3,3-difluorocyclobutane-1-tert-butoxyGood to High[3]
3-(benzyloxy)cyclobutanone3,3-difluorocyclobutane-1-benzyloxyGood to High[3]
Cyclic α,α-dialkoxy ketones1,2-dialkoxy-1,2-difluorinated compoundsModerate[4]
3-alkoxy-4-piperidinones3-alkoxy-4,4-difluoropiperidinesNot specified[4]

Table 3: Fluorination of β-Keto Esters and Related Compounds with this compound

SubstrateProductYield (%)Reference
β-keto estersα-fluoro-α-sulfenamide derivativesGood to High[3]
Malonatesα-fluoro-α-sulfenamide derivativesGood to High[3]
1,3-diketonesα-fluoro-α-sulfenamide derivativesGood to High[3]
Diazolyl glyoxylatesDiazolyl α,α-difluoroacetates73-96%[6]

Experimental Protocols

Caution: this compound is an air- and moisture-sensitive reagent that can react violently with water.[7] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and standard Schlenk line or glovebox techniques.[7][8][9] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

General Protocol for Deoxofluorination of a Primary Alcohol

This protocol is adapted from established procedures for aminosulfur trifluorides.[10][11]

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na(_2)SO(_4)) or magnesium sulfate (MgSO(_4))

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary alcohol (1.0 equiv).

  • Dissolve the alcohol in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add this compound (1.1 - 1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO(_3) solution. Caution: Gas evolution (CO(_2)) will occur.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4) or MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

General Protocol for Gem-Difluorination of a Ketone

This protocol is adapted from established procedures for aminosulfur trifluorides.[10][11][12]

Materials:

  • Ketone (1.0 equiv)

  • This compound (2.0 - 3.0 equiv)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4)) or magnesium sulfate (MgSO(_4))

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the ketone (1.0 equiv).

  • Dissolve the ketone in anhydrous DCM.

  • Add this compound (2.0 - 3.0 equiv) dropwise to the stirred solution at room temperature. For highly reactive substrates, cooling to 0 °C or -78 °C may be necessary.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or GC-MS). For less reactive ketones, heating may be necessary.

  • Upon completion, cool the reaction mixture to 0 °C.

  • Carefully quench the reaction with saturated aqueous NaHCO(_3) solution.

  • Work up the reaction as described in the protocol for alcohol fluorination (steps 8-10).

Mechanistic Insights and Visualizations

The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow for deoxofluorination reactions using this compound.

Deoxofluorination_of_Alcohol Mechanism of Alcohol Deoxofluorination cluster_step1 Step 1: Activation of Alcohol cluster_step2 Step 2: Nucleophilic Substitution Alcohol R-OH Intermediate1 [Morph-SF2-O-R] + F- Alcohol->Intermediate1 Nucleophilic Attack MorphDAST Morph-SF3 MorphDAST->Intermediate1 Intermediate2 [Morph-SF2-O-R] Fluoride F- Product R-F Fluoride->Product SN2 Attack Intermediate2->Product Byproduct Morph-S(O)F Intermediate2->Byproduct

Caption: Proposed mechanism for the deoxofluorination of an alcohol with this compound.

Deoxofluorination_of_Ketone Mechanism of Ketone Deoxofluorination cluster_step1 Step 1: Carbonyl Activation cluster_step2 Step 2: Fluoride Addition cluster_step3 Step 3: Second Fluorination Ketone R2C=O Intermediate_ketone1 [R2C=O+-SF2-Morph] + F- Ketone->Intermediate_ketone1 Lewis Acid Activation MorphDAST_ketone Morph-SF3 MorphDAST_ketone->Intermediate_ketone1 Intermediate_ketone2 [R2CF-O-SF2-Morph] Fluoride_ketone F- Fluoride_ketone->Intermediate_ketone2 Nucleophilic Attack Intermediate_ketone3 [R2CF]+ + [Morph-S(O)F2]- Intermediate_ketone2->Intermediate_ketone3 Product_ketone R2CF2 Intermediate_ketone3->Product_ketone + F- Byproduct_ketone Morph-S(O)F Intermediate_ketone3->Byproduct_ketone Experimental_Workflow General Experimental Workflow Start Start Setup Reaction Setup under Inert Atmosphere Start->Setup Reagents Dissolve Substrate in Anhydrous Solvent Setup->Reagents Cooling Cool Reaction Mixture Reagents->Cooling Addition Slow Addition of Morph-DAST Cooling->Addition Reaction Stir and Monitor Reaction Addition->Reaction Quench Quench with NaHCO3 (aq) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Drying Dry Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Analysis Characterization of Product Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for Large-Scale Synthesis and Use of Morpholinosulfur Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholinosulfur trifluoride, commonly known as Morph-DAST, is a deoxofluorinating agent used for the conversion of alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides.[1] As a thermally more stable and often more reactive analogue of diethylaminosulfur trifluoride (DAST), Morph-DAST has gained traction in the pharmaceutical and chemical industries, particularly for complex and sterically hindered substrates.[2][3] Its enhanced safety profile and efficacy make it a valuable tool in the synthesis of fluorinated organic molecules, which are of significant interest in drug discovery due to the unique physicochemical properties conferred by the fluorine atom.[4]

These application notes provide a comprehensive overview of the large-scale synthesis of this compound, detailed protocols for its use in deoxofluorination reactions, quantitative data on reaction yields, and safety considerations.

Physicochemical Properties

PropertyValueReference
CAS Number 51010-74-3[5]
Molecular Formula C₄H₈F₃NOS[5]
Molecular Weight 175.17 g/mol [5]
Appearance Colorless to light orange/yellow clear liquid
Boiling Point 41-42 °C at 0.5 mm Hg[6]
Density 1.436 g/mL at 25 °C[6]
Refractive Index n20/D 1.454[6]
Purity >93.0%
Synonyms Morph-DAST, 4-(trifluoro-λ⁴-sulfanyl)morpholine[7]

Large-Scale Synthesis of this compound

Reaction Scheme:

Experimental Protocol (Adapted for Large-Scale Considerations):

Materials:

  • N-(trimethylsilyl)morpholine

  • Sulfur tetrafluoride (SF₄)

  • Anhydrous diethyl ether or other suitable anhydrous solvent

Equipment:

  • Large-scale, high-pressure reactor equipped with a robust cooling system and a mechanical stirrer.

  • Scrubber system for unreacted sulfur tetrafluoride.

  • Distillation apparatus suitable for vacuum distillation.

  • All glassware and equipment must be thoroughly dried to prevent hydrolysis of the reagent.

Procedure:

  • Reactor Setup: The reactor should be purged with an inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

  • Charging the Reactor: A solution of N-(trimethylsilyl)morpholine in anhydrous diethyl ether is charged into the reactor.

  • Cooling: The reactor is cooled to a low temperature, typically -78 °C, using a suitable cooling bath (e.g., dry ice/acetone).

  • Addition of Sulfur Tetrafluoride: Sulfur tetrafluoride is slowly introduced into the stirred solution. This is a highly exothermic reaction and the addition rate must be carefully controlled to maintain the low temperature.

  • Reaction: The reaction mixture is stirred at low temperature for a specified period, followed by a slow warming to room temperature to ensure the reaction goes to completion.

  • Work-up: Excess sulfur tetrafluoride and the solvent are carefully removed by evaporation under reduced pressure, with the off-gas being passed through a scrubber.

  • Purification: The crude this compound is purified by vacuum distillation to yield a colorless to light yellow liquid.

Scale-Up Considerations:

  • Heat Management: The reaction is highly exothermic. Efficient heat exchange is critical to prevent runaway reactions. The reactor's cooling capacity must be sufficient for the scale of the reaction.

  • Reagent Addition: The rate of sulfur tetrafluoride addition is a key parameter to control the reaction temperature. A slow and controlled addition is crucial.

  • Material Compatibility: Sulfur tetrafluoride and the resulting hydrofluoric acid (from any moisture) are highly corrosive. The reactor and all associated equipment must be made of compatible materials (e.g., stainless steel, Hastelloy).

  • Safety: Sulfur tetrafluoride is a toxic and corrosive gas. The entire process must be conducted in a well-ventilated area, preferably in a walk-in fume hood or a dedicated synthesis bay. Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and a full-face respirator.

Application Notes: Deoxofluorination Reactions

This compound is a versatile reagent for the deoxofluorination of a wide range of substrates. It is particularly effective for sterically hindered alcohols and sensitive substrates where other fluorinating agents may fail or lead to side products.[2]

Deoxofluorination of Alcohols

This reaction converts primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides. The reaction generally proceeds with inversion of stereochemistry.

General Experimental Protocol:

  • Reaction Setup: A solution of the alcohol in an anhydrous solvent (e.g., dichloromethane, THF) is prepared in a dry flask under an inert atmosphere.

  • Cooling: The solution is cooled to the desired temperature, typically between -78 °C and 0 °C.

  • Addition of Morph-DAST: this compound (typically 1.1-1.5 equivalents) is added dropwise to the stirred solution.

  • Reaction: The reaction is stirred at the cooled temperature and then allowed to warm to room temperature. The progress of the reaction should be monitored by TLC or LC-MS.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

  • Extraction and Purification: The product is extracted with a suitable organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.

Quantitative Data for Deoxofluorination of Alcohols:

Substrate TypeExample SubstrateProductYield (%)Reference
Primary Alcohol1-Octanol1-FluorooctaneHigh[1]
Secondary AlcoholCyclohexanolFluorocyclohexaneHigh[1]
Tertiary Alcoholtert-Butanoltert-Butyl fluoride (B91410)Good[2]
Hindered AlcoholAdamantanol1-FluoroadamantaneGood[2]

Note: "High" and "Good" are qualitative descriptors from the literature; specific yields can vary based on reaction conditions.

Geminal Difluorination of Ketones and Aldehydes

This reaction converts the carbonyl group of ketones and aldehydes into a difluoromethylene group.

General Experimental Protocol:

The protocol is similar to that for the deoxofluorination of alcohols, with the key difference being the stoichiometry of Morph-DAST, which is typically higher (2-3 equivalents).

Quantitative Data for Geminal Difluorination:

Substrate TypeExample SubstrateProductYield (%)Reference
KetoneCyclohexanone1,1-DifluorocyclohexaneHigh[3]
AldehydeBenzaldehyde(Difluoromethyl)benzeneGood[1]
Diazolyl GlyoxylateMethyl (1H-pyrazol-1-yl)glyoxylateMethyl 2,2-difluoro-2-(1H-pyrazol-1-yl)acetate73-96[8]

Reaction Mechanisms and Visualizations

The generally accepted mechanism for the deoxofluorination of alcohols with Morph-DAST involves the formation of an intermediate alkoxysulfur trifluoride, followed by nucleophilic displacement by fluoride. For ketones, a similar initial reaction is followed by elimination and a second fluoride addition.

Workflow for Deoxofluorination of an Alcohol:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products A Alcohol (R-OH) C Formation of Alkoxysulfur Intermediate A->C B This compound B->C D Nucleophilic Attack by Fluoride C->D SN2 or SN1 E Alkyl Fluoride (R-F) D->E F Byproducts D->F

Caption: General workflow for the deoxofluorination of an alcohol using this compound.

Proposed Deoxofluorination Mechanism for a Primary Alcohol:

G Alcohol R-CH2-OH Intermediate R-CH2-O-S(F)2-Morph Alcohol->Intermediate + Morph-S(F)3 - HF MorphDAST Morph-S(F)3 Product R-CH2-F Intermediate->Product Fluoride attack Byproduct Morph-S(O)F Intermediate->Byproduct HF HF

Caption: Proposed mechanism for the deoxofluorination of a primary alcohol.

Safety Precautions

This compound is a hazardous chemical and should be handled with extreme care in a well-ventilated fume hood.

  • Corrosive: Causes severe skin burns and eye damage.

  • Moisture Sensitive: Reacts with water, potentially violently, to release hydrogen fluoride (HF). All equipment must be scrupulously dried.

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Handling: Handle under an inert atmosphere (nitrogen or argon).

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.

  • Disposal: Dispose of as hazardous waste in accordance with local regulations.

Applications in Drug Development

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Morph-DAST is a valuable reagent in this context, enabling the synthesis of fluorinated analogues of biologically active molecules. For instance, it has been used in the synthesis of fluorinated building blocks for medicinal chemistry, such as difluorocyclobutyl-substituted compounds and fluorinated piperidines.[1][3]

Conclusion

This compound is a powerful and versatile reagent for deoxofluorination reactions in organic synthesis. Its improved thermal stability and reactivity profile compared to DAST make it particularly suitable for large-scale applications and for the synthesis of complex, fluorinated molecules in the context of drug discovery and development. Adherence to strict safety protocols is essential when handling this reagent. The provided protocols and data serve as a guide for researchers to effectively and safely utilize Morph-DAST in their synthetic endeavors.

References

Application Notes and Protocols for the Deoxofluorination of Acid-Sensitive Substrates using Morpholinosulfur Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. Morpholinosulfur trifluoride (Morpho-DAST) has emerged as a superior reagent for deoxofluorination, the conversion of alcohols to alkyl fluorides, owing to its enhanced thermal stability and reactivity compared to its predecessor, diethylaminosulfur trifluoride (DAST).[1][2][3] However, a significant challenge in deoxofluorination reactions is the in situ generation of hydrogen fluoride (B91410) (HF), which can lead to the degradation of acid-sensitive substrates and the cleavage of common protecting groups.[4][5]

These application notes provide a comprehensive guide to the successful deoxofluorination of acid-sensitive substrates using Morpho-DAST. Detailed protocols, strategies for protecting group selection, and the use of acid scavengers are presented to enable researchers to effectively incorporate fluorine into complex and delicate molecules, thereby accelerating drug discovery and development programs.

Core Concepts and Reaction Mechanism

The deoxofluorination of an alcohol with Morpho-DAST proceeds through the formation of a fluorosulfite intermediate, which then undergoes nucleophilic substitution by fluoride. The reaction releases morpholinosulfinyl fluoride and generates one equivalent of hydrogen fluoride (HF).

cluster_0 Reaction Mechanism Substrate_Alcohol R-OH (Acid-Sensitive Substrate) Intermediate [R-O-SF₂(Morpho)]⁺ F⁻ (Fluorosulfite Intermediate) Substrate_Alcohol->Intermediate + Morpho-DAST Morpho_DAST Morpho-SF₃ Product R-F (Fluorinated Product) Intermediate->Product SN2 attack by F⁻ Byproducts Morpho-S(O)F + HF Intermediate->Byproducts

Caption: General mechanism of deoxofluorination with Morpho-DAST.

The liberated HF is a strong acid that can cause several side reactions with acid-sensitive substrates, including:

  • Cleavage of acid-labile protecting groups such as tert-butyldimethylsilyl (TBS) ethers, tert-butoxycarbonyl (Boc) groups, and acetals.

  • Rearrangement of carbocation intermediates.

  • Epimerization of stereocenters.

  • Degradation of the substrate or product.

To mitigate these undesired reactions, the addition of an acid scavenger is crucial.

Protecting Group Strategies for Acid-Sensitive Substrates

The choice of protecting groups is critical when working with acid-sensitive substrates. The ideal protecting group should be stable to the reaction conditions (Morpho-DAST and mild acidity) but readily cleavable under orthogonal conditions.

Recommended Protecting Groups:
  • Silyl (B83357) Ethers: While many silyl ethers are acid-labile, their stability varies significantly. For deoxofluorination with Morpho-DAST, more robust silyl ethers are recommended. The relative stability of common silyl ethers to acidic conditions is: TMS < TES < TBS < TIPS < TBDPS .[6][7] For particularly sensitive substrates, TIPS and TBDPS ethers offer greater stability.

  • Benzyl Ethers (Bn): Benzyl ethers are generally stable to the conditions of Morpho-DAST reactions and can be removed by hydrogenolysis, which is orthogonal to the acidic conditions used for the cleavage of many other protecting groups.

  • Acyl Groups (Ac, Bz): Acetyl and benzoyl esters are stable to the reaction conditions and can be removed under basic conditions.

Protecting Groups to Avoid or Use with Caution:
  • tert-Butyldimethylsilyl (TBS) Ethers: While more stable than TMS, TBS ethers can be cleaved by the HF generated during the reaction, especially with prolonged reaction times or elevated temperatures. Their use requires careful optimization and the presence of an effective acid scavenger.

  • tert-Butoxycarbonyl (Boc): The Boc group is highly acid-labile and is generally not compatible with Morpho-DAST reactions unless a highly efficient acid scavenger system is employed and the reaction is carefully monitored.[8]

  • Acetals and Ketals: These are highly acid-sensitive and will likely be cleaved under the reaction conditions.

Caption: Protecting group compatibility with Morpho-DAST reactions.

The Role of Acid Scavengers

The use of an acid scavenger is the most effective strategy to neutralize the HF generated during the reaction, thereby preserving acid-sensitive functionalities.

Recommended Acid Scavengers:
  • Pyridine: A mild base that effectively neutralizes HF. It is often used in excess (2-5 equivalents).

  • 2,6-Lutidine and 2,4,6-Collidine: Sterically hindered bases that are less nucleophilic than pyridine, which can be advantageous in preventing side reactions with electrophilic intermediates.

  • Diisopropylethylamine (DIPEA or Hünig's base): A non-nucleophilic, sterically hindered amine that is an excellent acid scavenger.

  • Sodium Fluoride (NaF): Can be used as a solid scavenger for HF.

  • Calcium Carbonate (CaCO₃): An inexpensive and effective solid acid scavenger that can be easily removed by filtration.[9][10]

The choice of scavenger may depend on the specific substrate and reaction conditions. For highly sensitive substrates, a combination of a soluble hindered base and an insoluble scavenger may provide the best results.

Experimental Protocols

Safety Precautions: this compound is a moisture- and heat-sensitive reagent that can decompose vigorously. It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for the Deoxofluorination of an Acid-Sensitive Alcohol

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Acid-sensitive alcohol substrate

  • This compound (Morpho-DAST)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent (e.g., THF, toluene)

  • Acid scavenger (e.g., pyridine, 2,6-lutidine, or DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the acid-sensitive alcohol (1.0 equiv) and the acid scavenger (2.0-3.0 equiv) in anhydrous DCM (0.1-0.5 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add Morpho-DAST (1.2-1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at -78 °C for 30 minutes, then slowly warm to 0 °C or room temperature, as required. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

cluster_2 Experimental Workflow Step1 1. Dissolve Substrate & Scavenger in Anhydrous DCM Step2 2. Cool to -78 °C Step1->Step2 Step3 3. Add Morpho-DAST Step2->Step3 Step4 4. Stir & Warm Step3->Step4 Step5 5. Quench with NaHCO₃ Step4->Step5 Step6 6. Work-up Step5->Step6 Step7 7. Purify Step6->Step7

Caption: Workflow for deoxofluorination of acid-sensitive alcohols.

Quantitative Data

The following tables summarize representative data for deoxofluorination reactions of substrates bearing acid-sensitive functionalities or protecting groups using DAST and its analogs. While specific data for Morpho-DAST with a wide range of acid-sensitive substrates is not exhaustively available in the literature, the data for DAST provides a strong indication of the expected outcomes, with Morpho-DAST generally providing similar or higher yields due to its increased reactivity and stability.[1]

Table 1: Deoxofluorination of Alcohols with Acid-Labile Protecting Groups

SubstrateReagentConditionsProductYield (%)Reference
N-Boc-L-prolinolMorpho-DASTCH₂Cl₂, rtN-Boc-2-(fluoromethyl)pyrrolidineModerate[8]
3-(tert-butoxy)cyclobutanoneMorpho-DASTCH₂Cl₂, rt1-tert-butoxy-3,3-difluorocyclobutaneGood[8]
2,3,5-tri-O-benzyl-D-arabinofuranoseDASTCH₂Cl₂, 0 °C to rt, 16 h2,3,5-tri-O-benzyl-1-deoxy-1-fluoro-D-arabinofuranose78[4]
Peracetylated 2-OH mannopyranoseDASTCH₂Cl₂, rt2-deoxy-2-fluoro-β-glucosyl fluoride derivative30[11]

Table 2: Deoxofluorination of Carbohydrates

SubstrateReagentConditionsProductYield (%)Reference
1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseDASTBenzene, 80 °C6-Deoxy-6-fluoro-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose85[12]
Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosideDASTCH₂Cl₂, rtMethyl 6-deoxy-6-fluoro-2,3,4-tri-O-acetyl-α-D-glucopyranoside70[12]
Disaccharide with free 2-OHDASTCH₂Cl₂, rt2-Fluorinated β-laminaribiosyl fluoride66[11]

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reactionIncrease reaction time, temperature, or equivalents of Morpho-DAST.
Substrate degradationUse a more effective acid scavenger, lower the reaction temperature, or shorten the reaction time.
Moisture in the reactionEnsure all glassware is flame-dried and solvents are anhydrous.
Cleavage of Protecting Groups HF generationIncrease the equivalents of the acid scavenger. Use a more robust protecting group.
Formation of Elimination Products Carbocation formationUse a non-polar solvent. Run the reaction at a lower temperature.
Rearrangement Products Carbocation rearrangementUse a less polar solvent. Consider a substrate with a participating neighboring group to control stereochemistry.

Conclusion

This compound is a powerful and versatile reagent for the deoxofluorination of a wide range of alcohols. By employing appropriate protecting group strategies and incorporating acid scavengers into the reaction protocol, Morpho-DAST can be successfully applied to complex and acid-sensitive substrates. The methodologies and data presented in these application notes provide a solid foundation for researchers to confidently and efficiently synthesize novel fluorinated molecules for applications in drug discovery and development. Careful optimization of reaction conditions for each specific substrate remains key to achieving high yields and minimizing side reactions.

References

Application Notes and Protocols for Morpholinosulfur Trifluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholinosulfur trifluoride, commonly referred to as Morph-DAST, is a versatile and highly effective deoxofluorinating agent employed in organic synthesis. It serves as a valuable tool for the selective conversion of alcohols and carbonyl compounds into their corresponding fluorinated analogues. As a safer and often more reactive alternative to diethylaminosulfur trifluoride (DAST), Morph-DAST has garnered significant attention in the synthesis of fluorinated molecules, which are of increasing importance in the pharmaceutical and agrochemical industries.[1] The introduction of fluorine atoms can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.

These application notes provide a comprehensive overview of the experimental setup for reactions involving this compound, including detailed protocols, safety precautions, and a summary of its reactivity with various functional groups.

Safety Precautions and Handling

This compound is a moisture-sensitive and corrosive reagent that should be handled with care in a well-ventilated fume hood.[2] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Morph-DAST reacts violently with water and should be stored in a cool, dry place, typically in a freezer.

General Reaction Mechanism: Deoxofluorination

The primary application of this compound is the deoxofluorination of alcohols and carbonyl compounds. The general mechanism involves the activation of the hydroxyl or carbonyl group by Morph-DAST, followed by nucleophilic substitution with a fluoride (B91410) ion.

Experimental Workflow for Deoxofluorination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Anhydrous Substrate and Solvent add_morphodast Slowly Add Morph-DAST to Substrate Solution at Low Temperature (e.g., -78 °C to 0 °C) prep_reagents->add_morphodast prep_morphodast Prepare Morph-DAST Solution under Inert Gas prep_morphodast->add_morphodast warm_rt Allow Reaction to Warm to Room Temperature add_morphodast->warm_rt stir Stir for a Specified Time warm_rt->stir quench Carefully Quench with Saturated NaHCO3 (aq) stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Anhydrous Sulfate (B86663) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General experimental workflow for a this compound mediated deoxofluorination reaction.

Deoxofluorination of Alcohols

This compound is effective for the deoxofluorination of primary, secondary, and tertiary alcohols. The reactivity can be influenced by the steric hindrance around the hydroxyl group.

Table 1: Illustrative Examples of Deoxofluorination of Alcohols with Aminosulfur Trifluorides

Substrate (Alcohol)ReagentProductYield (%)Reference
Primary AlcoholDASTPrimary Alkyl Fluoride80-95[3][4]
Secondary AlcoholDASTSecondary Alkyl Fluoride70-90[3][4]
Tertiary AlcoholMorph-DASTTertiary Alkyl FluorideGood[5]
N-Boc Amino AlcoholMorph-DASTN-Boc Fluoromethylated PyrrolidineN/A[1]
Protocol: General Procedure for the Deoxofluorination of an Alcohol
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane, DCM).

  • Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.

  • Addition of Morph-DAST: Slowly add this compound (1.1-1.5 equiv) to the cooled solution via syringe.

  • Reaction: Allow the reaction mixture to stir at the low temperature for a short period (e.g., 30 minutes) and then gradually warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkyl fluoride.

Deoxofluorination of Carbonyl Compounds

This compound can convert ketones and aldehydes into their corresponding gem-difluoroalkanes.

Table 2: Illustrative Examples of Deoxofluorination of Ketones with Morph-DAST

Substrate (Ketone)ProductYield (%)Reference
3-(tert-butoxy)cyclobutanone3,3-difluorocyclobutane-1-tert-butoxyN/A[1]
3-(benzyloxy)cyclobutanone3,3-difluorocyclobutane-1-benzyloxyN/A[1]
Cyclic α,α-dialkoxy ketones1,2-dialkoxy-1,2-difluorinated compoundsModerate[1]

Note: Quantitative yield data for a broad range of ketones is limited in the available literature. The examples demonstrate the types of transformations possible.

Protocol: General Procedure for the Deoxofluorination of a Ketone
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 equiv) in an anhydrous solvent such as DCM.

  • Addition of Morph-DAST: At room temperature, add this compound (2.0-3.0 equiv) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gently heat if necessary. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Follow the quenching, work-up, and purification steps as described in the protocol for the deoxofluorination of alcohols.

Special Application: Ring Expansion of N-Containing Heterocyclic Alcohols

A notable application of this compound is the mediation of ring-expansion reactions in certain N-containing heterocyclic alcohols.[1] This transformation proceeds through a reactive aziridinium (B1262131) ion intermediate.

Mechanism: Ring Expansion of a Prolinol Derivative

G cluster_pathway Ring Expansion Pathway start N-Protected Prolinol Derivative activation Activation of Hydroxyl Group with Morph-DAST start->activation 1. Morph-DAST intermediate Formation of Bicyclic Aziridinium Ion Intermediate activation->intermediate Intramolecular Cyclization attack Nucleophilic Attack by Fluoride Ion intermediate->attack 2. F⁻ product Ring-Expanded Fluoropiperidine Derivative attack->product Path A (Ring Opening) side_product Direct Substitution Product (Fluoromethylpyrrolidine) attack->side_product Path B (Direct Opening)

Caption: Proposed mechanism for the Morph-DAST mediated ring expansion of a prolinol derivative.

This type of rearrangement offers a powerful synthetic route to functionalized, larger-ring nitrogen heterocycles, which are valuable scaffolds in medicinal chemistry. The ratio of the ring-expanded product to the direct substitution product can be influenced by the substrate structure and reaction conditions.

Conclusion

This compound is a potent and practical reagent for deoxofluorination reactions. Its enhanced reactivity and thermal stability over traditional reagents make it a valuable tool in modern organic synthesis. The protocols and data presented here provide a guide for researchers in the application of Morph-DAST for the preparation of a wide range of fluorinated organic compounds. Further exploration of its reactivity and substrate scope is an active area of research with the potential to uncover novel synthetic transformations.

References

Troubleshooting & Optimization

Technical Support Center: Morpholinosulfur Trifluoride (Morph-DAST) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Morpholinosulfur Trifluoride (Morph-DAST) reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the formation of rearrangement byproducts during deoxofluorination experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Morph-DAST) and what is it used for?

A1: this compound, commonly known as Morph-DAST, is a deoxofluorinating agent used in organic synthesis. Its primary function is to replace hydroxyl groups in alcohols and carbonyl groups in aldehydes and ketones with fluorine atoms.[1] It is considered an upgrade to the more traditional DAST (Diethylaminosulfur Trifluoride) reagent, offering higher reactivity and better thermal stability.[2]

Q2: What are rearrangement byproducts in the context of Morph-DAST reactions?

A2: Rearrangement byproducts are alternative products formed when the carbon skeleton of the starting material rearranges during the reaction. In Morph-DAST reactions, this often occurs via a carbocation intermediate, leading to Wagner-Meerwein type rearrangements.[3][4][5] These rearrangements can include alkyl, aryl, or hydride shifts, as well as ring expansions or contractions, especially in strained or bicyclic systems.[3][4]

Q3: Why do these rearrangements occur?

A3: The reaction of an alcohol with Morph-DAST forms a good leaving group, which departs to generate a carbocation intermediate. If this carbocation can rearrange to a more stable form (e.g., from a secondary to a tertiary carbocation), this process can compete with or precede the nucleophilic attack by the fluoride (B91410) ion. This is particularly common in substrates with neighboring group participation or in strained ring systems.[3][4]

Q4: Is Morph-DAST more or less likely to cause rearrangements compared to DAST or Deoxo-Fluor?

A4: Morph-DAST is known to be more reactive than DAST.[2] While this can lead to better yields, the reaction must be handled carefully. Deoxo-Fluor is a more thermally stable alternative to DAST and can offer superior chemoselectivity in certain cases, potentially reducing side reactions.[6] The choice of reagent can influence the product distribution, but the primary driver for rearrangement is the substrate's inherent tendency to form a stable carbocation.

Troubleshooting Guide: Minimizing Rearrangement Byproducts

This guide addresses common issues encountered during Morph-DAST reactions that lead to the formation of rearrangement byproducts.

Issue 1: Significant formation of a Wagner-Meerwein rearrangement product.
  • Cause: The reaction conditions may be promoting the formation and subsequent rearrangement of a carbocation intermediate before fluorination can occur. This is common with secondary and tertiary alcohols, or substrates that can form stabilized carbocations.

  • Solution:

    • Lower the Reaction Temperature: This is the most critical parameter. Carbocation rearrangements are often kinetically controlled. Performing the reaction at very low temperatures (e.g., -78 °C) can favor the direct SN2 substitution pathway over the rearrangement-prone SN1 pathway.[7]

    • Solvent Choice: The polarity of the solvent can influence the stability of the carbocation intermediate. Non-polar solvents like dichloromethane (B109758) (CH2Cl2) or toluene (B28343) are generally preferred as they are less likely to stabilize the carbocation compared to more polar solvents.

    • Rate of Addition: Add the Morph-DAST reagent slowly to a cooled solution of the substrate. This helps to maintain a low reaction temperature and control the reaction rate.

Issue 2: Ring expansion or contraction is observed in a cyclic substrate.
  • Cause: Strained carbocyclic systems, such as those containing cyclopropane (B1198618) or cyclobutane (B1203170) rings, are particularly prone to rearrangement to relieve ring strain.

  • Solution:

    • Strict Temperature Control: As with Wagner-Meerwein rearrangements, maintaining a very low and constant temperature is crucial.

    • Consider Alternative Reagents: For highly sensitive substrates, alternative, less reactive fluorinating agents might be more suitable. While Morph-DAST is a powerful reagent, exploring options like PyFluor or AlkylFluor, which can sometimes offer higher selectivity, may be beneficial.[8]

Issue 3: Low yield of the desired product and a complex mixture of byproducts.
  • Cause: This can be due to a combination of factors including rearrangement, elimination (formation of alkenes), and decomposition of the reagent or substrate at higher temperatures.

  • Solution:

    • Optimize Reagent Stoichiometry: Use a slight excess of Morph-DAST (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the starting material. However, a large excess should be avoided as it can contribute to side reactions.

    • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Moisture can react with Morph-DAST to produce HF, which can catalyze side reactions.

    • Careful Work-up: Quench the reaction at low temperature by slowly adding a saturated solution of sodium bicarbonate (NaHCO3) or another suitable quenching agent.

Data Presentation

The following table summarizes the effect of reaction conditions on the outcome of deoxofluorination for rearrangement-prone substrates, based on literature examples.

Substrate TypeReagentTemperature (°C)SolventDesired Product Yield (%)Rearrangement Byproduct (%)Reference
β-hydroxy amide (Serine-derived)DAST-78CH2Cl2HighMinimal[7]
β-hydroxy amide (Threonine-derived)Deoxo-Fluor-20CH2Cl2>60Lower than with DAST[9]
Cyclic α-hydroxy-β-ketoesterDAST0 to RTCH2Cl2High (with inversion)Not observed[10]
Bicyclic Alkenes ((+)-camphene)Selectfluor90CH3CN90 (Oxyfluorination with rearrangement)N/A (Rearrangement is the main pathway)[4]

Experimental Protocols

General Protocol for Deoxofluorination of a Secondary Alcohol with Minimized Rearrangement

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvent, dispensed from a solvent purification system or freshly distilled.

    • Ensure the Morph-DAST reagent is of high quality and handled under an inert atmosphere.

  • Reaction Setup:

    • Dissolve the alcohol substrate (1.0 eq.) in anhydrous dichloromethane (CH2Cl2) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition:

    • Slowly add Morph-DAST (1.2 eq.) dropwise to the stirred solution via a syringe over a period of 15-30 minutes.

    • Maintain the internal temperature below -70 °C during the addition.

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from 30 minutes to several hours depending on the substrate.

  • Work-up:

    • Once the reaction is complete, quench it at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired fluorinated product from any rearrangement byproducts and non-polar impurities.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction mechanism showing the desired SN2 pathway and the competing SN1 pathway leading to rearrangement.

TroubleshootingWorkflow Troubleshooting Workflow for Rearrangement Start Start: Rearrangement Byproduct Detected CheckTemp Was reaction run at -78°C? Start->CheckTemp LowerTemp Action: Lower temperature to -78°C and monitor closely. CheckTemp->LowerTemp No CheckSolvent Is the solvent non-polar (e.g., CH2Cl2)? CheckTemp->CheckSolvent Yes LowerTemp->CheckSolvent ChangeSolvent Action: Switch to a non-polar solvent. CheckSolvent->ChangeSolvent No ConsiderSubstrate Is the substrate prone to rearrangement (e.g., strained ring, tertiary alcohol precursor)? CheckSolvent->ConsiderSubstrate Yes ChangeSolvent->ConsiderSubstrate AltReagent Action: Consider alternative reagents (e.g., Deoxo-Fluor, PyFluor). ConsiderSubstrate->AltReagent Yes End Outcome: Minimized Rearrangement ConsiderSubstrate->End No, review other parameters (e.g., stoichiometry, purity) AltReagent->End

Caption: A step-by-step workflow for troubleshooting and minimizing rearrangement byproducts in Morph-DAST reactions.

References

Technical Support Center: Morpholinosulfur Trifluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Morpholinosulfur trifluoride (Morph-DAST) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize experimental outcomes, with a particular focus on reaction temperature.

Troubleshooting Guide

This guide addresses specific issues that may arise during deoxofluorination reactions using this compound, offering potential causes and actionable solutions.

Problem Potential Cause Solution
Low or No Conversion of Starting Material Inactive Reagent: this compound is highly sensitive to moisture. Contamination with water will deactivate the reagent.• Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). • Use anhydrous solvents and glassware. • Store this compound in a tightly sealed container in a dry environment.
Insufficient Reagent: The stoichiometry of the reaction is critical for complete conversion.• Use a slight excess of this compound (typically 1.1 to 1.5 equivalents). • For less reactive substrates, a larger excess may be required.
Low Reaction Temperature: For some less reactive or sterically hindered substrates, the reaction may be too slow at very low temperatures.• Gradually increase the reaction temperature from -78°C towards 0°C or room temperature. • Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
Formation of Multiple Products/Low Selectivity Reaction Temperature Too High: Elevated temperatures can lead to side reactions, such as elimination or rearrangement, particularly with sensitive substrates.• Start the reaction at a low temperature (e.g., -78°C) and allow it to slowly warm to the optimal temperature. • For substrates prone to elimination, maintaining a lower temperature throughout the reaction is often beneficial.
Substrate Decomposition: The substrate may not be stable under the reaction conditions.• Perform a stability test of the starting material with the reagent at the planned reaction temperature. • Consider using a milder fluorinating agent if the substrate is particularly sensitive.
Low Yield Despite Complete Conversion Product Instability During Workup: The fluorinated product may be sensitive to aqueous acid or base used during the workup procedure.• Use a gentle workup, such as quenching with a saturated solution of sodium bicarbonate. • Minimize the time the product is in contact with the aqueous phase.
Product Volatility: Low molecular weight fluorinated compounds can be volatile and lost during solvent removal.• Use a rotary evaporator with a cooled trap and carefully monitor the vacuum and temperature. • For highly volatile products, consider extraction into a higher boiling point solvent before concentration.
Reaction Stalls Before Completion Insufficient Mixing: If the reaction mixture is not homogenous, the reaction may not proceed to completion.• Ensure efficient stirring throughout the reaction. • For viscous reaction mixtures, consider using a more powerful mechanical stirrer.
Precipitation of Reactants: One of the reactants may be precipitating out of solution at the reaction temperature.• Choose a solvent in which all reactants are soluble at the desired temperature. • A co-solvent system may be necessary to maintain solubility.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for a reaction with this compound?

A1: A starting temperature of -78°C is generally recommended for most deoxofluorination reactions with this compound. This allows for controlled addition of the reagent and helps to minimize potential side reactions. The reaction can then be allowed to slowly warm to a higher temperature as needed, based on the reactivity of the substrate.

Q2: How does the reactivity of this compound compare to DAST?

A2: this compound is generally considered to be more reactive and thermally stable than Diethylaminosulfur trifluoride (DAST). This increased reactivity makes it particularly useful for the fluorination of sterically hindered alcohols and less reactive ketones.

Q3: Can this compound be used for the fluorination of sensitive substrates?

A3: Yes, due to its ability to be used at low temperatures, this compound is often suitable for substrates that are sensitive to higher temperatures. However, it is always advisable to perform a small-scale test reaction to determine the optimal conditions for a new substrate.

Q4: What are the common side reactions observed with this compound and how can they be minimized?

A4: Common side reactions include elimination (especially with secondary and tertiary alcohols that can form stable carbocations) and rearrangement. To minimize these, it is crucial to control the reaction temperature, starting at low temperatures and only warming as necessary. The order of addition can also be important; adding the substrate to the reagent is often preferred.

Q5: What are the key safety precautions when working with this compound?

A5: this compound is a corrosive and moisture-sensitive reagent. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. It reacts exothermically with water, releasing hazardous fumes. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical, not directly compared, reaction conditions for the deoxofluorination of various substrates using this compound. Optimal conditions for a specific substrate may vary and require experimental optimization.

Substrate TypeTypical Temperature Range (°C)Typical Reaction Time (h)Typical SolventReported Yield Range (%)
Primary Alcohols-78 to 251 - 4Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF)70 - 95
Secondary Alcohols-78 to 252 - 8Dichloromethane (DCM), Tetrahydrofuran (THF)60 - 90
Tertiary Alcohols0 to 504 - 12Dichloromethane (DCM)40 - 80
Aldehydes-78 to 01 - 3Dichloromethane (DCM)75 - 95
Ketones0 to 502 - 12Dichloromethane (DCM)65 - 90
Hindered Ketones25 to 808 - 24Dichloromethane (DCM), 1,2-Dichloroethane (DCE)50 - 85

Experimental Protocols

General Protocol for the Deoxofluorination of an Alcohol using this compound

  • Preparation: Under an inert atmosphere (nitrogen or argon), add the alcohol substrate (1.0 equivalent) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the alcohol in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add this compound (1.1 - 1.5 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Warming: If the reaction is sluggish at -78°C, allow the reaction mixture to slowly warm to 0°C or room temperature.

  • Quenching: Once the reaction is complete, cool the mixture back to -78°C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualization

G Troubleshooting Workflow for this compound Reaction Temperature Optimization cluster_start Troubleshooting Workflow for this compound Reaction Temperature Optimization cluster_troubleshooting Troubleshooting Workflow for this compound Reaction Temperature Optimization cluster_outcome Troubleshooting Workflow for this compound Reaction Temperature Optimization start Start: Low Yield or Incomplete Reaction check_reagent Verify Reagent Activity and Anhydrous Conditions start->check_reagent check_temp Is Reaction Temperature Optimal? check_reagent->check_temp Reagent OK fail Persistent Issue: Re-evaluate Substrate/Reagent Compatibility check_reagent->fail Reagent Inactive low_temp Issue: Reaction too slow check_temp->low_temp No high_temp Issue: Side products observed check_temp->high_temp Yes, but side products increase_temp Action: Gradually increase temperature (e.g., -78°C to 0°C to RT) low_temp->increase_temp decrease_temp Action: Maintain lower temperature (e.g., -78°C) high_temp->decrease_temp monitor Monitor by TLC/LC-MS increase_temp->monitor decrease_temp->monitor success Success: Optimized Yield monitor->success Improved Yield monitor->fail No Improvement

Caption: Troubleshooting workflow for temperature optimization.

Technical Support Center: The Effect of Solvent on Morpholinosulfur Trifluoride (Morph-DAST) Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during fluorination reactions using Morpholinosulfur Trifluoride (Morph-DAST). The choice of solvent is a critical parameter that can significantly impact reaction yield, selectivity, and the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is Morph-DAST and how does it compare to DAST?

This compound (Morph-DAST) is a deoxofluorinating agent used to convert alcohols to alkyl fluorides and aldehydes or ketones to geminal difluorides.[1] It is considered an upgrade to the more traditional Diethylaminosulfur Trifluoride (DAST). Morph-DAST is generally more reactive and thermally stable than DAST, which can lead to higher yields and safer reaction conditions, especially for hindered substrates like tertiary alcohols.[2]

Q2: Which solvents are commonly used for Morph-DAST fluorination?

The most commonly used solvent for Morph-DAST and other related fluorinating agents is anhydrous dichloromethane (B109758) (DCM).[3][4][5] Other solvents that have been successfully employed include tetrahydrofuran (B95107) (THF) and acetonitrile (B52724).[6][7] The choice of solvent can significantly influence the reaction outcome. For instance, in a study involving the fluorination of a β-keto ester with DAST, a survey of various reaction conditions found that THF provided the best yield (85%).[7]

Q3: How does the solvent affect the reaction mechanism?

The fluorination of alcohols with Morph-DAST can proceed through either an Sₙ1 or Sₙ2 pathway, and the solvent plays a crucial role in determining the dominant mechanism.[8]

  • Polar aprotic solvents , such as dichloromethane (DCM) and acetonitrile, are generally preferred for Sₙ2 reactions. These solvents can dissolve the reagents but do not solvate the fluoride (B91410) nucleophile strongly, leaving it more available for backside attack. This typically leads to inversion of stereochemistry at the reaction center.

  • Polar protic solvents (e.g., alcohols) are generally avoided as they can react with Morph-DAST and deactivate it.

The polarity of the solvent also influences the stability of charged intermediates. More polar solvents can stabilize carbocation intermediates, which may favor an Sₙ1 pathway, potentially leading to rearrangements and a loss of stereoselectivity.

Q4: What are the primary safety concerns when working with Morph-DAST and solvents?

Morph-DAST, like DAST, is sensitive to moisture and can react violently with water to release hazardous hydrogen fluoride (HF).[9] Therefore, all reactions must be conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., argon or nitrogen). While Morph-DAST is more thermally stable than DAST, it is still recommended to avoid excessive heating.[2] Some fluorinating agents can react exothermically with certain solvents like DMF, pyridine, and DMSO, so solvent compatibility should always be verified.[6]

Troubleshooting Guides

Low or No Conversion of Starting Material
Potential Cause Troubleshooting Steps
Inactive Reagent Morph-DAST can degrade upon exposure to moisture. Use a fresh bottle or a properly stored aliquot. Ensure the reagent has been stored under anhydrous conditions.
Inappropriate Solvent The solubility of the substrate and reagents can be a limiting factor. While DCM is a good starting point, consider screening other anhydrous, non-nucleophilic solvents like THF or acetonitrile, especially if the starting material has poor solubility in DCM.[6]
Insufficient Reagent For sterically hindered or less reactive substrates, an increased excess of Morph-DAST may be required.
Low Reaction Temperature While many reactions proceed at low temperatures (-78 °C to room temperature), some less reactive substrates may require gentle heating. Proceed with caution and monitor for decomposition.
Formation of Side Products (e.g., Elimination, Rearrangement)
Potential Cause Troubleshooting Steps
Reaction Temperature is Too High Elimination reactions are often favored at higher temperatures. If elimination byproducts (e.g., alkenes) are observed, try running the reaction at a lower temperature.
Solvent-Promoted Sₙ1 Pathway For substrates prone to carbocation formation and subsequent rearrangement, the choice of a less polar solvent might favor the desired Sₙ2 pathway. Consider switching from a more polar solvent to a less polar one (e.g., from acetonitrile to DCM or toluene).
Presence of Water Traces of water can lead to the formation of HF, which can catalyze side reactions. Ensure all glassware is flame-dried and solvents are rigorously dried.

Data Presentation

Solvent Effects on Deoxofluorination Yields

The following tables summarize the impact of solvent choice on the yield of deoxofluorination reactions. It is important to note that optimal conditions are substrate-dependent.

Table 1: Deoxofluorination of a β-Keto Ester with DAST

SubstrateFluorinating AgentSolventTemperatureYield (%)
β-Keto EsterDASTTHFRoom Temp.85
β-Keto EsterDASTOther surveyed solventsVarious<85

Data from a study on DAST; Morph-DAST is expected to have similar or better performance.[7]

Table 2: General Solvent Recommendations for Deoxofluorination

Substrate TypeRecommended SolventRationale
Primary AlcoholsDichloromethane (DCM)Generally provides good solubility and favors Sₙ2.
Secondary AlcoholsDichloromethane (DCM), THFDCM is a good starting point. THF may offer improved yields in some cases.
Tertiary AlcoholsDichloromethane (DCM)Morph-DAST's higher reactivity is beneficial. DCM is a suitable solvent.
Aldehydes & KetonesDichloromethane (DCM)Standard solvent for gem-difluorination.[4][5]

Experimental Protocols

General Protocol for Deoxofluorination of an Alcohol using Morph-DAST in Dichloromethane

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Morph-DAST (1.1-1.5 eq) dropwise to the stirred solution via syringe.

  • Reaction: Allow the reaction mixture to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.

Visualizations

Influence of Solvent on Reaction Pathway

G Solvent Influence on S 1 vs. S 2 Pathways in Deoxofluorination cluster_sn2 S 2 Pathway cluster_sn1 S 1 Pathway SN2_Solvent Polar Aprotic Solvent (e.g., DCM, THF, Acetonitrile) SN2_Mech Backside attack by F- Concerted mechanism SN2_Solvent->SN2_Mech Favors SN2_Product Inversion of Stereochemistry SN2_Mech->SN2_Product SN1_Solvent More Polar Solvents SN1_Mech Carbocation Intermediate SN1_Solvent->SN1_Mech Stabilizes SN1_Product Racemization & Potential Rearrangement SN1_Mech->SN1_Product Start Alcohol + Morph-DAST Start->SN2_Solvent Start->SN1_Solvent G General Workflow for Morph-DAST Fluorination A 1. Preparation Dissolve substrate in anhydrous solvent under N2 B 2. Cooling Cool to -78 °C A->B C 3. Reagent Addition Slowly add Morph-DAST B->C D 4. Reaction Warm to RT & Monitor C->D E 5. Quenching Slowly add sat. NaHCO3 D->E F 6. Work-up Extraction & Drying E->F G 7. Purification Column Chromatography F->G

References

Technical Support Center: Morpholinosulfur Trifluoride (Morph-DAST) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Morpholinosulfur trifluoride (Morph-DAST) in their synthetic endeavors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of quenching and workup procedures for Morph-DAST reactions, ensuring safer and more efficient experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the quenching and workup of Morph-DAST reactions in a question-and-answer format.

Issue 1: Low or No Yield of the Fluorinated Product After Workup

  • Question: I performed a deoxyfluorination reaction using Morph-DAST, and after the workup, I have a very low yield of my desired fluorinated product. What could be the problem?

  • Possible Causes & Solutions:

    • Incomplete Reaction: The reaction may not have gone to completion before quenching. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Improper Quenching: Morph-DAST reacts violently with water.[1] An overly rapid or uncontrolled quench can lead to localized heat and decomposition of the desired product. A slow, dropwise addition of the quenching agent to the cooled reaction mixture is recommended.

    • Product Volatility: The fluorinated product may be volatile and lost during solvent removal under reduced pressure. If volatility is suspected, use minimal vacuum and a cooled trap during concentration.

    • Product Solubility in Aqueous Layer: The fluorinated product might have some solubility in the aqueous layer, leading to loss during extraction. To mitigate this, perform multiple extractions with the organic solvent and consider checking the aqueous layer for the presence of the product.

    • Degradation on Silica (B1680970) Gel: Some fluorinated compounds can be sensitive to the acidic nature of silica gel during column chromatography. If degradation is suspected, consider using a different purification method, such as distillation or chromatography on a less acidic stationary phase like neutral alumina.

Issue 2: Formation of Elimination Byproducts

  • Question: My reaction is producing a significant amount of an elimination byproduct (e.g., an alkene) instead of the desired fluorinated compound. How can I minimize this?

  • Possible Causes & Solutions:

    • High Reaction Temperature: Higher temperatures can favor elimination reactions.[2] Running the reaction at a lower temperature (e.g., -78 °C) can often suppress the formation of elimination byproducts.

    • Steric Hindrance: Substrates with significant steric hindrance around the reaction center are more prone to elimination.

    • Presence of a Strong Base: While a mild base is used for quenching, the presence of a strong, non-nucleophilic base during the reaction can promote E2 elimination.[2] Ensure that the reaction conditions are not basic unless intended.

    • Substrate Structure: The structure of the starting material can predispose it to elimination. For example, secondary alcohols that can form stable alkenes are more susceptible.

Issue 3: Rearrangement of the Carbon Skeleton

  • Question: I am observing a rearranged product instead of the expected direct fluorination product. Why is this happening and how can I prevent it?

  • Possible Causes & Solutions:

    • Carbocation Formation: Morph-DAST, similar to DAST, can promote the formation of carbocation intermediates, especially with substrates that can form stable carbocations (e.g., tertiary or benzylic alcohols).[3] These carbocations are susceptible to rearrangement.

    • Neighboring Group Participation: Certain functional groups on the substrate can participate in the reaction, leading to rearranged products.

    • Reaction Conditions: The choice of solvent and temperature can influence the reaction pathway. Less polar solvents may favor a more concerted SN2-like mechanism, reducing the likelihood of carbocation formation and subsequent rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the standard quenching procedure for a Morph-DAST reaction?

A1: The most common and recommended procedure for quenching a Morph-DAST reaction is the slow, dropwise addition of the reaction mixture to a cooled (0 °C), stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] This neutralizes the unreacted Morph-DAST and acidic byproducts. Alternatively, quenching with ice-cold water has also been reported.

Q2: What is a typical workup procedure following the quench?

A2: After quenching, the standard workup procedure involves the following steps:

  • Extraction: The aqueous mixture is extracted multiple times with a suitable organic solvent, such as dichloromethane (B109758) (DCM).[2]

  • Washing: The combined organic layers are washed with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄).

  • Concentration: The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is then purified, typically by flash column chromatography on silica gel.[2]

Q3: Are there alternative quenching agents to sodium bicarbonate solution?

A3: While saturated sodium bicarbonate solution is the most frequently used quenching agent, methanol (B129727) has also been used.[4] The choice of quenching agent may depend on the scale of the reaction and the nature of the product.

Q4: What are the main safety precautions to take when working with Morph-DAST?

A4: Morph-DAST is a hazardous reagent and requires careful handling:

  • It reacts violently with water and is moisture-sensitive.[1][5][6] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

  • It is corrosive and can cause severe burns to the skin and eyes.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Work in a well-ventilated fume hood to avoid inhalation of corrosive vapors.

Q5: How does Morph-DAST compare to DAST?

A5: Morph-DAST is considered an upgrade to DAST. It is reported to have higher reactivity, making it more effective for hindered substrates, and better thermal stability. However, due to its higher reactivity, reactions with Morph-DAST may need to be handled more carefully.

Data Presentation

Table 1: Comparison of Quenching Agents for Deoxyfluorination Reactions

Quenching AgentTypical ConditionsAdvantagesDisadvantages
Saturated NaHCO₃ (aq)Added slowly at 0 °CEffectively neutralizes acid, common and inexpensive.Can cause gas evolution (CO₂), may not be suitable for base-sensitive products.
Ice WaterAdded slowly at 0 °CReadily available, simple to use.Does not neutralize acidic byproducts as effectively as a base.
MethanolAdded slowly at low temperatureCan be used for non-aqueous workups.May not be as effective at quenching all reactive species.

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of an Alcohol using Morph-DAST

  • To a stirred solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, cool the reaction mixture to the desired temperature (typically -78 °C or 0 °C).

  • Slowly add this compound (1.1-1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, slowly and carefully add the reaction mixture to a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Quenching_Workup_Workflow cluster_reaction Reaction cluster_quenching Quenching cluster_workup Workup cluster_purification Purification Start Morph-DAST Reaction Mixture Quench Slowly add to sat. NaHCO3 (aq) at 0 °C Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Pure Fluorinated Product Purify->End

Caption: Workflow for Quenching and Workup of Morph-DAST Reactions.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Alcohol Alcohol Intermediate Alkoxysulfonium Intermediate Alcohol->Intermediate Product Desired Fluorinated Product (SN2) Intermediate->Product Elimination Elimination Product (E2/E1) Intermediate->Elimination Carbocation Carbocation Intermediate (SN1) Intermediate->Carbocation Carbocation->Elimination Rearrangement Rearranged Product Carbocation->Rearrangement

Caption: Potential Side Reaction Pathways in Morph-DAST Fluorinations.

References

handling and storage of moisture-sensitive Morpholinosulfur trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of the moisture-sensitive reagent, Morpholinosulfur trifluoride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound, also known as Morph-DAST, is a fluorinating agent used in organic synthesis.[1][2][3] It is utilized to convert alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides.[4] It is considered to have higher reactivity and better thermal stability than DAST (Diethylaminosulfur trifluoride).[1]

Q2: What are the primary hazards associated with this compound?

A2: this compound is a hazardous substance that reacts violently with water.[5][6] It is corrosive and can cause severe skin burns and eye damage.[7][8] Inhalation of its vapors can be harmful and may cause respiratory irritation.[5] Upon decomposition, it can release hazardous substances such as hydrogen fluoride, carbon oxides, nitrogen oxides, and sulfur oxides.[5][8]

Q3: How should this compound be stored?

A3: It should be stored in a cool, dry, and well-ventilated area, away from heat and ignition sources.[3] Due to its high moisture sensitivity, it must be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3][7] It is recommended to store it in a refrigerator or freezer.[6][9] Do not store in glass containers as it can be corrosive to glass.[5] Lined metal or plastic containers are suitable for storage.[5]

Q4: What personal protective equipment (PPE) is required when handling this reagent?

A4: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][10] All manipulations should be performed in a well-ventilated chemical fume hood.[6]

Troubleshooting Guide

Q1: My reaction with this compound is sluggish or incomplete. What could be the cause?

A1: Several factors could contribute to a sluggish or incomplete reaction:

  • Reagent Quality: The reagent may have degraded due to exposure to moisture. Ensure that the reagent was stored under strictly anhydrous conditions.

  • Reaction Temperature: While this compound is more thermally stable than DAST, some reactions may require gentle heating. Conversely, for highly exothermic reactions, cooling might be necessary to prevent side reactions.

  • Solvent Choice: The reaction should be carried out in a dry, inert solvent. Traces of water in the solvent can quench the reagent.

  • Substrate Reactivity: Hindered substrates may react more slowly.[1] In such cases, longer reaction times or an excess of the fluorinating agent might be necessary.

Q2: I observe unexpected side products in my reaction. What are the possible reasons?

A2: The formation of side products can be due to:

  • Moisture Contamination: The presence of water will lead to the formation of byproducts from the hydrolysis of the reagent.

  • Rearrangements: In the fluorination of certain alcohols, carbocationic intermediates can undergo rearrangement, leading to skeletal changes in the product.[11]

  • Reaction with Solvent: Ensure the solvent is inert to the fluorinating agent under the reaction conditions.

Q3: The reagent has turned a dark color. Is it still usable?

A3: A change in color, particularly darkening, may indicate decomposition. This can be caused by exposure to air, moisture, or impurities. It is recommended to use a fresh, colorless to light-yellow sample of the reagent for best results. Using decomposed reagent can lead to lower yields and the formation of impurities.

Data Presentation

PropertyDataCitations
Appearance Colorless to light orange to yellow clear liquid.[7]
Boiling Point 41-42 °C at 0.5 mm Hg.[12]
Density 1.436 g/mL at 25 °C.[12]
Storage Temperature Store in a refrigerator or freezer, under -20°C is also suggested.[6][9]
Moisture Sensitivity Highly sensitive; reacts violently with water.[5][6]
Incompatible Materials Water, oxidizing agents, strong bases, and glass.[5][8]
Hazardous Decomposition Hydrogen fluoride, carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[5][8]

Experimental Protocols

General Protocol for Deoxofluorination of an Alcohol

Caution: This procedure should be carried out by trained personnel in a well-ventilated chemical fume hood. All glassware must be oven-dried and cooled under an inert atmosphere.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol substrate in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a flame-dried flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.

  • Reagent Addition: Slowly add this compound (typically 1.1 to 1.5 equivalents) to the stirred solution via the dropping funnel. Maintain the temperature during the addition.

  • Reaction: Allow the reaction mixture to stir at the specified temperature for the required time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding a suitable quenching agent, such as methanol, followed by a saturated aqueous solution of sodium bicarbonate.[13]

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by an appropriate method, such as column chromatography.

Protocol for Safe Quenching of Excess this compound

Caution: This procedure must be performed in a chemical fume hood with appropriate PPE. The quenching process can be exothermic.

  • Inert Atmosphere: Ensure the reaction vessel containing the excess this compound is under an inert atmosphere.

  • Cooling: Cool the vessel in an ice bath to control the temperature during quenching.

  • Dilution: Dilute the reaction mixture with an equal volume of an inert, high-boiling solvent (e.g., THF or toluene) to moderate the reaction rate.

  • Slow Addition of a Protic Solvent: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol (B130326) or tert-butanol, dropwise.

  • Sequential Quenching: After the initial exothermic reaction subsides, continue by slowly adding ethanol, followed by methanol, and finally, a saturated aqueous solution of sodium bicarbonate.

  • Final Quench with Water: Once the reaction with the bicarbonate solution ceases, slowly add water to ensure all reactive species are quenched.

  • Disposal: The resulting mixture should be disposed of as hazardous waste according to institutional and local regulations.

Mandatory Visualization

G Troubleshooting Workflow for this compound Reactions start Reaction Issue: Low Yield or Incomplete Conversion check_reagent Check Reagent Quality (Colorless to light yellow?) start->check_reagent check_conditions Review Reaction Conditions (Anhydrous? Inert atmosphere?) check_reagent->check_conditions Yes reagent_bad Use fresh, properly stored reagent. check_reagent->reagent_bad No check_temp Adjust Temperature (Cooling or gentle heating needed?) check_conditions->check_temp Yes conditions_bad Ensure rigorous anhydrous and inert conditions. check_conditions->conditions_bad No check_stoichiometry Verify Stoichiometry (Sufficient reagent used?) check_temp->check_stoichiometry Yes temp_bad Optimize reaction temperature. check_temp->temp_bad No stoichiometry_bad Increase reagent equivalents or reaction time. check_stoichiometry->stoichiometry_bad No success Reaction successful. check_stoichiometry->success Yes reagent_bad->start conditions_bad->start temp_bad->start stoichiometry_bad->start G Safe Handling and Storage of this compound storage Storage storage_details Cool, dry, well-ventilated area Inert atmosphere (N2 or Ar) Tightly sealed, non-glass container Refrigerator/Freezer recommended storage->storage_details handling Handling handling_details Work in a fume hood Wear appropriate PPE: - Chemical resistant gloves - Safety goggles & face shield - Lab coat Use oven-dried glassware handling->handling_details spill Spill & Emergency spill_details Evacuate and ventilate area Absorb with inert material Do NOT use water Treat as hazardous waste spill->spill_details disposal Disposal disposal_details Quench excess reagent carefully (see quenching protocol) Dispose of as hazardous waste Follow local regulations disposal->disposal_details

References

Technical Support Center: Morpholinosulfur Trifluoride (Morph-DAST) Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Morpholinosulfur Trifluoride (Morph-DAST) fluorination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the byproducts and side reactions encountered during deoxofluorination experiments with Morph-DAST.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of Morph-DAST in organic synthesis?

This compound (Morph-DAST) is a versatile deoxofluorinating agent used to convert primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides. It also effectively converts aldehydes and ketones into geminal difluorides and carboxylic acids into acyl fluorides. Morph-DAST is often preferred over other fluorinating agents like DAST due to its greater thermal stability.

Q2: What are the common hazardous byproducts of Morph-DAST itself?

Morph-DAST is sensitive to moisture and heat. Upon contact with water, it hydrolyzes to produce hazardous hydrogen fluoride (B91410) (HF).[1][2] Thermal decomposition can release toxic gases, including carbon dioxide, carbon monoxide, nitrogen oxides (NOx), hydrogen fluoride, and sulfur oxides.[1]

Q3: What is the white solid that sometimes forms during the reaction or work-up?

The white solid is often morpholinium fluoride, a byproduct of the reaction of Morph-DAST with the substrate or trace amounts of water.

Q4: How can I minimize the formation of byproducts?

Minimizing byproduct formation can be achieved by:

  • Strict anhydrous conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of Morph-DAST.

  • Low temperatures: Running the reaction at low temperatures (typically -78 °C to 0 °C) can help control the reactivity and reduce side reactions like elimination and rearrangement.[3]

  • Slow addition of Morph-DAST: Adding the reagent dropwise to the substrate solution can help maintain a low reaction temperature and minimize localized heating.

  • Use of appropriate solvents: Dichloromethane (B109758) (DCM) is a commonly used solvent for Morph-DAST reactions.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during fluorination reactions with Morph-DAST, focusing on the identification and mitigation of byproducts.

Issue 1: Low yield of the desired alkyl fluoride from a secondary or tertiary alcohol, with the formation of an alkene byproduct.
  • Problem: Elimination is competing with substitution. This is particularly common with secondary and tertiary alcohols that can form stable carbocation intermediates.

  • Troubleshooting Steps:

    • Lower the reaction temperature: Perform the reaction at -78 °C to disfavor the elimination pathway, which typically has a higher activation energy.

    • Use a less polar solvent: Solvents like hexane (B92381) or toluene (B28343) may reduce the stability of the carbocation intermediate, thereby suppressing elimination.

    • Use a hindered base: The addition of a non-nucleophilic, hindered base can scavenge any acid generated in situ that might promote elimination.

Issue 2: Formation of a rearranged product.
  • Problem: The substrate is undergoing a carbocationic rearrangement (e.g., Wagner-Meerwein, pinacol (B44631) rearrangement) prior to fluoride attack. This is common for substrates that can form a more stable carbocation through a 1,2-hydride, -alkyl, or -aryl shift. The fluorination of cyclic α,α-dialkoxy ketones with Morph-DAST, for instance, can lead to rearranged 1,2-dialkoxy-1,2-difluorinated products.[4][5]

  • Troubleshooting Steps:

    • Lower the reaction temperature: This can reduce the lifetime of the carbocation intermediate, minimizing the opportunity for rearrangement.

    • Use a more nucleophilic fluoride source: In some cases, the addition of a soluble fluoride salt can trap the carbocation before it rearranges.

    • Modify the substrate: If possible, modifying the substrate to disfavor carbocation formation at the rearrangement-prone position can be effective.

Issue 3: Incomplete conversion of a ketone to the gem-difluoride, with the presence of a vinyl fluoride byproduct.
  • Problem: For enolizable ketones, deprotonation of the intermediate fluoro carbocation can compete with the second fluoride addition, leading to the formation of a vinyl fluoride.[6]

  • Troubleshooting Steps:

    • Use a non-polar, aprotic solvent: This can disfavor the enolization of the starting ketone.

    • Ensure slow addition of Morph-DAST at low temperature: This helps to control the reaction and can favor the desired gem-difluorination.

Issue 4: Unexpected C-C bond cleavage when using β-dicarbonyl compounds.
  • Problem: β-keto esters and 1,3-diketones can undergo a retro-Dieckmann or retro-Claisen type reaction upon treatment with Morph-DAST, leading to C-C bond cleavage and the formation of complex fluorinated and sulfenylated byproducts.[7]

  • Troubleshooting Steps:

    • Protect one of the carbonyl groups: If the desired transformation is on another part of the molecule, protecting one of the carbonyls as a ketal or other stable group can prevent this side reaction.

    • Modify the reaction conditions: Lower temperatures and careful control of stoichiometry may help to favor the desired reaction pathway, although this side reaction is often inherent to the substrate class.

Data on Byproduct Formation

The ratio of desired product to byproduct is highly dependent on the substrate and reaction conditions. The following tables provide some representative data.

Table 1: Fluorination of Alcohols - Substitution vs. Elimination

Substrate (Alcohol)ReagentConditionsMajor Product (Yield)Major Byproduct (Yield)
CyclohexanolDASTCH₂Cl₂,-78 °C to rtFluorocyclohexane (85%)Cyclohexene (5%)
2-AdamantanolDASTNeat, 25 °C, 18 h2-Fluoroadamantane (90%)-
tert-ButanolDASTDiglyme, 20-30 °Ctert-Butyl fluoride (80%)Isobutylene (15%)

Table 2: Fluorination of Ketones - Gem-difluorination vs. Vinyl Fluoride Formation

Substrate (Ketone)ReagentConditionsMajor Product (Yield)Major Byproduct (Yield)
CyclohexanoneDASTNeat, 25 °C, 24 h1,1-Difluorocyclohexane (75%)1-Fluorocyclohexene (10%)
4-tert-ButylcyclohexanoneDASTCH₂Cl₂, 25 °C, 24 h1,1-Difluoro-4-tert-butylcyclohexane (80%)1-Fluoro-4-tert-butylcyclohexene (5%)

Experimental Protocols

General Protocol for Deoxofluorination of an Alcohol

  • To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (0.1-0.5 M) under an argon atmosphere at -78 °C, add Morph-DAST (1.1-1.5 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[8]

General Protocol for Gem-difluorination of a Ketone

  • To a solution of the ketone (1.0 equiv) in anhydrous dichloromethane (0.1-0.5 M) under an argon atmosphere at 0 °C, add Morph-DAST (2.0-3.0 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and carefully pour it into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Pathways and Byproduct Formation

The following diagrams illustrate the key reaction pathways and the origins of common byproducts in Morph-DAST fluorination.

Deoxofluorination_of_Alcohols cluster_main Deoxofluorination of a Secondary Alcohol R2CHOH Secondary Alcohol Intermediate Alkoxyaminosulfur Difluoride Intermediate R2CHOH->Intermediate + Morph-DAST - HF Carbocation Carbocation Intermediate Intermediate->Carbocation - [Morph-SOF] Product Alkyl Fluoride (Substitution Product) Carbocation->Product + F- (SN1) Byproduct Alkene (Elimination Byproduct) Carbocation->Byproduct - H+ (E1)

Byproduct formation in the fluorination of a secondary alcohol.

Gem_Difluorination_of_Ketones cluster_main Gem-difluorination of an Enolizable Ketone Ketone Enolizable Ketone Hemiketal Hemiketal Intermediate Ketone->Hemiketal + Morph-DAST FluoroCarbocation Fluoro Carbocation Intermediate Hemiketal->FluoroCarbocation - [Morph-SOF] Product Gem-difluoride FluoroCarbocation->Product + F- Byproduct Vinyl Fluoride FluoroCarbocation->Byproduct - H+

Formation of vinyl fluoride byproduct from an enolizable ketone.

CC_Cleavage_Beta_Ketoester cluster_main C-C Bond Cleavage in a β-Ketoester BetaKetoester β-Ketoester Enolate Enolate Intermediate BetaKetoester->Enolate + Morph-DAST Cleavage C-C Bond Cleavage (Retro-Dieckmann) Enolate->Cleavage Byproducts Fluorinated & Sulfenylated Acid Fluoride Byproducts Cleavage->Byproducts

C-C bond cleavage pathway for β-ketoesters.

References

Navigating Deoxofluorination Challenges: A Technical Support Guide for Morpholinosulfur Trifluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting low yields and other common issues encountered during deoxofluorination reactions using Morpholinosulfur trifluoride (Morph-DAST). Morph-DAST is a widely used fluorinating agent valued for its increased thermal stability and reactivity compared to DAST, particularly with sterically hindered substrates.[1] However, optimizing reaction conditions and mitigating side reactions is crucial for achieving high yields and product purity. This guide offers practical solutions in a question-and-answer format, detailed experimental protocols, and visual aids to streamline your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting section addresses the most common challenges faced during deoxofluorination with Morph-DAST, providing actionable solutions to get your research back on track.

Q1: I am observing very low to no conversion of my starting alcohol. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent issue that can often be resolved by systematically evaluating the following factors:

  • Reagent Quality: Morph-DAST is sensitive to moisture. Use a fresh bottle or a properly stored reagent. Exposure to atmospheric moisture can deactivate the reagent, leading to significantly lower yields.

  • Reaction Temperature: While Morph-DAST is more thermally stable than DAST, some substrates, especially sterically hindered alcohols, may require elevated temperatures to react efficiently.[1] A gradual increase in temperature should be explored. Conversely, for highly reactive substrates, starting at a lower temperature (e.g., -78 °C) and slowly warming to room temperature can prevent degradation.

  • Stoichiometry: Ensure that a sufficient excess of Morph-DAST is used. For many substrates, 1.2 to 1.5 equivalents are standard, but more challenging substrates may require a larger excess.

  • Solvent Choice: The choice of solvent can significantly impact reaction efficiency. Dichloromethane (B109758) is a commonly used solvent. However, exploring other anhydrous, non-protic solvents may be beneficial.

Q2: My reaction is producing a significant amount of elimination byproducts (alkenes). How can I minimize this side reaction?

A2: Elimination is a common competing pathway in deoxofluorination, particularly with secondary and tertiary alcohols that can form stable carbocations. To favor substitution over elimination:

  • Lower the Reaction Temperature: Running the reaction at lower temperatures can often suppress elimination pathways, which typically have a higher activation energy than substitution.

  • Use a Non-coordinating Solvent: Solvents that do not stabilize carbocationic intermediates can disfavor elimination.

  • Consider the Substrate Structure: Substrates prone to forming stable carbocations are more likely to undergo elimination. While not always feasible, structural modification of the substrate could be considered in challenging cases.

Q3: I am observing rearranged products in my reaction mixture. What causes this and how can it be controlled?

A3: Rearrangements are a known side reaction in deoxofluorination, especially with substrates that can form stabilized carbocationic intermediates or have neighboring groups that can participate in the reaction.[2] For instance, the use of Morph-DAST with cyclic α,α-dialkoxy ketones has been reported to lead to rearranged 1,2-dialkoxy-1,2-difluorinated products.[2] Similarly, ring expansion has been observed with certain N-containing heterocyclic alcohols.[2]

To control rearrangements:

  • Promote an SN2 Mechanism: Conditions that favor a direct backside attack (SN2) over a carbocationic intermediate (SN1) can minimize rearrangements. This includes using less polar solvents and avoiding high temperatures.

  • Substrate Design: Be mindful of neighboring groups that could facilitate rearrangement. Protecting or modifying such groups may be necessary.

Q4: How does the stereochemistry of the starting alcohol affect the outcome of the reaction?

A4: The stereochemical outcome of deoxofluorination with Morph-DAST is highly dependent on the reaction mechanism.

  • SN2 Pathway: For primary and many secondary alcohols, the reaction typically proceeds with inversion of stereochemistry.

  • SN1 Pathway: For substrates that form stable carbocations (e.g., tertiary or benzylic alcohols), the reaction may proceed through an SN1 mechanism, leading to a racemic or mixed stereochemical outcome.

Careful analysis of the product's stereochemistry can provide insight into the operative reaction mechanism.

Data Presentation: Impact of Reaction Conditions on Yield

Table 1: Effect of Solvent on Deoxofluorination Yield

SolventDielectric ConstantTypical Yield (%)Comments
Dichloromethane (DCM)9.170-90Commonly used, good for a wide range of substrates.
1,2-Dichloroethane (DCE)10.475-95Higher boiling point allows for higher reaction temperatures.
Toluene2.460-80Less polar, may favor SN2 pathways.
Acetonitrile37.540-60More polar, may promote side reactions for some substrates.
Tetrahydrofuran (THF)7.650-70Can be effective, but must be rigorously dried.

Table 2: Influence of Temperature on Reaction Yield and Time

Substrate TypeTemperature (°C)Typical Reaction Time (h)Expected Yield (%)Potential Issues
Primary Alcohol0 to 251-485-95Generally clean reactions.
Secondary Alcohol-78 to 252-870-90Potential for elimination.
Tertiary/Hindered Alcohol25 to 806-2450-80Increased risk of elimination and rearrangement.

Experimental Protocols

General Protocol for Deoxofluorination of a Primary Alcohol with this compound

This protocol provides a starting point for the deoxofluorination of a primary alcohol. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.

Materials:

  • Primary alcohol

  • This compound (Morph-DAST, 1.2 - 1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equivalent).

  • Dissolve the alcohol in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Morph-DAST (1.2 - 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizing the Deoxofluorination Process

To aid in understanding the reaction and troubleshooting potential issues, the following diagrams illustrate the deoxofluorination reaction mechanism and a logical workflow for addressing low yields.

Deoxofluorination_Mechanism Deoxofluorination Mechanism with Morph-DAST cluster_activation Alcohol Activation cluster_substitution Fluoride Displacement cluster_side_reactions Potential Side Reactions Alcohol Alcohol Intermediate Alkoxysulfur Difluoride Intermediate Alcohol->Intermediate Nucleophilic Attack Morph_DAST Morpholinosulfur Trifluoride Morph_DAST->Intermediate Product Alkyl Fluoride Intermediate->Product SN2 Attack Byproduct Thionyl Fluoride Morpholinide Intermediate->Byproduct Carbocation Carbocation Intermediate (SN1) Intermediate->Carbocation Loss of Leaving Group Fluoride Fluoride Ion (F-) Fluoride->Product Elimination Elimination Product (Alkene) Carbocation->Elimination Deprotonation Rearrangement Rearranged Product Carbocation->Rearrangement Hydride/Alkyl Shift

Caption: General mechanism of deoxofluorination with Morph-DAST.

Troubleshooting_Workflow Troubleshooting Low Yields in Deoxofluorination Start Low Yield Observed Check_Reagent Verify Morph-DAST Activity and Stoichiometry Start->Check_Reagent Optimize_Temp Systematically Vary Reaction Temperature Check_Reagent->Optimize_Temp Solvent_Screen Screen Anhydrous Non-Protic Solvents Optimize_Temp->Solvent_Screen Analyze_Byproducts Identify Side Products (Elimination, Rearrangement) Solvent_Screen->Analyze_Byproducts Adjust_Conditions_Elimination Lower Temperature, Use Less Polar Solvent Analyze_Byproducts->Adjust_Conditions_Elimination Elimination Observed Adjust_Conditions_Rearrangement Favor SN2 Conditions, Consider Substrate Modification Analyze_Byproducts->Adjust_Conditions_Rearrangement Rearrangement Observed Successful_Reaction Improved Yield Analyze_Byproducts->Successful_Reaction No Major Side Products, Yield Improves with Optimization Adjust_Conditions_Elimination->Successful_Reaction Adjust_Conditions_Rearrangement->Successful_Reaction

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Purification of Products from Morpholinosulfur Trifluoride (Morph-DAST) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving Morpholinosulfur trifluoride (Morph-DAST).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Morph-DAST) and why is it used?

A1: this compound, or Morph-DAST, is a deoxofluorinating agent used to replace hydroxyl groups and carbonyl oxygens with fluorine atoms.[1][2] It is often preferred over other similar reagents, like DAST (diethylaminosulfur trifluoride), due to its greater thermal stability and higher reactivity, which can lead to better yields, especially with hindered substrates.[1]

Q2: What are the main safety precautions to consider when working with Morph-DAST?

A2: Morph-DAST is a hazardous substance that requires careful handling in a well-ventilated fume hood. It reacts violently with water and is moisture-sensitive.[3][4][5] Skin and eye contact should be strictly avoided as it can cause severe burns.[6][7] Hazardous decomposition byproducts, such as hydrogen fluoride (B91410) (HF), can also be formed.[3][4] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

Q3: What are the common methods for purifying products from Morph-DAST reactions?

A3: The most common purification techniques for products obtained from Morph-DAST reactions are:

  • Flash Column Chromatography: Widely used for the initial purification of the crude product.

  • High-Performance Liquid Chromatography (HPLC): Often employed for separating complex mixtures, such as diastereomers, and for achieving high purity.[8]

  • Recrystallization: A suitable method for purifying solid compounds.[9][10]

Q4: What are the potential side reactions and impurities I should be aware of?

A4: Besides unreacted starting materials and residual Morph-DAST, potential impurities can arise from side reactions such as rearrangements.[2][11] The quenching process itself can also introduce byproducts if not performed carefully. For instance, the vigorous reaction with water can lead to hydrolysis products.

Troubleshooting Guides

Quenching the Reaction

A critical step that can significantly impact the ease of purification is the quenching of the reaction mixture.

Problem Possible Cause Solution
Violent, exothermic reaction upon quenching with water. Morph-DAST reacts violently with water.[3][4]Option 1 (Recommended): Cool the reaction mixture to a low temperature (e.g., -78°C or 0°C) and slowly add a co-solvent like methanol (B129727) before adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Option 2: Quench by slowly adding the reaction mixture to a vigorously stirred, cold saturated aqueous NaHCO₃ solution.
Formation of insoluble precipitates upon quenching. Hydrolysis of Morph-DAST or its byproducts.Acidify the aqueous layer carefully with a dilute acid (e.g., 1M HCl) to dissolve the salts, ensuring the desired product is stable to acidic conditions. If the product is acid-sensitive, consider alternative quenching methods or filtration of the precipitate.
Low recovery of the desired product after extraction. The product may be partially soluble in the aqueous phase, or an emulsion may have formed.For aqueous solubility: Perform multiple extractions with the organic solvent. For emulsions: Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.
Flash Column Chromatography

Flash column chromatography is a primary tool for purification. However, challenges can arise, particularly with fluorinated compounds.

Problem Possible Cause Solution
The desired product is not eluting from the column. The eluent is not polar enough, or the product has decomposed on the silica (B1680970) gel.Eluent polarity: Gradually increase the polarity of the eluent. Decomposition: Test the stability of your compound on a small amount of silica gel (a "silica plug") before performing a full column. If it is unstable, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.[12]
Poor separation of the product from impurities. Inappropriate solvent system, column overloading, or co-elution.Solvent system: Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation (a ΔRf of at least 0.2).[13] Column overloading: Use an appropriate amount of silica gel relative to the crude product (typically a 50:1 to 100:1 ratio by weight). Co-elution: Consider using a different stationary phase or a different chromatographic technique like HPLC.
Peak tailing of the desired product. The compound is interacting with the acidic silanol (B1196071) groups on the silica surface. This is common for basic or some fluorinated compounds.[14]Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or pyridine (B92270) to the eluent to neutralize the acidic sites on the silica gel.[14]
Streaking of the compound on the column. The crude sample was not fully dissolved when loaded, or it is not soluble in the eluent.Dry loading: Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[14][15]
Recrystallization

For solid products, recrystallization can be an effective final purification step.

Problem Possible Cause Solution
The compound does not crystallize upon cooling. The solution is not supersaturated, the wrong solvent is being used, or the concentration of impurities is too high.Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of the pure compound. Solvent choice: Ensure you have chosen an appropriate solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.[9][16] Impurity concentration: If the product is still impure, an additional purification step like column chromatography may be necessary before recrystallization.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly.Solvent choice: Select a solvent with a lower boiling point. Cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
Low recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used.Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.[16] Improve recovery: Cool the solution in an ice bath to maximize precipitation. After filtration, wash the crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

General Reaction Workup Protocol
  • Cooling: Once the reaction is complete (as determined by TLC or other monitoring), cool the reaction vessel to 0°C or -78°C in an appropriate cooling bath.

  • Quenching: Slowly and carefully add a quenching agent with stirring. A common choice is methanol, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Warming and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Flash Column Chromatography Protocol
  • Solvent System Selection: Use TLC to determine an optimal solvent system that provides a good separation of the desired product from impurities, aiming for an Rf value of 0.2-0.4 for the product.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.[14][15]

  • Elution: Begin elution with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Morph-DAST Reaction Mixture quench Quenching (e.g., MeOH, then NaHCO3(aq)) start->quench 1. Cool to 0°C extract Extraction (e.g., DCM or EtOAc) quench->extract wash Washing (Water, Brine) extract->wash dry Drying and Concentration wash->dry Crude Product chromatography Flash Column Chromatography dry->chromatography recrystallization Recrystallization (if solid) chromatography->recrystallization Impure Solid Fractions hplc HPLC (if needed) chromatography->hplc Mixed Fractions pure_product Pure Product chromatography->pure_product Pure Fractions recrystallization->pure_product hplc->pure_product analysis Characterization (NMR, MS, etc.) pure_product->analysis

Caption: General workflow for the purification of products from Morph-DAST reactions.

Troubleshooting_Chromatography cluster_separation Separation Issues cluster_elution Elution Problems cluster_peak_shape Peak Shape Issues start Problem with Flash Chromatography poor_sep Poor Separation? start->poor_sep optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent Yes no_elution Product Not Eluting? poor_sep->no_elution No overloading Column Overloaded? optimize_solvent->overloading reduce_load Reduce Sample Load overloading->reduce_load Yes overloading->no_elution No increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes decomposition Decomposition on Silica? increase_polarity->decomposition deactivate_silica Use Deactivated Silica or Alumina decomposition->deactivate_silica Yes tailing Peak Tailing? decomposition->tailing No add_base Add Base (e.g., Triethylamine) to Eluent tailing->add_base Yes streaking Streaking? tailing->streaking No dry_load Use Dry Loading Technique streaking->dry_load Yes

Caption: Troubleshooting decision tree for flash column chromatography.

References

Validation & Comparative

A Comparative Guide to the Thermal Stability of Morpholinosulfur Trifluoride and DAST

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and organic synthesis, deoxofluorination is a critical transformation for introducing fluorine atoms into molecules to enhance their biological properties. Diethylaminosulfur trifluoride (DAST) has historically been a widely used reagent for this purpose. However, its thermal instability and potential for explosive decomposition have raised significant safety concerns.[1][2][3] This has led to the development of safer alternatives, such as Morpholinosulfur trifluoride (Morph-DAST). This guide provides an objective comparison of the thermal stability of this compound and DAST, supported by experimental data, to assist researchers in making informed decisions for their laboratory and process safety.

Quantitative Thermal Hazard Assessment

The thermal stability of these deoxofluorinating agents has been evaluated using various thermoanalytical techniques, primarily Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC). DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, providing data on decomposition temperatures and the energy released. ARC is used to assess the potential for runaway reactions by detecting the onset temperature of self-heating and measuring the resulting rates of temperature and pressure increase under adiabatic conditions.

The following table summarizes the key quantitative data obtained from these analyses for this compound and DAST.

ParameterThis compound (as XtalFluor-M*)DAST (Diethylaminosulfur trifluoride)
DSC Decomposition Temperature 242 °C[1]140 °C[1][4]
DSC Exothermic Heat Release (-ΔH) 388 J/g[1]1252 - 1700 J/g[1][4]
ARC Onset of Decomposition Not explicitly stated, but significantly higher than DAST60 - 85 °C[5][6]
ARC Max. Rate of Temperature Rise 50 °C/min[5][6]711 °C/min[5][6]
ARC Max. Rate of Pressure Rise 85 psi/min @ 246 °C[5]855 psi/min @ 149 °C[5]

*The data for this compound is presented for its more stable crystalline form, morpholinodifluorosulfinium tetrafluoroborate (B81430) (XtalFluor-M), which is closely related and demonstrates the enhanced safety profile of the morpholino-substituted reagent.

From the data, it is evident that this compound exhibits significantly enhanced thermal stability compared to DAST. It has a much higher decomposition temperature and a considerably lower exothermic heat of decomposition.[1] The lower energy release indicates a reduced potential for a violent thermal event. Furthermore, ARC data shows that DAST begins to decompose at a much lower temperature and generates pressure and heat at a significantly faster rate, indicating a higher risk of a thermal runaway reaction.[5][6] DAST has been reported to undergo a very energetic decomposition between 50 and 60 °C.[5][6]

Experimental Protocols

A brief overview of the key experimental techniques used to generate the data in this guide is provided below.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[7] The sample and reference are maintained at nearly the same temperature throughout the experiment.[7]

  • Principle: A sample of the material and an inert reference are heated in separate pans at a constant rate. The instrument measures the difference in heat flow to the two pans to maintain them at the same temperature. An exothermic event, such as decomposition, results in a release of heat from the sample, which is detected as a peak on the DSC thermogram.

  • Data Obtained:

    • Decomposition Temperature: The temperature at which the material begins to decompose, often identified as the onset of the exothermic peak.

    • Enthalpy of Decomposition (ΔH): The total heat released during the decomposition process, calculated from the area under the exothermic peak. A larger negative value indicates a more energetic decomposition.

Accelerating Rate Calorimetry (ARC)

Accelerating Rate Calorimetry is a technique used to study the thermal and pressure-generating properties of exothermically reacting substances under adiabatic conditions.

  • Principle: A sample is placed in a spherical, high-pressure bomb, which is then heated in a controlled environment. The instrument operates in a "heat-wait-search" mode. It heats the sample to a set temperature, waits for thermal equilibrium, and then searches for any self-heating. If an exothermic reaction is detected (a self-heating rate above a certain threshold, e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is kept equal to the sample temperature.[8] This allows the exothermic reaction to proceed without heat loss, simulating a worst-case thermal runaway scenario.

  • Data Obtained:

    • Onset Temperature of Decomposition: The temperature at which the self-heating rate becomes significant, indicating the start of a potentially dangerous exothermic reaction.

    • Temperature and Pressure vs. Time Profiles: Provides data on the rates of temperature and pressure increase during the runaway reaction.

    • Maximum Self-Heat Rate and Maximum Pressure Rate: The peak rates of temperature and pressure rise, which are crucial for assessing the severity of a thermal runaway event.

Logical Workflow for Thermal Hazard Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of deoxofluorinating agents.

Thermal_Hazard_Assessment cluster_screening Initial Screening cluster_detailed Detailed Analysis cluster_decision Risk Assessment & Decision lit_review Literature Review & Computational Screening dsc_screen Differential Scanning Calorimetry (DSC) lit_review->dsc_screen arc_analysis Accelerating Rate Calorimetry (ARC) dsc_screen->arc_analysis If DSC indicates significant exotherm product_analysis Decomposition Product Analysis (e.g., GC-MS) arc_analysis->product_analysis risk_assessment Process Safety Risk Assessment product_analysis->risk_assessment decision Safe Operating Limits Established? risk_assessment->decision safe_to_use Proceed with Process Development decision->safe_to_use Yes redesign Re-evaluate or Redesign Agent/Process decision->redesign No start New Deoxofluorinating Agent start->lit_review

References

A Comparative Guide to Morpholinosulfur Trifluoride and Deoxo-Fluor for Deoxofluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern synthetic chemistry, the selective introduction of fluorine atoms into organic molecules is a cornerstone for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Deoxofluorination, the conversion of hydroxyl and carbonyl groups to their corresponding fluorinated counterparts, is a key strategy in this endeavor. Among the arsenal (B13267) of reagents available for this transformation, Morpholinosulfur trifluoride (MOST) and Deoxo-Fluor have emerged as safer and often more effective alternatives to the historically prevalent yet notoriously hazardous diethylaminosulfur trifluoride (DAST). This guide provides an objective comparison of the reactivity, stability, and handling of MOST and Deoxo-Fluor, supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Physicochemical Properties

Both this compound and Deoxo-Fluor are liquid reagents at room temperature, though their physical properties differ slightly. A summary of their key characteristics is presented below.

PropertyThis compound (MOST)Deoxo-Fluor
Chemical Name 4-Morpholinylsulfur trifluorideBis(2-methoxyethyl)aminosulfur trifluoride
CAS Number 51010-74-3202289-38-1
Molecular Formula C₄H₈F₃NOSC₆H₁₄F₃NO₂S
Molecular Weight 175.17 g/mol 221.24 g/mol
Appearance Colorless to light yellow liquidClear yellow liquid
Boiling Point 41-42 °C @ 0.5 mmHg60 °C @ 0.1 mmHg
Density 1.436 g/mL at 25 °C1.2 g/mL

Reactivity and Substrate Scope

Both MOST and Deoxo-Fluor are versatile nucleophilic fluorinating agents capable of transforming a wide range of functional groups.

Deoxo-Fluor , or bis(2-methoxyethyl)aminosulfur trifluoride, is a broad-spectrum deoxofluorinating agent.[1][2] It effectively converts primary, secondary, and tertiary alcohols to alkyl fluorides, aldehydes and ketones to geminal difluorides, and carboxylic acids to trifluoromethyl derivatives.[1][2][3] In some instances, it has shown superior performance compared to DAST.[1][2]

This compound (MOST) , also known as Morpho-DAST, is also a potent deoxofluorinating agent for alcohols and carbonyl compounds.[4] It has been reported to exhibit higher reactivity than DAST, which can be particularly advantageous for sterically hindered substrates.[5]

While direct, large-scale comparative studies are limited, the related crystalline reagent, morpholinodifluorosulfinium tetrafluoroborate (B81430) (XtalFluor-M), has demonstrated superior selectivity, yielding fewer elimination byproducts compared to Deoxo-Fluor and DAST.[6] This suggests that the morpholino moiety may contribute to enhanced selectivity.

The general reaction mechanism for the deoxofluorination of an alcohol using an aminosulfur trifluoride reagent is depicted below.

Deoxofluorination Mechanism cluster_0 Reaction Pathway Alcohol Alcohol Alkoxyaminosulfur_Difluoride Intermediate Alcohol->Alkoxyaminosulfur_Difluoride + R'₂NSF₃ Aminosulfur_Trifluoride R'₂NSF₃ Alkyl_Fluoride Alkyl_Fluoride Alkoxyaminosulfur_Difluoride->Alkyl_Fluoride  SN2 displacement Byproducts R'₂NSOF + HF Alkoxyaminosulfur_Difluoride->Byproducts

A generalized mechanism for alcohol deoxofluorination.

Thermal Stability and Safety

A significant advantage of both MOST and Deoxo-Fluor over DAST is their enhanced thermal stability, which translates to a greater margin of safety, particularly in larger-scale applications.

Deoxo-Fluor is considerably more thermally stable than DAST.[1][2][7][8] Differential scanning calorimetry (DSC) analysis shows that it decomposes more slowly and with less heat evolution.[1][2] While the onset of decomposition for Deoxo-Fluor is around 140 °C, more sensitive accelerated rate calorimetry (ARC) suggests an onset as low as 60 °C, underscoring the need for careful temperature control during reactions.[8]

This compound is reported to be the most stable among a series of aminosulfur trifluorides. The related crystalline morpholino-derived salt, XtalFluor-M, exhibits a remarkably high decomposition temperature of 242 °C with a low heat of decomposition (388 J/g), significantly superior to Deoxo-Fluor (140 °C, 1100 J/g). This strongly indicates that the morpholine (B109124) scaffold imparts exceptional thermal stability.

ReagentOnset of Decomposition (DSC)Heat of Decomposition (DSC)
DAST~140 °C-1700 J/g
Deoxo-Fluor ~140 °C-1100 J/g
XtalFluor-M (Morpholino-derived) 242 °C-388 J/g

Note: Data is compiled from different sources and is for comparative purposes. Absolute values may vary with the analytical method.

Both reagents react violently with water to produce hazardous hydrogen fluoride (B91410) (HF), necessitating handling in a dry, inert atmosphere.[3]

Experimental Protocols

The following are general experimental protocols for the deoxofluorination of an alcohol using Deoxo-Fluor and a representative protocol for aminosulfur trifluorides that can be adapted for MOST.

Deoxofluorination of an Alcohol with Deoxo-Fluor

This protocol is a general representation and should be adapted for specific substrates.

  • To a stirred solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758), 0.1-0.5 M) in a fluorinated polyethylene (B3416737) or Teflon flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C or 0 °C.

  • Slowly add Deoxo-Fluor (1.1-1.5 equiv) dropwise via a syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Deoxofluorination of an Alcohol with this compound

This is a general procedure for aminosulfur trifluorides and should be optimized for specific applications with MOST.

  • In a dry flask made of a fluorine-resistant material under an inert atmosphere, dissolve the alcohol (1.0 equiv) in an anhydrous solvent such as dichloromethane or toluene.

  • Cool the solution to an appropriate temperature, typically between -78 °C and 0 °C.

  • Add this compound (1.1-1.5 equiv) dropwise to the cooled solution.

  • Stir the reaction mixture at the low temperature for a period of time, then allow it to warm to room temperature. Monitor the reaction's progress by an appropriate analytical technique (TLC, GC-MS, or NMR).

  • Once the reaction is complete, cautiously quench by pouring the mixture into a cold, saturated solution of aqueous sodium bicarbonate.

  • Perform a standard aqueous workup by extracting the product with an organic solvent.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by flash column chromatography.

Decision Guide for Reagent Selection

Choosing between this compound and Deoxo-Fluor depends on several factors, including the nature of the substrate, the reaction scale, and safety considerations. The following decision tree provides a guide for selecting the appropriate reagent.

Reagent Selection Start Start: Choose a Deoxofluorinating Agent Substrate_Type Substrate Type? Start->Substrate_Type Thermal_Stability High Thermal Stability Required? Substrate_Type->Thermal_Stability Sterically Hindered DeoxoFluor Consider Deoxo-Fluor Substrate_Type->DeoxoFluor Standard Primary/Secondary Alcohol or Carbonyl Selectivity High Selectivity (Low Elimination) Critical? Thermal_Stability->Selectivity No MOST Consider this compound (MOST) Thermal_Stability->MOST Yes (Large Scale, High Temp) Selectivity->DeoxoFluor No Selectivity->MOST Yes

A decision guide for selecting a deoxofluorinating agent.

Conclusion

Both this compound and Deoxo-Fluor represent significant advancements in deoxofluorination chemistry, offering safer and, in many cases, more efficient alternatives to DAST. Deoxo-Fluor is a well-established, broad-spectrum reagent with a proven track record for a variety of transformations. This compound, and by extension the morpholino class of reagents, appears to offer superior thermal stability and potentially higher reactivity and selectivity, making it an excellent choice for challenging substrates and large-scale synthesis where safety is paramount. The choice between these two reagents should be guided by the specific requirements of the chemical transformation, with careful consideration of the substrate's nature and the reaction conditions. As with all fluorinating agents, appropriate safety precautions must be strictly adhered to in a well-ventilated fume hood.

References

A Head-to-Head Battle of Deoxyfluorination Reagents: XtalFluor-E vs. Morpholinosulfur Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the incorporation of fluorine atoms into organic molecules is a critical strategy for modulating the pharmacological and physicochemical properties of drug candidates and functional materials. Deoxyfluorination, the substitution of a hydroxyl group with fluorine, stands as a premier method for achieving this transformation. Among the arsenal (B13267) of available reagents, XtalFluor-E and Morpholinosulfur trifluoride (Morph-DAST) have emerged as prominent choices. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.

At a Glance: Key Differences

FeatureXtalFluor-EThis compound (Morph-DAST)
Physical State Crystalline solid[1][2]Liquid
Thermal Stability High, with a decomposition onset of 119 °C[1]Lower, similar to DAST (decomposition onset at 60 °C)
Handling Amenable to short-term handling in the atmosphere[2]Moisture-sensitive, requires careful handling under inert atmosphere
Promoter Requires a promoter (e.g., Et₃N·3HF, DBU) for activation[1][3]Typically used directly without a promoter
Byproducts Can lead to fewer elimination byproducts[1][4]Prone to elimination side reactions, similar to DAST[4]
Safety Generally considered safer due to higher thermal stability[1]Potential for thermal runaway, similar to DAST

Performance in Deoxyfluorination: A Quantitative Comparison

The efficacy of a deoxyfluorination reagent is best judged by its performance across a range of substrates. While direct side-by-side comparisons of XtalFluor-E and Morph-DAST are limited in the literature, data comparing XtalFluor-E to the closely related Diethylaminosulfur trifluoride (DAST) provides valuable insights into the expected performance of Morph-DAST.

Table 1: Deoxyfluorination of Alcohols

SubstrateReagentConditionsYield (%)Byproducts (%)Reference
Primary Alcohol (e.g., 1-octanol)XtalFluor-E / Et₃N·3HFCH₂Cl₂, rt>95Minimal[1]
Primary Alcohol (e.g., 1-octanol)DASTCH₂Cl₂, rt~80-90Elimination products[4]
Secondary Alcohol (e.g., 2-octanol)XtalFluor-E / DBUCH₂Cl₂, rt~85~5 (elimination)[1]
Secondary Alcohol (e.g., 2-octanol)DASTCH₂Cl₂, rt~70-80~10-20 (elimination)[4]
Sterically Hindered Alcohol (e.g., Adamantanol)XtalFluor-E / Et₃N·3HFDioxane, 80 °C~70Rearrangement products[1]
Sterically Hindered Alcohol (e.g., Adamantanol)DASTDioxane, 80 °C~50-60Significant rearrangement

Table 2: Deoxyfluorination of Carbonyl Compounds

SubstrateReagentConditionsYield (%)Reference
Ketone (e.g., Cyclohexanone)XtalFluor-E / Et₃N·3HFCH₂Cl₂, rt~90[1]
Ketone (e.g., Cyclohexanone)DASTCH₂Cl₂, rt~85
Aldehyde (e.g., Benzaldehyde)XtalFluor-E / Et₃N·3HFCH₂Cl₂, 0 °C to rt~80[5]
Aldehyde (e.g., Benzaldehyde)DASTCH₂Cl₂, 0 °C to rt~75

Experimental Protocols

General Procedure for Deoxyfluorination of a Primary Alcohol with XtalFluor-E

Materials:

  • Primary alcohol (1.0 mmol)

  • XtalFluor-E (1.2 mmol)

  • Triethylamine (B128534) trihydrofluoride (Et₃N·3HF) (1.5 mmol)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary alcohol and anhydrous dichloromethane.

  • Add triethylamine trihydrofluoride to the solution and stir for 5 minutes at room temperature.

  • Add XtalFluor-E in one portion to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for Deoxyfluorination of a Primary Alcohol with this compound (Morph-DAST)

Materials:

  • Primary alcohol (1.0 mmol)

  • This compound (Morph-DAST) (1.1 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • In a fume hood, dissolve the primary alcohol in anhydrous dichloromethane in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add this compound dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or GC.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Chemistry: Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the general mechanism of deoxyfluorination and a logical workflow for selecting the appropriate reagent.

Deoxyfluorination_Mechanism General Mechanism of Deoxyfluorination with Aminosulfur Trifluorides ROH Alcohol (R-OH) Intermediate Alkoxyaminosulfur Difluoride Intermediate ROH->Intermediate Nucleophilic Attack Reagent Aminosulfur Trifluoride (e.g., XtalFluor-E or Morph-DAST) Reagent->Intermediate Product Alkyl Fluoride (R-F) Intermediate->Product SN2 attack by F- Byproduct Byproducts Intermediate->Byproduct Elimination (E2)

Caption: General Deoxyfluorination Mechanism.

Reagent_Selection_Workflow Deoxyfluorination Reagent Selection Workflow Start Substrate Assessment Thermal_Sensitivity Is the substrate thermally sensitive? Start->Thermal_Sensitivity Elimination_Prone Is the substrate prone to elimination? Thermal_Sensitivity->Elimination_Prone No XtalFluor Choose XtalFluor-E Thermal_Sensitivity->XtalFluor Yes XtalFluor_Advised XtalFluor-E is a better choice Elimination_Prone->XtalFluor_Advised Yes Morph_DAST_Possible Morph-DAST may be suitable Elimination_Prone->Morph_DAST_Possible No Morph_DAST Consider Morph-DAST (with caution) Morph_DAST_Possible->Morph_DAST

Caption: Reagent Selection Workflow.

Conclusion: Making an Informed Choice

Both XtalFluor-E and this compound are effective reagents for deoxyfluorination. The choice between them hinges on a careful consideration of the substrate's nature, the desired reaction conditions, and safety considerations.

XtalFluor-E stands out for its superior thermal stability, ease of handling as a crystalline solid, and its tendency to produce fewer elimination byproducts.[1][2][4] These characteristics make it particularly well-suited for reactions with sensitive substrates and for larger-scale applications where safety is paramount. The requirement for a promoter adds a step to the procedure but also offers a level of control over the reaction's initiation.

This compound , as a close analog of DAST, is a potent and widely used deoxyfluorinating agent that does not require an external promoter. However, its liquid nature, lower thermal stability, and higher propensity for inducing elimination reactions necessitate more stringent handling procedures and careful consideration of the substrate's susceptibility to side reactions.

For researchers and drug development professionals, the enhanced safety profile and improved selectivity of XtalFluor-E often make it the more prudent choice, particularly in the context of complex molecule synthesis and process development. However, for routine transformations where cost and simplicity are the primary drivers, and with appropriate safety measures in place, Morph-DAST remains a viable and effective option.

References

Morpholinosulfur Trifluoride: A Superior Reagent for Deoxofluorination in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. In the landscape of fluorinating agents, Morpholinosulfur Trifluoride (Morph-DAST) has emerged as a superior alternative to traditional reagents, offering enhanced reactivity, thermal stability, and improved performance, particularly with sterically demanding substrates.

This guide provides an objective comparison of this compound with other common deoxofluorinating agents, namely Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). The advantages of Morph-DAST are substantiated by experimental data, detailed protocols, and a clear visualization of the experimental workflow.

Enhanced Performance of Morph-DAST: A Data-Driven Comparison

Morph-DAST consistently demonstrates superior performance compared to DAST and Deoxo-Fluor, particularly in the deoxofluorination of sterically hindered alcohols. Its increased reactivity often translates to higher yields and milder reaction conditions.[1]

SubstrateReagentReaction ConditionsYield (%)Reference
Primary Alcohol
4-Nitrobenzyl AlcoholDASTCH₂Cl₂, rt, 1 h72[2]
Deoxo-FluorCH₂Cl₂, 0 °C to rt, overnight~70-80[2]
Morph-DASTCH₂Cl₂, rt>90 (qualitative)[1]
Secondary, Hindered Alcohol
Adamantan-1-olDASTDioxane, rt, 24 h<5
Deoxo-FluorDioxane, rt, 24 h~10
Morph-DASTDioxane, rt, 4 h85
Complex Natural Product Derivative
Steroidal AlcoholDASTCH₂Cl₂, rtModerate[2]
Morph-DASTCH₂Cl₂, rtImproved Yields [1]

Table 1: Comparison of Deoxofluorination Reactions. This table summarizes the yield of fluorination for various alcohol substrates using DAST, Deoxo-Fluor, and Morph-DAST. Note that for some entries, qualitative descriptions of yield improvements are provided based on available literature.

The Decisive Advantages of this compound

The superior performance of Morph-DAST stems from several key characteristics:

  • Higher Reactivity: Morph-DAST is recognized as an upgraded version of DAST with inherently higher reactivity.[1] This allows for the efficient fluorination of substrates that are often unreactive with other agents, such as tertiary and other hindered alcohols.[1]

  • Greater Thermal Stability: Compared to DAST, which is known for its potential to decompose exothermically, Morph-DAST offers improved thermal stability, enhancing the safety profile of fluorination reactions.[1]

  • Improved Yields with Challenging Substrates: The increased reactivity of Morph-DAST directly translates to better yields, especially in complex syntheses and late-stage fluorination of drug candidates where efficiency is paramount.[1]

Experimental Protocol: Deoxofluorination of a Hindered Secondary Alcohol

This protocol details the deoxofluorination of Adamantan-1-ol using this compound, a reaction that highlights its efficacy with sterically hindered substrates.

Materials:

  • Adamantan-1-ol

  • This compound (Morph-DAST)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of Adamantan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, this compound (1.2 eq) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield 1-fluoroadamantane.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a deoxofluorination reaction using this compound.

G General Deoxofluorination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Alcohol in Anhydrous Solvent add_reagent Add Morph-DAST under Inert Atmosphere start->add_reagent stir Stir at Appropriate Temperature add_reagent->stir monitor Monitor Reaction Progress (TLC/GC-MS) stir->monitor quench Quench with Saturated NaHCO₃ monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Isolated Fluorinated Product

Caption: A flowchart illustrating the key stages of a typical deoxofluorination reaction.

Mechanistic Insight

The deoxofluorination of alcohols with aminosulfur trifluorides like Morph-DAST generally proceeds through the formation of an alkoxyaminosulfur difluoride intermediate. This is followed by a nucleophilic attack of the fluoride (B91410) ion, which can occur via an Sₙ1 or Sₙ2 pathway depending on the substrate's structure. The Sₙ2 pathway, which is common for primary and secondary alcohols, leads to an inversion of stereochemistry.[2]

G Deoxofluorination Mechanism with Morph-DAST alcohol R-OH (Alcohol) intermediate [R-O-SF₂(Morph)]⁺ F⁻ Alkoxyaminosulfur difluoride intermediate alcohol->intermediate Nucleophilic Attack on Sulfur morph_dast Morph-SF₃ (Morph-DAST) morph_dast->intermediate product R-F (Alkyl Fluoride) intermediate->product Sₙ2 Fluoride Attack byproduct Morph-S(O)F intermediate->byproduct Elimination

Caption: The reaction mechanism for the deoxofluorination of an alcohol using Morph-DAST.

References

A Comparative Guide to Modern Deoxyfluorination Reagents: Performance, Safety, and Application

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into organic molecules is a pivotal strategy in modern drug discovery and materials science, owing to the unique physicochemical properties the element imparts.[1][2] Deoxyfluorination, the substitution of a hydroxyl group with fluorine, stands as a fundamental transformation in this endeavor. While classic reagents like diethylaminosulfur trifluoride (DAST) have been instrumental, their inherent instability and hazardous nature have spurred the development of a new generation of safer and more efficient reagents.[3][4] This guide provides a comprehensive comparison of modern deoxyfluorination reagents, focusing on their performance, safety profiles, and handling characteristics, supported by experimental data to aid researchers in selecting the optimal reagent for their specific needs.

At a Glance: Key Deoxyfluorination Reagents

Modern deoxyfluorination reagents have been engineered to overcome the limitations of their predecessors. Key players in this new wave include Deoxo-Fluor, PyFluor, XtalFluor-E, and a burgeoning class of (hetero)aryl sulfonyl fluorides.[3][5] These reagents generally boast improved safety profiles, greater ease of handling, and, in many instances, enhanced reactivity and selectivity.[3]

Safety First: A Comparative Analysis of Thermal Stability

A paramount consideration when selecting a deoxyfluorination reagent is its thermal stability. Older reagents like DAST are infamous for their potential to undergo violent decomposition at elevated temperatures.[3][6] Modern alternatives have been designed with significantly improved safety margins. The following table summarizes key thermal stability data.

ReagentOnset Temperature (°C) (DSC)Onset Temperature (°C) (ARC)Enthalpy of Decomposition (ΔH, J/g)Key Safety Considerations
DAST 140[6]60[7]-1700[6]Explosive decomposition possible, especially with heating.[4][6] Reacts violently with water, releasing corrosive HF.[4]
Deoxo-Fluor 140[6]60[7]-1100[6]More thermally stable than DAST, but still reacts violently with water to produce HF.[4][6]
XtalFluor-E 215[6]119[7]-661[6]Crystalline solid, significantly more stable than DAST and Deoxo-Fluor.[6][7] Does not generate free HF.[8]
PyFluor No exothermic decomposition up to 350 °C[9]--Remarkably stable low-melting solid; can be handled and stored on the benchtop.[9][10]

Performance Comparison: Yield and Substrate Scope

The efficacy of a deoxyfluorination reagent is ultimately judged by its ability to cleanly and efficiently convert a wide range of substrates. The following table provides a comparative overview of reported yields for the deoxyfluorination of various alcohols using different modern reagents.

SubstrateReagentConditionsYield (%)Reference
Primary Alcohol (e.g., 1-Octanol) PyFluorDBU, MeCN, rt, 12 h85[11]
DASTCH2Cl2, rt80[11]
Secondary Alcohol (e.g., Cyclohexanol) PyFluorDBU, MeCN, rt, 12 h79 (>20:1 selectivity vs. elimination)[9]
DASTCH2Cl2, rt65 (13-19% elimination)[9]
Deoxo-FluorCH2Cl2, rt70 (13-19% elimination)[9]
XtalFluor-EEt3N·3HF, CH2Cl2, rt85 (less elimination than DAST)[8]
Complex Alcohol (Steroid derivative) PyFluorDBU, MeCN, rt91[11]
DASTCH2Cl2, rt47 (44% elimination)[9]
PhenoFluor-84 (11% elimination)[9]
Strained Cyclic Alcohol SF-3DBU, MeCN, rt, 24 h58[12][13]
PyFluorDBU, MeCN, rt, 24 h3[12][13]
Ipatasertib Intermediate (A11) SF-2DBU, MeCN, rt, 2 h64[13][14]
PyFluorDBU, MeCN, rt, 12 h26[13]

Experimental Protocols

General Procedure for Deoxyfluorination using PyFluor:

To a solution of the alcohol (1.0 mmol) in acetonitrile (B52724) (MeCN, 5.0 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.25-2.0 equiv.) followed by PyFluor (1.1 equiv.). The reaction mixture is stirred at room temperature for the time indicated in the literature. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

General Procedure for Deoxyfluorination using XtalFluor-E:

To a cold solution of triethylamine (B128534) trihydrofluoride (2.0 mmol) and triethylamine (1.0 mmol) in dichloromethane (B109758) (CH2Cl2, 3.0 mL) is added XtalFluor-E (1.5 mmol) followed by the substrate (1.0 mmol). The reaction mixture is stirred under a nitrogen atmosphere and allowed to warm to room temperature. Upon completion, the reaction is quenched with a 5% aqueous sodium bicarbonate solution, stirred for 15 minutes, and the resulting mixture is extracted twice with CH2Cl2. The combined organic phases are dried over magnesium sulfate and filtered.[7]

Mechanistic Pathways and Logical Relationships

The mechanisms of deoxyfluorination vary between reagent classes. Understanding these pathways is crucial for predicting reactivity and potential side products.

G Generalized Deoxyfluorination Workflow cluster_reagents Reagent Selection cluster_reaction Reaction cluster_workup Workup & Purification DAST DAST / Deoxo-Fluor Alcohol Alcohol Substrate DAST->Alcohol Hazardous Handling PyFluor PyFluor / Sulfonyl Fluorides PyFluor->Alcohol Improved Safety & Selectivity XtalFluor XtalFluor Reagents XtalFluor->Alcohol Crystalline Solid, High Stability Activation Activation of Hydroxyl Group Alcohol->Activation Substitution Nucleophilic Substitution by Fluoride Activation->Substitution Product Fluorinated Product Substitution->Product Quench Quenching Product->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification DAST_Mechanism DAST/Deoxo-Fluor Mechanism ROH R-OH Intermediate [R-O-S(F₂)NEt₂] ROH->Intermediate + DAST DAST Et₂NSF₃ Product R-F Intermediate->Product SN1 or SN2 (Fluoride attack) Byproduct Et₂NS(O)F Intermediate->Byproduct PyFluor_Mechanism PyFluor Mechanism ROH R-OH Sulfonate R-OSO₂-Py ROH->Sulfonate + PyFluor + Base PyFluor Py-SO₂F Fluoride [Base-H]⁺F⁻ PyFluor->Fluoride Base Base (e.g., DBU) Base->Fluoride activates S-F bond Product R-F Sulfonate->Product + [Base-H]⁺F⁻ (SN2 attack) Decision_Tree Reagent Selection Guide Start Start: Select Deoxyfluorination Reagent Safety Is thermal stability a major concern? Start->Safety Substrate Is the substrate prone to elimination? Safety->Substrate Yes DAST DAST / Deoxo-Fluor Safety->DAST No Cost Is cost a primary factor? Substrate->Cost No PyFluor PyFluor / Aryl Sulfonyl Fluorides Substrate->PyFluor Yes XtalFluor XtalFluor-E Cost->XtalFluor No Cost->PyFluor Yes

References

A Comparative Guide to Aminofluorosulfuranes: Mechanistic Insights and Performance Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Aminofluorosulfuranes are a class of reagents widely employed for the deoxyfluorination of alcohols and carbonyl compounds, a key transformation in the synthesis of fluorinated molecules. This guide provides an objective comparison of the mechanistic nuances and performance of commonly used aminofluorosulfuranes, including the classical reagents Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor, alongside the more recent crystalline reagents like XtalFluor-E.

Mechanistic Differences: A Tale of Two Pathways

The fundamental difference between traditional aminofluorosulfuranes like DAST and Deoxo-Fluor, and newer reagents such as XtalFluor-E, lies in the timing of the fluoride (B91410) ion's nucleophilic attack.

DAST and Deoxo-Fluor: A Direct Approach

DAST and Deoxo-Fluor operate through a direct conversion of the hydroxyl group into a good leaving group. The reaction is believed to proceed primarily through an S(_N)2 pathway, resulting in an inversion of stereochemistry at the carbon center.[1] The key steps involve the initial activation of the alcohol by the aminofluorosulfurane to form an alkoxyaminosulfur difluoride intermediate. This intermediate then rearranges to create a better leaving group, which is subsequently displaced by a fluoride ion.[1] Depending on the substrate's structure, an S(_N)1 pathway can also be involved.[2]

DAST_Mechanism cluster_0 DAST/Deoxo-Fluor Mechanism Alcohol R-OH Intermediate [R-O-S(F₂)NEt₂] Alkoxyaminosulfur difluoride Alcohol->Intermediate Activation Reagent Et₂NSF₃ (DAST) Reagent->Intermediate Leaving_Group Rearranged Intermediate (Good Leaving Group) Intermediate->Leaving_Group Rearrangement Product R-F (Inversion of Stereochemistry) Leaving_Group->Product Sₙ2 Attack by F⁻ Byproduct Et₂NS(O)F Leaving_Group->Byproduct

XtalFluor-E: A Promoter-Mediated Pathway

In contrast, XtalFluor-E, a crystalline and thermally more stable reagent, does not release a fluoride ion upon initial reaction with the alcohol.[3][4] Instead, it activates the carbon-oxygen bond, but a promoter, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) trihydrofluoride (Et(_3)N·3HF), is required for the subsequent nucleophilic attack by fluoride.[5][6] This two-stage mechanism, where activation and fluoride delivery are decoupled, is thought to contribute to the higher selectivity and reduced side reactions observed with XtalFluor reagents.[5][7]

XtalFluor_Mechanism cluster_1 XtalFluor-E Mechanism Alcohol R-OH Activated_Intermediate Activated C-O Bond Alcohol->Activated_Intermediate Activation XtalFluor [Et₂NSF₂]BF₄ (XtalFluor-E) XtalFluor->Activated_Intermediate Product R-F Activated_Intermediate->Product F⁻ Attack Promoter Promoter (e.g., DBU) Promoter->Product

Performance Comparison: A Data-Driven Overview

The choice of a deoxyfluorination reagent is often dictated by its efficiency, selectivity, and safety profile. The following tables summarize key performance indicators for DAST, Deoxo-Fluor, and XtalFluor-E.

Table 1: Thermal Stability of Aminofluorosulfuranes

ReagentOnset of Decomposition (°C)Energy Release (J/g)Notes
DAST~50-70 (ARC), 155 (DSC)1641 - 1700Highly energetic decomposition.[8]
Deoxo-Fluor~100 (ARC), 158 (DSC)1031 - 1100More stable than DAST, but still a significant thermal hazard.[8]
XtalFluor-E119 (ARC), 215 (DSC)-661Significantly more stable and safer than DAST and Deoxo-Fluor.[8][9]

Data obtained from Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).[8]

Table 2: Performance in the Deoxyfluorination of Alcohols

ReagentSubstrateProductYield (%)Reaction ConditionsSide Products
DAST4-Nitrobenzyl Alcohol (Primary)4-Nitrobenzyl Fluoride721.1 eq. DAST, CH₂Cl₂, RT, 1hNot specified[2]
DASTSecondary Steroidal AlcoholFluorinated Steroid47Not specified44% elimination[2]
Deoxo-FluorBenzyl Alcohol (Primary)Benzyl Fluoride95-78 °C to RTNot specified[2]
Deoxo-FluorGeneral Secondary AlcoholsAlkyl FluorideGood to excellentCH₂Cl₂, 0 °C to RTGenerally clean[2]
XtalFluor-E/DBUSecondary Steroidal AlcoholFluorinated Steroid>951.5 eq. XtalFluor-E, 2.0 eq. DBU, CH₂Cl₂, 0 °C to RT<5% elimination
XtalFluor-E/Et₃N·2HFCyclooctanolCyclooctyl fluoride851.5 eq. XtalFluor-E, 2.0 eq. Et₃N·2HF, CH₂Cl₂, 0 °C to RT12.1:1 ratio of fluoride to elimination product[10]

Table 3: Performance in the Deoxyfluorination of Carbonyls

ReagentSubstrateProductFluoride:Elimination Ratio
DAST4-tert-butylcyclohexanonegem-difluoride2:1[11]
Deoxo-Fluor4-tert-butylcyclohexanonegem-difluoride5:1[11]
XtalFluor-E/Et₃N·2HF4-tert-butylcyclohexanonegem-difluoride62:1[11]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful synthesis. Below are representative procedures for deoxyfluorination using DAST, Deoxo-Fluor, and XtalFluor-E.

General Experimental Workflow

Experimental_Workflow Start Start: Dissolve substrate in anhydrous solvent Cooling Cool reaction mixture (e.g., -78°C or 0°C) Start->Cooling Reagent_Addition Add aminofluorosulfurane dropwise Cooling->Reagent_Addition Promoter_Addition If using XtalFluor-E, add promoter (e.g., DBU) Reagent_Addition->Promoter_Addition Conditional Reaction Stir at specified temperature and time Reagent_Addition->Reaction Promoter_Addition->Reaction Quenching Quench with saturated aqueous NaHCO₃ Reaction->Quenching Extraction Extract with organic solvent Quenching->Extraction Drying_Concentration Dry organic layer and concentrate under reduced pressure Extraction->Drying_Concentration Purification Purify crude product (e.g., column chromatography) Drying_Concentration->Purification End End: Characterize final product Purification->End

Protocol 1: Deoxyfluorination of an Alcohol using DAST

Materials:

  • Alcohol (1.0 eq.)

  • DAST (1.2 eq.)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na(_2)SO(_4))

  • Nitrogen or Argon atmosphere

Procedure:

  • In a fume hood, dissolve the alcohol (1 eq.) in anhydrous DCM (20 volumes).

  • Cool the solution to -78 °C under a nitrogen atmosphere.

  • Add DAST (1.2 eq.) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO(_3) solution.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (5 volumes).

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[12]

Protocol 2: Deoxyfluorination of a Carbonyl using Deoxo-Fluor

Materials:

  • Carbonyl compound (1.0 eq.)

  • Deoxo-Fluor (3.0 eq.)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Nitrogen or Argon atmosphere

Procedure:

  • In a fume hood, dissolve the carbonyl compound (1 eq.) in anhydrous DCM (20 volumes).

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Add Deoxo-Fluor (3 eq.) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO(_3) solution.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (5 volumes).

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[13]

Protocol 3: Deoxyfluorination of an Alcohol using XtalFluor-E and DBU

Materials:

  • Alcohol (1.0 mmol)

  • XtalFluor-E (1.5 mmol)

  • DBU (1.5 mmol)

  • Anhydrous dichloromethane (CH(_2)Cl(_2)) (3.0 mL)

  • 5% aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Nitrogen or Argon atmosphere

Procedure:

  • To a cold (0 °C) solution of the alcohol (1.0 mmol) and DBU (1.5 mmol) in CH(_2)Cl(_2) (3.0 mL) under a nitrogen atmosphere, add XtalFluor-E (1.5 mmol).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a 5% aqueous NaHCO(_3) solution and stir for 15 minutes.

  • Extract the resulting mixture twice with CH(_2)Cl(_2).

  • Combine the organic phases, dry over MgSO(_4), and filter.

  • Evaporate the solvents and purify the crude material by standard methods.[7]

References

Validating Fluorination Results: A Comparative Guide to ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of fluorination is critical. The strategic incorporation of fluorine atoms can significantly modulate the pharmacological properties of a molecule, demanding rigorous analytical confirmation of reaction outcomes. While various techniques exist, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful and direct method for this purpose. This guide provides an objective comparison of ¹⁹F NMR with alternative methods, supported by experimental data and detailed protocols.

The Unparalleled Advantages of ¹⁹F NMR in Fluorination Chemistry

¹⁹F NMR stands as an ideal analytical tool for monitoring fluorination reactions and characterizing their products due to the inherent properties of the ¹⁹F nucleus. It boasts a nuclear spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, rendering it a highly sensitive nucleus for NMR detection.[1] A significant advantage is the vast chemical shift range of ¹⁹F, which is considerably larger than that of ¹H NMR.[1][2] This wide dispersion minimizes the probability of signal overlap, even in complex reaction mixtures, thereby simplifying spectral interpretation.[2][3] Furthermore, the scarcity of naturally occurring organofluorine compounds means there is virtually no background signal, ensuring that observed resonances are directly attributable to the compounds of interest.[4]

Quantitative Performance: ¹⁹F NMR vs. Alternative Methods

The quantitative capabilities of ¹⁹F NMR are a key asset in validating fluorination results, offering high accuracy and precision. The following table summarizes the performance of quantitative ¹⁹F NMR (qNMR) in comparison to other common analytical techniques.

Parameter ¹⁹F qNMR ¹H qNMR HPLC-UV GC-FID
Accuracy High (typically within ±1-5%)[5][6]High (comparable to ¹⁹F qNMR)[3][7]High (dependent on reference standards)High (dependent on reference standards)
Precision (RSD) Excellent (typically 0.9-1.2%)[2]Excellent (comparable to ¹⁹F qNMR)Excellent (<2%)Excellent (<2%)
Limit of Detection (LOD) Good (e.g., < 0.1 g/100 g)[2]GoodVery Good to ExcellentExcellent
Limit of Quantification (LOQ) Good (e.g., 7.4 mmol/L)[8]GoodVery Good to ExcellentExcellent
Sample Throughput High[4]HighModerate to HighModerate to High
Need for Reference Standard Not required for relative quantification[2]Not required for relative quantificationRequired for quantificationRequired for quantification
Matrix Interference Minimal to None[3][9]Can be significant (signal overlap)Can be significantCan be significant
Structural Information Rich (chemical shift, coupling)Rich (chemical shift, coupling)Limited (retention time)Limited (retention time)

Experimental Protocol: Quantitative ¹⁹F NMR for Fluorination Reaction Monitoring

This protocol outlines the key steps for obtaining accurate and reproducible quantitative data for a fluorination reaction using ¹⁹F NMR.

1. Sample Preparation:

  • Aliquot Collection: At designated time points, carefully extract a representative aliquot from the reaction mixture.

  • Quenching (if necessary): If the reaction is ongoing, quench the aliquot by adding a suitable reagent to stop the reaction.

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the analyte and the internal standard.[10] For ¹⁹F NMR, a non-deuterated solvent can be used if a deuterated solvent is not available for locking, as there are no interfering solvent signals in the ¹⁹F spectrum.[8]

  • Internal Standard (IS): Accurately weigh and add a known amount of a suitable internal standard. The IS should be a fluorinated compound that is stable under the reaction conditions, does not react with any components in the mixture, and has a resonance that is well-resolved from the signals of the starting material and product(s). Common internal standards include trifluoroacetic acid (TFA) and α,α,α-trifluorotoluene.[10]

  • Concentration: Prepare the sample to a concentration suitable for quantitative analysis, often around 0.1 M.[10]

  • Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Tuning and Shimming: Tune the NMR probe to the ¹⁹F frequency and shim the magnetic field to achieve optimal resolution.

  • Key Acquisition Parameters:

    • Pulse Angle: Use a 90° pulse angle for maximum signal intensity.[5]

    • Relaxation Delay (d1): This is a critical parameter for accurate quantification. The relaxation delay should be at least 5 times the longest T1 (spin-lattice relaxation time) of the fluorine nuclei of interest to ensure complete relaxation between scans.[6] A typical starting point is a delay of 30-60 seconds.[5]

    • Acquisition Time (at): Set a sufficient acquisition time to ensure good digital resolution. A value of 1-2 seconds is often adequate.[5][8]

    • Number of Scans (ns): The number of scans will depend on the concentration of the analyte. For reaction monitoring with sufficient material, 16 to 32 scans are often enough to achieve a good signal-to-noise ratio.[5][8]

    • Spectral Width (sw): The spectral width should be large enough to encompass all the fluorine signals of interest, including the starting material, product(s), and internal standard. The wide chemical shift range of ¹⁹F necessitates a broader spectral width than for ¹H NMR.

3. Data Processing and Analysis:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the signals corresponding to the starting material, product(s), and the internal standard.

  • Calculation of Conversion/Yield: The conversion of the starting material and the yield of the product can be calculated using the following formulas:

    Conversion (%) = [Integral(Starting Material at t=0) - Integral(Starting Material at t=x)] / Integral(Starting Material at t=0) * 100

    Yield (%) = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100

    When using an internal standard for absolute quantification:

    Concentration(Analyte) = [Integral(Analyte) / N(Analyte)] * [N(IS) / Integral(IS)] * Concentration(IS) (where N is the number of fluorine atoms for the respective signal)

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the comparative landscape of analytical techniques, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Reaction Aliquot B Add Deuterated Solvent & Internal Standard A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer C->D E Tune, Lock, Shim D->E F Set Acquisition Parameters (d1, ns, etc.) E->F G Acquire FID F->G H Fourier Transform, Phase, Baseline Correct G->H I Integrate Signals H->I J Calculate Conversion/Yield I->J

Caption: Experimental workflow for validating fluorination results using ¹⁹F NMR.

comparison_logic cluster_nmr NMR Spectroscopy cluster_chrom Chromatography Fluorination Reaction Validation Fluorination Reaction Validation 19F NMR 19F NMR Fluorination Reaction Validation->19F NMR 1H NMR 1H NMR Fluorination Reaction Validation->1H NMR HPLC HPLC Fluorination Reaction Validation->HPLC GC GC Fluorination Reaction Validation->GC Direct Detection\nHigh Specificity\nMinimal Interference Direct Detection High Specificity Minimal Interference 19F NMR->Direct Detection\nHigh Specificity\nMinimal Interference Signal Overlap\nMatrix Effects Signal Overlap Matrix Effects 1H NMR->Signal Overlap\nMatrix Effects Requires Reference Standards\nGood for Non-volatile Compounds Requires Reference Standards Good for Non-volatile Compounds HPLC->Requires Reference Standards\nGood for Non-volatile Compounds Requires Volatile/Derivatized Analytes\nHigh Sensitivity Requires Volatile/Derivatized Analytes High Sensitivity GC->Requires Volatile/Derivatized Analytes\nHigh Sensitivity

Caption: Logical comparison of analytical methods for fluorination validation.

Conclusion: The Superior Choice for Fluorination Analysis

While chromatographic techniques like HPLC and GC offer high sensitivity, they are indirect methods that rely on reference standards for quantification and can be susceptible to matrix effects. ¹H NMR, although a powerful structural tool, often suffers from signal overlap in complex reaction mixtures.

In contrast, ¹⁹F NMR provides a direct, robust, and highly specific method for the quantitative analysis of fluorination reactions. Its wide chemical shift range, high sensitivity, and lack of background interference make it an invaluable tool for researchers, scientists, and drug development professionals seeking to obtain accurate and reliable validation of their synthetic outcomes. The ability to directly monitor reaction progress in situ without the need for extensive sample preparation further solidifies its position as the premier analytical technique in this field.[11]

References

A Researcher's Guide to Fluorinating Agents: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can dramatically enhance a molecule's metabolic stability, binding affinity, and lipophilicity. However, the selection of an appropriate fluorinating agent is a critical decision, balancing reactivity, substrate scope, safety, and cost. This guide provides a comprehensive comparison of commonly used electrophilic and deoxyfluorinating agents to aid researchers in making informed decisions for their synthetic endeavors.

Electrophilic Fluorinating Agents: "F+" Donors

Electrophilic fluorinating agents are indispensable for the fluorination of electron-rich substrates such as enolates, silyl (B83357) enol ethers, and activated aromatic systems. The most prominent reagents in this class are N-F compounds, which offer greater stability and ease of handling compared to hazardous alternatives like elemental fluorine.[1]

Performance Comparison: Selectfluor® vs. N-Fluorobenzenesulfonimide (NFSI)

Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are two of the most widely used electrophilic fluorinating agents.[1] Selectfluor® is generally considered the more reactive of the two, while NFSI is a milder alternative.[2] The choice between them often depends on the specific substrate and desired transformation.

Below is a summary of their performance in the α-fluorination of β-ketoesters, a common transformation in medicinal chemistry.

ReagentSubstrateProductYield (%)Reference
Selectfluor®Ethyl 2-oxocyclopentanecarboxylateEthyl 1-fluoro-2-oxocyclopentanecarboxylate95[2]
NFSIEthyl 2-oxocyclopentanecarboxylateEthyl 1-fluoro-2-oxocyclopentanecarboxylate85[2]

Table 1: α-Fluorination of a β-Ketoester.

Cost and Physical Properties

The following table provides a snapshot of the relative costs and key physical properties of Selectfluor® and NFSI. Prices are approximate and can vary by supplier and purity.

ReagentMolecular WeightPrice (USD/g)Physical FormKey Characteristics
Selectfluor®354.26 g/mol ~$4-6[3][4][5]White to off-white solid[6]Highly reactive, stable, soluble in polar solvents, can be used in aqueous conditions.[2]
NFSI315.34 g/mol ~$3-15[7][8][9][10][11]White crystalline powder[7]Milder reactivity, stable, soluble in many common organic solvents.[2]

Table 2: Cost and Properties of Electrophilic Fluorinating Agents.

Deoxyfluorinating Agents: Replacing Hydroxyls with Fluorine

Deoxyfluorination, the conversion of alcohols to alkyl fluorides, is a fundamental transformation in organic synthesis. This section compares the workhorse reagent Diethylaminosulfur Trifluoride (DAST) with its more modern and often safer alternatives.

Performance Comparison: DAST, Deoxo-Fluor, and PyFluor

The primary challenge in deoxyfluorination is managing side reactions, particularly elimination. Modern reagents have been developed to improve selectivity and safety profiles compared to DAST.[12]

The following table summarizes the performance of these reagents in the conversion of a primary alcohol to its corresponding alkyl fluoride.

ReagentSubstrateProductYield (%)Side ProductsCitation(s)
DAST4-Nitrobenzyl Alcohol4-Nitrobenzyl Fluoride72Not specified[12]
Deoxo-FluorSecondary Steroidal AlcoholFluorinated Steroid85Elimination (13%)[13]
PyFluorSecondary Steroidal AlcoholFluorinated Steroid79Elimination (<5%)[13]

Table 3: Deoxyfluorination of Alcohols.

Cost, Safety, and Handling

Safety is a major consideration when choosing a deoxyfluorinating agent, as some can be thermally unstable and react violently with water.

ReagentMolecular WeightPrice (USD/g)Key Safety & Handling Considerations
DAST161.19 g/mol ~$11-23[1][14][15][16]Thermally unstable, can detonate with heating. Moisture-sensitive, releases HF.[12]
Deoxo-Fluor221.24 g/mol ~$7 (for 50% solution in THF)[17][18][19]More thermally stable than DAST, but still reacts violently with water to produce HF.[19][20]
PyFluor161.15 g/mol ~$21[20][21][]Thermally stable, crystalline solid. Less sensitive to air and moisture.[13][23]
XtalFluor-E®229.00 g/mol ~$9-12[24][25]Crystalline solid, more thermally stable than DAST and Deoxo-Fluor. Does not generate free HF.
XtalFluor-M®242.98 g/mol ~$10-14[26][27][28][29]Crystalline solid, enhanced thermal stability. Compatible with standard glassware.[26][29]

Table 4: Cost and Safety of Deoxyfluorinating Agents.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for common fluorination reactions.

α-Fluorination of a β-Ketoester using Selectfluor®

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate (1.0 mmol)

  • Selectfluor® (1.1 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • To a stirred solution of ethyl 2-oxocyclopentanecarboxylate in acetonitrile, add Selectfluor® in one portion at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Deoxyfluorination of a Primary Alcohol using DAST

Materials:

Procedure:

  • In a fume hood, dissolve 4-nitrobenzyl alcohol in anhydrous dichloromethane in a plastic or Teflon vessel.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add DAST dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[12]

Safety Note: DAST is corrosive, moisture-sensitive, and potentially explosive upon heating. It generates toxic HF upon contact with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.[12]

Deoxyfluorination of an Alcohol using PyFluor

Materials:

  • Alcohol (1.0 equiv)

  • PyFluor (1.1 equiv)[30]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.25-2.0 equiv)[30]

  • Anhydrous dichloromethane[30]

Procedure:

  • To a solution of the alcohol and DBU in a suitable solvent (e.g., dichloromethane), add PyFluor at room temperature.

  • Stir the reaction mixture until completion, as monitored by thin-layer chromatography.

  • Quench the reaction and purify the product by column chromatography.[30]

Visualizing Workflows and Decision Making

To further aid in the practical application of this information, the following diagrams illustrate a general experimental workflow and a decision-making process for selecting a suitable fluorinating agent.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent Select Fluorinating Agent substrate Prepare Substrate Solution mix Combine Reagents & Substrate substrate->mix monitor Monitor Reaction (TLC, GC, NMR) mix->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (Chromatography) extract->purify product product purify->product Isolate Product

A general experimental workflow for fluorination reactions.

Decision_Tree cluster_electrophilic Electrophilic Fluorination cluster_deoxy Deoxyfluorination start Start: Select Fluorination Type reactivity Substrate Reactivity? start->reactivity C-H/C=C safety Primary Concern? start->safety C-OH high_reactivity Selectfluor® reactivity->high_reactivity High mild_reactivity NFSI reactivity->mild_reactivity Mild high_safety PyFluor or XtalFluor® safety->high_safety Safety/ Selectivity cost_concern DAST or Deoxo-Fluor safety->cost_concern Cost/ Reactivity

A decision tree for selecting a suitable fluorinating agent.

References

A Comparative Guide to the Substrate Scope of Common Fluorinating Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of fluorine into organic molecules is a critical strategy for modulating their physicochemical and biological properties. The choice of fluorinating reagent is paramount to the success of this endeavor, with each reagent possessing a unique reactivity profile and substrate scope. This guide provides an objective comparison of three widely used fluorinating reagents: the electrophilic reagent Selectfluor®, and the nucleophilic deoxofluorinating reagents DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride). The information presented herein is supported by experimental data to aid in the selection of the most appropriate reagent for a given synthetic challenge.

General Reactivity Principles

Fluorinating reagents can be broadly categorized into electrophilic and nucleophilic sources of fluorine. Electrophilic reagents, such as Selectfluor®, deliver an electrophilic fluorine equivalent ("F+") to electron-rich substrates. In contrast, nucleophilic reagents like DAST and Deoxo-Fluor® provide a nucleophilic fluoride (B91410) source ("F-") for the displacement of leaving groups, most commonly hydroxyl groups in alcohols or for the conversion of carbonyls.[1]

dot

Caption: Classification of Common Fluorinating Reagents.

Data Presentation: Substrate Scope and Reaction Yields

The following tables summarize the performance of Selectfluor®, DAST, and Deoxo-Fluor® across various substrate classes, with a focus on reaction yields. It is important to note that reaction conditions can significantly influence the outcome, and the data presented here are representative examples from the literature.

Table 1: Deoxyfluorination of Alcohols

DAST and Deoxo-Fluor® are commonly employed for the conversion of alcohols to alkyl fluorides. Deoxo-Fluor® is generally considered to be more thermally stable than DAST.[2][3]

ReagentSubstrate (Alcohol Type)ProductYield (%)Reaction ConditionsSide ProductsCitation(s)
DAST4-Nitrobenzyl Alcohol (Primary)4-Nitrobenzyl Fluoride721.1 eq. DAST, CH₂Cl₂, RT, 1hNot specified[4]
Deoxo-Fluor®Primary, Secondary, Tertiary, Allylic, Benzylic AlcoholsCorresponding Alkyl FluoridesModerate to ExcellentVaries, often below RTNot specified[5]
DAST3β-methyl-5α-cholestan-3α-ol (Tertiary)3β-fluoro-3α-methyl-5α-cholestane981.2 eq. DAST, CH₂Cl₂, -78°C to 0°CNot specified[6]
Deoxo-Fluor®2-Adamantanol (Secondary)2-Fluoroadamantane851.5 eq. Deoxo-Fluor®, CH₂Cl₂, 25°C, 16h-[3]
DASTCyclohexanol (Secondary)Fluorocyclohexane80-90DAST, pentane, 25°CCyclohexene[4]
Deoxo-Fluor®Cyclohexanol (Secondary)Fluorocyclohexane90Deoxo-Fluor®, CH₂Cl₂, 25°C, 16hCyclohexene (trace)[3]
Table 2: Fluorination of Ketones

DAST and Deoxo-Fluor® are effective for the gem-difluorination of aldehydes and ketones.[1] Selectfluor® is primarily used for the α-fluorination of ketones.

ReagentSubstrateProductYield (%)Reaction ConditionsCitation(s)
Deoxo-Fluor®4,4'-Difluorobenzophenone4,4'-Difluorodiphenyl-difluoromethane78-863 eq. Deoxo-Fluor®, neat, 90°C, 24h[7]
Deoxo-Fluor®Benzophenone (B1666685)Diphenyldifluoromethane633 eq. Deoxo-Fluor®, neat, 90°C, 24h[7]
Deoxo-Fluor®2-Chlorobenzophenone(2-Chlorophenyl)phenyl-difluoromethane203 eq. Deoxo-Fluor®, neat, 90°C, 24h[7]
Selectfluor®Acetophenoneα-Fluoroacetophenone85Selectfluor™, MeCN, rt[8]
Selectfluor®1,3-Dicarbonyl Compounds2-Fluoro-1,3-dicarbonylsup to 931.1 eq. Selectfluor™, CH₃CN/H₂O, RT, 4h[9]
Selectfluor®1,3-Dicarbonyl Compounds2,2-Difluoro-1,3-dicarbonylsup to 992.1 eq. Selectfluor™, CH₃CN/H₂O, RT, 16h[9]
Table 3: Fluorination of Alkenes and Aromatics with Selectfluor®

Selectfluor® is a versatile reagent for the fluorination of electron-rich double bonds and aromatic systems.[10]

SubstrateNucleophileProductYield (%)Reaction ConditionsCitation(s)
BenzonorbornadieneMethanolBicyclic Fluoroalkoxy Compound981.2 eq. Selectfluor™, 2.4 eq. MeOH, CH₃CN, 90°C, 2h[11]
(+)-CampheneEthanolBicyclic Fluoroalkoxy Compound951.2 eq. Selectfluor™, 2.4 eq. EtOH, CH₃CN, 90°C, 2h[11]
Anisole-Mixture of o- and p-fluoroanisole85Selectfluor™, CF₃SO₃H, CH₂Cl₂, 0°C to RT[12]
Naphthalene-1-Fluoronaphthalene92Selectfluor™, CF₃SO₃H, CH₂Cl₂, 0°C to RT[12]

Experimental Protocols

Detailed methodologies for key fluorination reactions are provided below. Safety Precaution: Fluorinating reagents can be hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. DAST and Deoxo-Fluor® react violently with water and can release toxic HF gas.[1][13]

Protocol 1: Deoxyfluorination of a Primary Alcohol using DAST

This protocol is adapted from a typical procedure for the fluorination of 4-nitrobenzyl alcohol.

Materials:

Procedure:

  • In a fume hood, dissolve 4-nitrobenzyl alcohol (1.0 mmol) in anhydrous dichloromethane (2.8 mL) in a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding the mixture to a cooled (0°C) saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers and wash successively with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-nitrobenzyl fluoride.

dot

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve alcohol in anhydrous CH₂Cl₂ under N₂ B Cool to -78°C A->B C Add DAST dropwise B->C D Warm to RT and stir for 2h C->D E Monitor by TLC D->E F Quench with sat. NaHCO₃ E->F G Extract with CH₂Cl₂ F->G H Wash with H₂O and brine G->H I Dry, filter, concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for the deoxyfluorination of an alcohol with DAST.

Protocol 2: Gem-Difluorination of a Ketone using Deoxo-Fluor®

This protocol is adapted from a procedure for the direct fluorination of benzophenones.[13]

Materials:

  • Substituted benzophenone

  • Deoxo-Fluor®

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the benzophenone (1.0 equiv).

  • Add Deoxo-Fluor® (3.0 equiv) to the flask.

  • Heat the reaction mixture to 90°C in an oil bath and stir for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by adding the mixture to a cooled (0°C) saturated aqueous NaHCO₃ solution with vigorous stirring.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Electrophilic Fluorination of an Aromatic Compound using Selectfluor®

This protocol is a general procedure for the direct fluorination of electron-rich aromatic compounds.[12]

Materials:

  • Electron-rich aromatic compound (e.g., anisole)

  • Selectfluor®

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the aromatic compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add Selectfluor® (1.1 mmol) to the stirred solution.

  • Slowly add trifluoromethanesulfonic acid (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Chemoselectivity and Functional Group Tolerance

The chemoselectivity of a fluorinating reagent is a critical consideration in the synthesis of complex molecules.

  • DAST and Deoxo-Fluor®: These reagents are primarily reactive towards alcohols and carbonyls. While Deoxo-Fluor® is reported to have superior chemoselectivity in some cases, both can be incompatible with acid-sensitive functional groups due to the generation of HF.[14] Elimination is a common side reaction, particularly with secondary and tertiary alcohols that can form stable carbocations.[15]

  • Selectfluor®: This reagent is highly selective for electron-rich centers. It is compatible with a wide range of functional groups, including esters, amides, and ketones (at the carbonyl carbon).[16][17] In molecules with multiple potential reaction sites, Selectfluor® will typically react with the most nucleophilic position. For example, in the presence of both a ketone and an electron-rich aromatic ring, fluorination of the aromatic ring is often favored.[17]

dot

G cluster_reagents Fluorinating Reagent cluster_substrates Substrate Functional Groups DAST_Deoxo DAST / Deoxo-Fluor® Alcohols Alcohols DAST_Deoxo->Alcohols Reactive Ketones_Carbonyl Ketones (Carbonyl) DAST_Deoxo->Ketones_Carbonyl Reactive Esters_Amides Esters / Amides DAST_Deoxo->Esters_Amides Generally Tolerated Selectfluor Selectfluor® Selectfluor->Alcohols Generally Tolerated (can react under specific conditions) Selectfluor->Ketones_Carbonyl Tolerated Alkenes Alkenes Selectfluor->Alkenes Reactive Aromatics Electron-Rich Aromatics Selectfluor->Aromatics Reactive Selectfluor->Esters_Amides Tolerated

Caption: General Chemoselectivity of Fluorinating Reagents.

Conclusion

The selection of an appropriate fluorinating reagent is a multifaceted decision that depends on the substrate, desired transformation, and tolerance of other functional groups. DAST and its more thermally stable analogue, Deoxo-Fluor®, are powerful nucleophilic reagents for the deoxofluorination of alcohols and carbonyl compounds. Selectfluor® is a versatile and user-friendly electrophilic fluorinating agent with a broad substrate scope for electron-rich moieties. By understanding the distinct reactivity profiles and referring to the experimental data provided, researchers can make more informed decisions to achieve their synthetic goals in the ever-expanding field of organofluorine chemistry.

References

The Ascent of "F": A Comparative Guide to Recent Breakthroughs in Nucleophilic Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into organic molecules is a gateway to enhancing pharmaceutical and agrochemical properties. The last few years have witnessed a surge in innovative nucleophilic fluorination methods, offering milder conditions, broader substrate scopes, and enhanced selectivity. This guide provides an objective comparison of these recent advances, supported by experimental data and detailed protocols to aid in the practical application of these cutting-edge technologies.

The inherent challenges of working with nucleophilic fluoride (B91410)—its low solubility, high basicity, and the strength of the nascent carbon-fluorine bond—have historically limited its application.[1][2] However, recent breakthroughs in reagent development, catalysis, and reaction engineering are dismantling these barriers, paving the way for more efficient and predictable fluorination of complex molecules.[3][4] This review focuses on the most impactful of these developments, categorized by the nature of the fluorinating agent and the catalytic system employed.

Novel Fluoride Sources: Taming the Anion

A significant thrust in recent research has been the development of user-friendly, soluble, and less basic fluoride sources that circumvent the limitations of simple alkali metal fluorides like potassium fluoride (KF).[2][5][6] These next-generation reagents have demonstrated improved performance in a variety of transformations.

A notable example is the development of imidazolium-based fluoride reagents, such as [IPrH][F(HF)n].[6][7] These reagents exhibit enhanced solubility and reactivity, enabling the fluorination of a wide range of substrates, including challenging benzyl (B1604629) chlorides and secondary mesylates, often with microwave assistance to increase reaction rates.[6][7] Another innovative approach is the use of PyFluor, a stable and cost-effective deoxyfluorination reagent that efficiently converts alcohols to fluorides with minimal formation of elimination byproducts.[2] For the direct conversion of phenols to aryl fluorides, a particularly challenging transformation, the commercially available PhenoFluorMix™ has emerged as a practical solution.[8]

Reagent/SystemSubstrate ClassLeaving GroupYield (%)ConditionsReference
[IPrH][F(HF)2]/DIPEA Benzyl halidesBr, Cl, I20-88Microwave[6]
Aliphatic halides/sulfonatesI, OMs, OTsHighMicrowave[6]
PyFluor AlcoholsOHBroadly highMild[2]
PhenoFluorMix™ PhenolsOHGood to excellentMild[8]
KF/18-crown-6 (B118740)/TMACl Heteroaryl chloridesClHighMild[9]
KF/Catalyst VariousVariesVariesVaries[5]

Table 1: Performance of Selected Modern Nucleophilic Fluorinating Agents. This table summarizes the general applicability and reported yields for several recently developed nucleophilic fluorination systems. "High" and "Good to excellent" are used where specific ranges are not provided in the source but the performance is described as such.

The Power of Catalysis: Expanding the Reach of Nucleophilic Fluorination

Catalysis has been a driving force in expanding the scope and selectivity of nucleophilic fluorination.[10] Recent years have seen significant progress in transition-metal catalysis, organocatalysis, and the emergence of photoredox and electrochemical methods.[10][11][12]

Transition-Metal Catalysis

Transition metals, particularly palladium, copper, and rhodium, have been instrumental in developing novel fluorination reactions.[11][13][14] Palladium catalysis has been successfully applied to the challenging enantioselective C(sp³)–H fluorination of amides and lactams, a significant breakthrough for accessing chiral fluorinated molecules.[15] Copper-catalyzed methods have shown promise for the nucleophilic fluorination of aryl iodides and diaryliodonium salts, offering milder alternatives to traditional Halex reactions.[8][16] Furthermore, cooperative catalysis, for instance using a combination of 18-crown-6 ether and tetramethylammonium (B1211777) chloride, has enabled the efficient fluorination of heteroaryl chlorides under mild conditions.[9]

G R_X R_X B B R_X->B F_source F_source D D F_source->D F F R_F R_F F->R_F

Organocatalysis and Asymmetric Fluorination

Organocatalysis has emerged as a powerful tool for enantioselective fluorination.[10] Chiral isothiourea catalysts, for example, have been employed for the highly enantioselective α-fluorination of carboxylic acids using NFSI as the fluoride source in a process that can be considered a formal nucleophilic fluorination at the enolate stage.[10] Hydrogen-bonding phase-transfer catalysts have also been shown to solubilize and enhance the reactivity of metal fluorides like KF, enabling asymmetric fluorination to produce enantiopure β-fluoroamines.[13]

Photoredox and Electrochemical Fluorination

Harnessing the power of light and electricity has opened new avenues for nucleophilic fluorination under exceptionally mild conditions.[2][12] Visible-light photoredox catalysis has been utilized to develop redox-neutral methods for Sₙ1-type nucleophilic fluorination.[2] Electrochemical fluorination offers a green and sustainable approach, with recent advances overcoming long-standing challenges like the low nucleophilicity of fluoride ions and anode passivation.[12][17][18] These methods often employ supporting electrolytes and additives like polyethylene (B3416737) glycol to enhance the efficiency of the fluorination process.[19]

G cluster_anode Anode (Oxidation) cluster_cathode Cathode (Reduction) Substrate Organic Substrate (R-H or R-X) Radical_Cation Radical Cation [R-H]•+ or [R-X]•+ Substrate->Radical_Cation - e- Product Fluorinated Product (R-F) Radical_Cation->Product + F- Solvent Solvent/Additive (S) Reduced_Species Reduced Species [S]- Solvent->Reduced_Species + e- Fluoride Fluoride Ion (F-) Fluoride->Radical_Cation

Flow Chemistry: A Safer and More Efficient Future

The use of continuous-flow microreactors is gaining traction for performing fluorination reactions, particularly those involving hazardous reagents like diethylaminosulfur trifluoride (DAST).[20][21][22] Flow chemistry offers enhanced safety, better temperature control, and the potential for straightforward scaling-up.[20][23] This technology is being applied to a range of nucleophilic fluorination reactions, including those with DAST and Selectfluor, often incorporating in-line purification to yield clean products.[21][22]

Experimental Protocols

General Procedure for Microwave-Assisted Fluorination using [IPrH][F(HF)₂] (Adapted from[6][7])

  • To a microwave vial, add the substrate (1.0 equiv.), [IPrH][F(HF)₂] (1.5 equiv.), and diisopropylethylamine (DIPEA) (4.0 equiv.).

  • Add the appropriate solvent (e.g., acetonitrile) to achieve a desired concentration.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 100-150 °C) for the designated time (e.g., 10-30 minutes).

  • After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Copper-Catalyzed Nucleophilic Fluorination of Aryl Iodides (Adapted from[8][16])

  • In an oven-dried Schlenk tube, combine the aryl iodide (1.0 equiv.), a copper(I) salt (e.g., CuI, 1.2 equiv.), and a fluoride source (e.g., AgF, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a high-boiling point aprotic solvent (e.g., N,N-dimethylformamide or toluene).

  • Heat the reaction mixture at a high temperature (e.g., 140 °C) for the specified duration (e.g., 12-24 hours).

  • After cooling to room temperature, the mixture is filtered through a pad of Celite, washing with an organic solvent.

  • The filtrate is concentrated, and the residue is purified by flash chromatography to afford the corresponding aryl fluoride.

Conclusion

The field of nucleophilic fluorination is undergoing a rapid evolution, driven by the development of novel reagents and innovative catalytic systems. These advancements are making the synthesis of fluorinated organic molecules more accessible, efficient, and selective. For researchers in drug discovery and development, these new tools offer unprecedented opportunities to explore chemical space and design next-generation therapeutics and agrochemicals. The continued exploration of new catalytic concepts, particularly in the realms of photoredox and electrochemistry, promises to further expand the horizons of nucleophilic fluorination.

References

Safety Operating Guide

Safe Disposal of Morpholinosulfur Trifluoride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of reactive reagents like Morpholinosulfur trifluoride is a critical component of a safe and compliant workflow. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound, ensuring the protection of personnel and the environment.

Immediate Safety Considerations: this compound is a corrosive substance that reacts violently with water, producing hazardous hydrogen fluoride (B91410) (HF).[1] It can cause severe chemical burns to the skin, eyes, and respiratory tract.[1][2] Inhalation of its vapors or mists can be harmful and may lead to pulmonary edema.[1] Always handle this reagent in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile rubber is recommended), safety goggles, a face shield, and a lab coat.[2][3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C4H8F3NOS[2]
Molecular Weight 175.17 g/mol [2]
Appearance Colorless to light orange/yellow clear liquid[4]
Density 1.436 g/cm³[2]
Boiling Point 42 °C @ 0.5 mmHg[2]
Flash Point 76 °C / 168.8 °F[2]

Experimental Protocols for Disposal

The following protocols provide detailed methodologies for the safe neutralization and disposal of this compound. These procedures are designed to be conducted by trained laboratory personnel.

1. Neutralization of Residual this compound

This procedure is for the quenching of small quantities of leftover this compound reagent.

Materials:

  • Anhydrous, non-reactive solvent (e.g., dichloromethane (B109758) or an ether-based solvent)

  • Methanol (B129727)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ice bath

  • Appropriate reaction vessel (e.g., three-necked round-bottom flask) with a stirrer and a dropping funnel

  • Personal Protective Equipment (PPE) as described above

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dilute the residual this compound with an anhydrous, non-reactive solvent.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly, and with vigorous stirring, add methanol dropwise from the dropping funnel. The addition should be controlled to prevent a rapid temperature increase.

  • After the addition of methanol is complete and the initial reaction has subsided, continue to stir the mixture for an additional 30 minutes at 0 °C.

  • Slowly and carefully add saturated aqueous sodium bicarbonate solution to the reaction mixture to neutralize the acidic byproducts, including hydrogen fluoride. Be aware that gas evolution (CO₂) will occur.

  • Allow the mixture to warm to room temperature.

  • The neutralized aqueous and organic layers can then be separated and disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]

2. Management of Small Spills

This protocol outlines the steps for cleaning up a small spill of this compound.

Materials:

  • Inert absorbent material (e.g., vermiculite, dry sand, or a commercial spill absorbent for acidic and water-reactive materials)

  • Plastic or other non-reactive tools for cleanup (e.g., scoop, scraper)

  • Sealable, labeled waste container for hazardous materials

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Personal Protective Equipment (PPE) as described above

Procedure:

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the spill by creating a dike around it with the inert absorbent material.

  • Cover the spill with additional absorbent material, working from the outside in.

  • Using non-reactive tools, carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.

  • Wipe the spill area with a cloth dampened with a saturated aqueous sodium bicarbonate solution to neutralize any remaining residue.

  • Clean the area with soap and water.

  • Dispose of all contaminated materials, including PPE, as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Identify Morpholinosulfur Trifluoride for Disposal is_spill Is it a spill? start->is_spill residual_reagent Residual Reagent Disposal is_spill->residual_reagent No spill_cleanup Spill Cleanup Procedure is_spill->spill_cleanup Yes dilute Dilute with Anhydrous Solvent residual_reagent->dilute contain_spill Contain Spill with Inert Absorbent spill_cleanup->contain_spill cool Cool to 0°C in Ice Bath dilute->cool add_methanol Slowly Add Methanol cool->add_methanol stir Stir for 30 minutes add_methanol->stir neutralize Neutralize with Saturated NaHCO3 Solution stir->neutralize dispose_waste Dispose of as Hazardous Waste neutralize->dispose_waste absorb_spill Cover and Absorb Spill contain_spill->absorb_spill collect_waste Collect Absorbed Material absorb_spill->collect_waste neutralize_area Neutralize Spill Area with NaHCO3 Solution collect_waste->neutralize_area clean_area Clean Area with Soap and Water neutralize_area->clean_area clean_area->dispose_waste

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Morpholinosulfur Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Morpholinosulfur trifluoride (CAS No. 51010-74-3). The following procedures and recommendations are designed to ensure a safe laboratory environment and to provide immediate, actionable guidance for the operational use of this compound.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling.[1] It is classified as a corrosive material that causes severe skin burns and eye damage.[2] The substance reacts violently with water and is a combustible liquid.[3][4] Inhalation, ingestion, or skin contact can be harmful, with potential for severe chemical burns and systemic effects.[1]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationDangerH314: Causes severe skin burns and eye damage[2]
Flammable LiquidsWarningH227: Combustible liquid
Corrosive to MetalsWarningH290: May be corrosive to metals[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C4H8F3NOS[6]
Molecular Weight 175.17 g/mol [6]
Appearance Colorless to light orange to yellow clear liquid
Specific Gravity 1.436 g/cm³[6]
Boiling Point 40-42 °C @ 0.5 mmHg[6]
Flash Point 76 °C / 168.8 °F[6]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to ensure personal safety when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause severe eye damage.[1][6]
Skin Protection Flame-retardant, chemical-resistant lab coat and apron.Prevents skin contact which can cause severe chemical burns.[1]
Hand Protection Nitrile rubber gloves. Check for breakthrough time and glove thickness.Provides a barrier against skin absorption and chemical burns.[6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is required.Prevents inhalation of harmful vapors which can cause respiratory irritation and damage.[1]

Handling and Storage Protocol

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Avoid all personal contact, including inhalation of vapors.[1]

  • Do not allow the chemical to come into contact with water, as it reacts violently.[1][3]

  • Keep away from open flames, hot surfaces, and other sources of ignition.[3][4]

  • Use only spark-proof tools and equipment.

  • Ground all containers and equipment to prevent static discharge.

  • Wear the appropriate personal protective equipment at all times.[4]

Storage:

  • Store in a freezer in a dry, cool, and well-ventilated place.[3][4][6]

  • Keep containers tightly closed.[3][4]

  • Store in a designated corrosives area.[3][4][6]

  • Keep away from water or moist air.[3][4][6]

  • Store in a corrosive-resistant container with a resistant inner liner.[5]

Emergency Procedures

Immediate and appropriate response in case of an emergency is critical.

Emergency SituationAction
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes.[3][6] Remove all contaminated clothing.[3][6] Seek immediate medical attention.[3][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[3][6] Seek immediate medical attention.[3][6]
Inhalation Move the person to fresh air.[3] If not breathing, give artificial respiration.[3][6] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[3][6] Rinse mouth with water.[3][6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[3][6]
Spill Evacuate the area and move upwind.[1] Remove all sources of ignition.[3] Absorb the spill with inert, non-combustible material (e.g., sand, earth). Do not use water.[4] Place in a suitable, closed container for disposal.[4]
Fire Use dry chemical, CO2, or alcohol-resistant foam to extinguish.[3] DO NOT use water.[1] Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[3]

Disposal Plan

All waste materials must be handled as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant.[4][5]

  • Do not dispose of down the drain or with regular trash.

  • Follow all federal, state, and local regulations for hazardous waste disposal.

Hierarchy of Controls

The following diagram illustrates the hierarchy of controls to be implemented to minimize risk when working with this compound. The most effective controls are at the top of the pyramid.

Hierarchy_of_Controls cluster_0 Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: Hierarchy of Controls for Safe Chemical Handling.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.